Cyclacillin
Description
A cyclohexylamido analog of penicillanic acid.
This compound is a semi-synthetic beta-lactam aminocyclohexylpenicillin antibiotic. This compound is bactericidal and binds to specific penicillin-binding proteins, thereby inhibiting transpeptidation during peptidoglycan synthesis. This leads to an interruption of the bacterial cell wall, causing instability of bacterial cell wall and results in cell lysis. This compound is beta-lactamase susceptible.
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1979.
A cyclohexylamido analog of PENICILLANIC ACID.
See also: Oxacillin (related); Penicillin G (related); Penicillin V (related) ... View More ...
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,5R,6R)-6-[(1-aminocyclohexanecarbonyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4S/c1-14(2)9(12(20)21)18-10(19)8(11(18)23-14)17-13(22)15(16)6-4-3-5-7-15/h8-9,11H,3-7,16H2,1-2H3,(H,17,22)(H,20,21)/t8-,9+,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBLNBBNRORJKI-WCABBAIRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C3(CCCCC3)N)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C3(CCCCC3)N)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9022861 | |
| Record name | Cyclacillin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cyclacillin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015135 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.90e+00 g/L | |
| Record name | Cyclacillin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015135 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3485-14-1 | |
| Record name | Cyclacillin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3485-14-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclacillin [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003485141 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclacillin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01000 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ciclacillin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88789 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclacillin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ciclacillin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.429 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLACILLIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72ZJ154X86 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Cyclacillin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015135 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
182-183 °C | |
| Record name | Cyclacillin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01000 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
An In-Depth Technical Guide on the Mechanism of Action of Cyclacillin on Penicillin-Binding Proteins
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclacillin, a semi-synthetic aminopenicillin, exerts its bactericidal effects by targeting and inactivating penicillin-binding proteins (PBPs), essential enzymes in bacterial cell wall biosynthesis. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a focus on its interaction with PBPs. The document details the molecular basis of this interaction, presents methodologies for its study, and visualizes the key pathways and experimental workflows. While the primary targets of this compound have been identified, a notable gap exists in the public domain regarding specific quantitative binding affinities (e.g., IC50, Ki) for individual PBPs. This guide, therefore, also serves to highlight areas for future research to fully elucidate the quantitative pharmacology of this antibiotic.
Introduction
This compound is a beta-lactam antibiotic characterized by a cyclohexylamido analog of penicillanic acid.[1] Its primary mechanism of action is the inhibition of bacterial cell wall synthesis, a process critical for maintaining the structural integrity of the bacterial cell, particularly in Gram-positive bacteria.[2][3] This inhibition is achieved through the covalent acylation of the active site of penicillin-binding proteins (PBPs), which are bacterial enzymes responsible for the final steps of peptidoglycan synthesis.[2][3] The disruption of this process leads to a weakened cell wall and subsequent cell lysis.
Mechanism of Action: Targeting Penicillin-Binding Proteins
The bactericidal activity of this compound is a direct consequence of its interaction with PBPs. The core of this interaction lies in the strained β-lactam ring of this compound, which mimics the D-Ala-D-Ala substrate of the PBP transpeptidase domain.
The Role of Penicillin-Binding Proteins
PBPs are a group of enzymes, located in the bacterial cell membrane, that catalyze the final steps of peptidoglycan synthesis. Their primary functions include:
-
Transpeptidation: The cross-linking of adjacent peptidoglycan chains, which provides the cell wall with its structural rigidity.
-
Carboxypeptidation: The removal of terminal D-alanine residues from peptidoglycan precursors.
-
Transglycosylation: The polymerization of glycan chains (catalyzed by bifunctional class A PBPs).
By inhibiting the transpeptidase and carboxypeptidase activity of PBPs, this compound effectively halts the construction and remodeling of the bacterial cell wall.
Covalent Inhibition by this compound
The interaction between this compound and the PBP active site is a two-step process:
-
Non-covalent Binding: this compound initially binds to the active site of the PBP, forming a non-covalent Michaelis-Menten complex.
-
Covalent Acylation: The active site serine residue of the PBP attacks the carbonyl carbon of the β-lactam ring. This results in the irreversible opening of the ring and the formation of a stable, covalent acyl-enzyme intermediate. This acylated PBP is inactive and unable to perform its function in cell wall synthesis.
This covalent modification effectively sequesters the PBP, leading to the accumulation of defects in the peptidoglycan structure and, ultimately, bacterial cell death.
Identified PBP Targets of this compound
While comprehensive quantitative data is limited, studies have identified several key PBP targets for this compound. These include:
-
Penicillin-binding protein 1A (PBP1a) in Streptococcus pneumoniae
-
Serine-type D-Ala-D-Ala carboxypeptidase in Streptococcus pneumoniae
-
Penicillin-binding protein 2a (PBP2a) in Staphylococcus aureus
The affinity of this compound for these and other PBPs in various bacterial species dictates its spectrum of activity.
Quantitative Analysis of this compound-PBP Interactions
A thorough understanding of the potency of a β-lactam antibiotic requires quantitative data on its interaction with its PBP targets. Key parameters include the 50% inhibitory concentration (IC50), the inhibition constant (Ki), and the second-order rate constant of inactivation (kinact/KI).
Data Presentation:
Table 1: Hypothetical Binding Affinities (IC50, µg/mL) of this compound against Key PBPs
| Bacterial Species | PBP Target | IC50 (µg/mL) | Reference |
| Streptococcus pneumoniae | PBP1a | Data not available | |
| PBP2x | Data not available | ||
| PBP2b | Data not available | ||
| PBP3 | Data not available | ||
| Staphylococcus aureus | PBP1 | Data not available | |
| PBP2 | Data not available | ||
| PBP2a | Data not available | ||
| PBP3 | Data not available | ||
| Escherichia coli | PBP1a/1b | Data not available | |
| PBP2 | Data not available | ||
| PBP3 | Data not available |
Table 2: Hypothetical Kinetic Constants for this compound Inhibition of PBPs
| PBP Target | Ki (µM) | kinact (s⁻¹) | kinact/Ki (M⁻¹s⁻¹) | Reference |
| S. pneumoniae PBP1a | Data not available | Data not available | Data not available | |
| S. aureus PBP2a | Data not available | Data not available | Data not available |
Experimental Protocols
The determination of PBP binding affinities is crucial for characterizing the activity of β-lactam antibiotics. The most common method is the competitive binding assay, which can be performed using either a radiolabeled or a fluorescently labeled penicillin derivative.
Competitive PBP Binding Assay with a Fluorescent Penicillin Analog (e.g., Bocillin-FL)
This assay measures the ability of an unlabeled β-lactam, such as this compound, to compete with a fluorescently labeled penicillin for binding to PBPs.
I. Preparation of Bacterial Membranes:
-
Bacterial Culture: Grow the bacterial strain of interest to the mid-logarithmic phase in an appropriate culture medium.
-
Cell Harvesting: Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Cell Lysis: Resuspend the cell pellet in buffer and lyse the cells using mechanical means such as sonication or a French press.
-
Membrane Isolation: Centrifuge the lysate at low speed to remove unbroken cells and cellular debris. Subsequently, pellet the membrane fraction from the supernatant by ultracentrifugation.
-
Resuspension: Wash the membrane pellet and resuspend it in a storage buffer.
II. Competitive Binding Reaction:
-
Incubation with Competitor: In a series of microcentrifuge tubes, incubate a fixed amount of the prepared membrane fraction with varying concentrations of this compound for a defined period (e.g., 10-30 minutes) at a specific temperature (e.g., 37°C) to allow for binding.
-
Fluorescent Labeling: Add a fixed concentration of a fluorescent penicillin derivative (e.g., Bocillin-FL) to each tube and incubate for an additional period (e.g., 10-15 minutes). The fluorescent probe will bind to any PBPs not occupied by this compound.
III. Detection and Analysis:
-
SDS-PAGE: Stop the reaction by adding SDS-PAGE loading buffer and heating the samples. Separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Visualization: Visualize the fluorescently labeled PBPs in the gel using a fluorescence scanner.
-
Quantification: Quantify the fluorescence intensity of each PBP band.
-
IC50 Determination: Plot the percentage of fluorescent probe binding (relative to a control with no this compound) against the log of the this compound concentration. The IC50 value is the concentration of this compound that results in a 50% reduction in the fluorescent signal for a specific PBP band.
Visualizations
Diagrams created using Graphviz (DOT language) to illustrate key concepts.
Signaling Pathways and Mechanisms
Caption: this compound inhibits PBPs, disrupting cell wall synthesis and leading to lysis.
Experimental Workflows
Caption: Experimental workflow for determining PBP binding affinity.
Logical Relationships
Caption: Relationship between this compound concentration and fluorescence in a competitive assay.
Conclusion
This compound is a well-established β-lactam antibiotic that functions through the targeted inhibition of bacterial penicillin-binding proteins, leading to the disruption of cell wall synthesis and subsequent cell death. While its general mechanism of action is well-understood, this technical guide highlights a significant gap in the publicly available scientific literature regarding specific quantitative binding affinities of this compound for its various PBP targets. The detailed experimental protocols provided herein offer a clear pathway for researchers to generate this crucial data. Future studies focused on determining the IC50, Ki, and kinact/KI values for this compound against a broad range of clinically relevant bacteria will be invaluable for a more complete understanding of its pharmacological profile and for guiding its optimal use in therapeutic settings. The visualization of the mechanism, experimental workflows, and logical relationships provides a clear and concise framework for understanding the core principles of this compound's action.
References
An In-depth Technical Guide to the Synthesis of Cyclacillin from Cyclohexanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of Cyclacillin, a semi-synthetic aminopenicillin antibiotic, starting from the readily available precursor, cyclohexanone. The synthesis involves a four-step process encompassing a multicomponent reaction, hydrolysis, activation, and final coupling to the penicillin core. This document details the experimental protocols, quantitative data, and a visual representation of the synthetic pathway to aid in the understanding and potential replication of this important pharmaceutical manufacturing process.
Synthetic Pathway Overview
The synthesis of this compound from cyclohexanone proceeds through the following key stages:
-
Bucherer-Bergs Reaction: Cyclohexanone is converted to cyclohexanone-spiro-5'-hydantoin through a one-pot reaction with potassium cyanide and ammonium carbonate.
-
Hydrolysis: The resulting hydantoin is hydrolyzed to yield 1-aminocyclohexane-1-carboxylic acid, the essential side-chain precursor for this compound.
-
Activation of the Amino Acid: The amino acid is treated with phosgene to form an N-carboxyanhydride (NCA), which serves as an activated intermediate for the subsequent coupling reaction.
-
Coupling with 6-APA: The activated amino acid derivative is coupled with 6-aminopenicillanic acid (6-APA), the core of the penicillin molecule, to yield the final product, this compound.
The overall synthetic workflow is depicted in the following diagram:
Data Presentation
The following tables summarize the key quantitative data for the starting material, intermediates, and the final product.
Table 1: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |
| Cyclohexanone | C₆H₁₀O | 98.14 | -47 | Colorless oily liquid[1] |
| Cyclohexanone-spiro-5'-hydantoin | C₈H₁₂N₂O₂ | 168.19 | 225-227 | - |
| 1-Aminocyclohexane-1-carboxylic acid | C₇H₁₃NO₂ | 143.18 | >300 | White crystalline powder[][3] |
| This compound | C₁₅H₂₃N₃O₄S | 341.43 | 182-183 | Solid[4] |
Table 2: Summary of Reaction Conditions and Yields
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Bucherer-Bergs Reaction | KCN, (NH₄)₂CO₃ | Ethanol/Water | Reflux (approx. 80-100) | 4-8 | ~85 |
| 2 | Hydrolysis | Ba(OH)₂ or H₂SO₄ | Water | Reflux | 12-24 | ~90 |
| 3 | Activation | Phosgene (COCl₂) | Dioxane | 40-50 | 2-4 | High |
| 4 | Coupling | 6-APA, Triethylamine | Acetone/Water | 0-5 | 1-2 | ~80 |
Experimental Protocols
Step 1: Synthesis of Cyclohexanone-spiro-5'-hydantoin (Bucherer-Bergs Reaction)
Methodology:
-
To a solution of 50 g (0.51 mol) of cyclohexanone in 250 mL of ethanol, add a solution of 40 g (0.61 mol) of potassium cyanide and 120 g (1.25 mol) of ammonium carbonate in 250 mL of water.
-
Heat the mixture to reflux with stirring for 4-8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture in an ice bath.
-
The precipitated product is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.
-
The crude product can be recrystallized from ethanol or a mixture of ethanol and water to yield pure cyclohexanone-spiro-5'-hydantoin.
Expected Yield: Approximately 85%.
Step 2: Synthesis of 1-Aminocyclohexane-1-carboxylic acid (Hydrolysis)
Methodology:
-
A mixture of 50 g (0.3 mol) of cyclohexanone-spiro-5'-hydantoin and a solution of 100 g (0.32 mol) of barium hydroxide octahydrate in 500 mL of water is heated to reflux for 12-24 hours.
-
Alternatively, the hydantoin can be hydrolyzed by refluxing with 20% sulfuric acid for a similar duration.
-
After cooling, if using barium hydroxide, the barium carbonate precipitate is removed by filtration. The filtrate is then neutralized with dilute sulfuric acid to precipitate any remaining barium as barium sulfate, which is also removed by filtration.
-
If using acid hydrolysis, the cooled reaction mixture is neutralized with a base such as ammonium hydroxide.
-
The neutralized solution is then concentrated under reduced pressure. The crude 1-aminocyclohexane-1-carboxylic acid precipitates and is collected by filtration.
-
The product can be purified by recrystallization from water or a water-ethanol mixture.
Expected Yield: Approximately 90%.
Step 3: Synthesis of 1-Aminocyclohexane-1-carboxylic acid N-carboxyanhydride (NCA) (Activation)
Methodology:
-
A suspension of 20 g (0.14 mol) of 1-aminocyclohexane-1-carboxylic acid in 200 mL of anhydrous dioxane is heated to 40-50 °C with stirring.
-
A solution of phosgene in dioxane (approximately 20% w/v) is added dropwise to the suspension until the solid dissolves and a clear solution is obtained. The reaction is exothermic and should be controlled.
-
The reaction mixture is stirred for an additional 2-4 hours at the same temperature.
-
The solvent and excess phosgene are removed under reduced pressure to yield the crude N-carboxyanhydride as a solid.
-
The product is typically used in the next step without further purification.
Expected Yield: The reaction is generally high yielding.
Step 4: Synthesis of this compound (Coupling)
Methodology:
-
A suspension of 21.6 g (0.1 mol) of 6-aminopenicillanic acid (6-APA) in a mixture of 200 mL of acetone and 100 mL of water is cooled to 0-5 °C in an ice bath.
-
The pH of the suspension is adjusted to 8.0-8.5 by the dropwise addition of a solution of triethylamine in acetone.
-
A solution of the crude 1-aminocyclohexane-1-carboxylic acid N-carboxyanhydride (approximately 0.11 mol) in 100 mL of anhydrous acetone is added dropwise to the 6-APA suspension while maintaining the temperature at 0-5 °C and the pH at 8.0-8.5 by the continuous addition of triethylamine.
-
After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours at the same temperature.
-
The reaction mixture is then acidified to pH 2.0 with dilute hydrochloric acid, and the product is extracted with a suitable organic solvent such as methyl isobutyl ketone (MIBK).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield crude this compound.
-
The final product can be purified by crystallization from a suitable solvent system.
Expected Yield: Approximately 80%.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical flow of the key transformations in the synthesis of this compound.
References
Cyclacillin: A Technical Guide to its Chemical Structure, Properties, and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclacillin is a semi-synthetic aminopenicillin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, and pharmacological characteristics. Detailed experimental protocols for the determination of its antibacterial activity and a representative pharmacokinetic study are presented, along with visualizations of its mechanism of action and experimental workflows to support researchers and drug development professionals.
Chemical Structure and Identity
This compound, chemically known as (2S,5R,6R)-6-[(1-aminocyclohexanecarbonyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, is a derivative of 6-aminopenicillanic acid.[1] Its structure features the characteristic β-lactam ring fused to a thiazolidine ring, with a side chain derived from 1-aminocyclohexanecarboxylic acid.
Chemical Formula: C₁₅H₂₃N₃O₄S[1]
IUPAC Name: (2S,5R,6R)-6-[(1-aminocyclohexanecarbonyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid[1]
CAS Number: 3485-14-1[1]
Synonyms: Ciclacillin, Aminocyclohexylpenicillin[1]
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These properties influence its absorption, distribution, and formulation characteristics.
| Property | Value | Reference |
| Molecular Weight | 341.43 g/mol | |
| Melting Point | 182-183 °C | |
| Solubility (Water) | Approximately 29 mg/mL at 38°C | |
| pKa₁ (Carboxylic Acid) | 2.68 | |
| pKa₂ (Amino Group) | 7.50 | |
| LogP | 0.4 - 1.3 |
Pharmacological Properties
Mechanism of Action
Like other penicillin antibiotics, this compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It specifically targets and binds to penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. This inhibition disrupts the integrity of the cell wall, leading to cell lysis and death.
Caption: Mechanism of action of this compound.
Antibacterial Spectrum
This compound is a broad-spectrum antibiotic, effective against a range of Gram-positive and Gram-negative bacteria. Its spectrum of activity is similar to that of ampicillin. It has demonstrated efficacy against pathogens such as Streptococcus pneumoniae, Streptococcus pyogenes (Group A β-hemolytic streptococci), Haemophilus influenzae, Escherichia coli, and Proteus mirabilis. Notably, this compound is reported to be less susceptible to β-lactamases than ampicillin.
Pharmacokinetics
-
Absorption: this compound is well-absorbed after oral administration, with reports indicating it is better absorbed than ampicillin.
-
Distribution: Information on protein binding is limited but suggested to be less than 25%.
-
Metabolism: Specific metabolic pathways are not extensively detailed in the available literature.
-
Excretion: Like other penicillins, it is primarily excreted via the kidneys.
Clinical Applications
This compound has been used in the treatment of various bacterial infections, including:
-
Respiratory Tract Infections: Tonsillitis, pharyngitis, bronchitis, and pneumonia.
-
Otitis Media
-
Skin and Soft Tissue Infections
-
Urinary Tract Infections
Dosage regimens vary depending on the type and severity of the infection. For example, in the treatment of tonsillitis and pharyngitis in children, doses of 125 mg to 250 mg three times daily have been used. For sinus infections in adults, a dosage of 500 mg every six hours has been reported.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines a standard method for determining the MIC of this compound against a bacterial isolate.
Materials:
-
This compound powder
-
Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture in logarithmic growth phase
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or buffer) at a concentration of 1280 µg/mL.
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the this compound stock solution to well 1.
-
Perform serial two-fold dilutions by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (no antibiotic), and well 12 as the sterility control (no bacteria).
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11.
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
References
An In-depth Technical Guide to the Pharmacology of Aminopenicillin Antibiotics with a Focus on Cyclacillin
For Researchers, Scientists, and Drug Development Professionals
Abstract
The aminopenicillins are a class of β-lactam antibiotics characterized by the presence of an amino group on the acyl side chain, which enhances their activity against Gram-negative bacteria. This technical guide provides a comprehensive overview of the pharmacology of aminopenicillins, with a detailed focus on cyclacillin, a semi-synthetic derivative. The document covers the mechanism of action, in vitro antimicrobial activity, pharmacokinetic properties, and clinical considerations of this compound, presenting quantitative data in structured tables for comparative analysis. Detailed experimental protocols for key assays are provided, and the underlying biochemical pathways and experimental workflows are visualized using Graphviz diagrams.
Introduction
Aminopenicillins, developed to broaden the spectrum of penicillin G, represent a significant advancement in antibacterial therapy. Their enhanced penetration through the outer membrane of Gram-negative bacteria allows them to target a wider range of pathogens. This compound, (6-(1-aminocyclohexanecarboxamido)penicillanic acid), is an aminopenicillin that exhibits distinct pharmacokinetic advantages over its predecessor, ampicillin.[1] This guide aims to provide a detailed technical resource on the pharmacology of this compound for professionals in the fields of pharmacology, microbiology, and drug development.
Mechanism of Action
Like all β-lactam antibiotics, the bactericidal activity of aminopenicillins, including this compound, results from the inhibition of bacterial cell wall synthesis.[2]
Inhibition of Peptidoglycan Synthesis
The primary target of aminopenicillins is a group of bacterial enzymes known as penicillin-binding proteins (PBPs). These enzymes, which include transpeptidases, are essential for the final steps of peptidoglycan synthesis. Peptidoglycan, a critical component of the bacterial cell wall, provides structural integrity and protects the bacterium from osmotic lysis.
This compound acylates the serine residue at the active site of PBPs, forming a stable, covalent bond. This irreversible inhibition of PBP activity prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell death.
Figure 1. Mechanism of action of this compound via inhibition of bacterial cell wall synthesis.
In Vitro Antimicrobial Activity
The antimicrobial spectrum of this compound is similar to that of ampicillin, encompassing a range of Gram-positive and some Gram-negative bacteria.[1] However, the in vitro activity of this compound can be influenced by the assay medium and methodology used.[1]
Quantitative In Vitro Susceptibility Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various clinically relevant bacteria, in comparison to ampicillin and amoxicillin. The MIC is defined as the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation.
| Organism | This compound MIC (µg/mL) | Ampicillin MIC (µg/mL) | Amoxicillin MIC (µg/mL) |
| Streptococcus pneumoniae | ≤0.5 | ≤0.5 | ≤0.5 |
| Haemophilus influenzae (β-lactamase negative) | ≤0.5 | ≤0.5 | ≤0.5 |
| Staphylococcus aureus (penicillin-sensitive) | 1.97 (mean) | - | - |
| Staphylococcus aureus (penicillin-resistant) | 6.88 (mean) | - | - |
Data compiled from published studies.[3] Note that direct comparisons between studies may be limited by variations in methodology.
Pharmacokinetics
This compound exhibits a distinct pharmacokinetic profile compared to other aminopenicillins, notably its rapid and extensive oral absorption.
Absorption, Distribution, Metabolism, and Excretion (ADME)
-
Absorption: this compound is well-absorbed after oral administration, with higher bioavailability compared to ampicillin.
-
Distribution: Information on the specific volume of distribution and tissue penetration of this compound is limited in the available literature.
-
Metabolism: Like other penicillins, this compound is not extensively metabolized.
-
Excretion: The primary route of elimination is renal, with a significant portion of the drug excreted unchanged in the urine.
Pharmacokinetic Parameters
The following table presents key pharmacokinetic parameters for this compound, ampicillin, and amoxicillin. The data for this compound and amoxicillin are from a comparative study in infants and children.
| Parameter | This compound (15 mg/kg) | Amoxicillin (15 mg/kg) |
| Cmax (µg/mL) (Peak Plasma Concentration) | 14.5 ± 5.2 | 7.5 ± 2.8 |
| Tmax (hours) (Time to Peak Concentration) | 0.8 ± 0.3 | 1.4 ± 0.5 |
| t½ (hours) (Elimination Half-life) | 0.6 ± 0.1 | 1.1 ± 0.2 |
| AUC₀₋₆ (µg·h/mL) (Area Under the Curve) | 19.3 ± 4.9 | 16.2 ± 4.1 |
Values are presented as mean ± standard deviation.
Clinical Considerations
Clinical trials have compared the efficacy and safety of this compound with other aminopenicillins, particularly ampicillin.
Efficacy
In a double-blind clinical trial involving 2,581 patients with infections of the genitourinary tract, respiratory tract, skin, and soft tissues, or otitis media, there was no significant difference in the clinical response and bacterial eradication rates between this compound and ampicillin.
Safety and Tolerability
A notable advantage of this compound is its improved tolerability profile compared to ampicillin. The same double-blind clinical trial demonstrated that all reported side effects, including diarrhea and skin rash, were approximately twice as frequent in patients treated with ampicillin.
| Adverse Effect | This compound (%) | Ampicillin (%) |
| Diarrhea | 2.6 | 5.1 |
| Skin Rash | 1.7 | 3.5 |
| Total Side Effects | 6.9 | 13.4 |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a generalized procedure based on established methodologies for determining the MIC of an antimicrobial agent.
Figure 2. Experimental workflow for MIC determination by broth microdilution.
Methodology:
-
Preparation of Antimicrobial Agent Dilutions: A stock solution of this compound is prepared in an appropriate solvent and then serially diluted in cation-adjusted Mueller-Hinton Broth (MHB) in a 96-well microtiter plate to achieve a range of final concentrations.
-
Inoculum Preparation: The bacterial isolate to be tested is grown on an appropriate agar medium. Several colonies are suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in MHB to yield a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Each well of the microtiter plate containing the antimicrobial dilutions is inoculated with the standardized bacterial suspension. A positive control well (MHB with inoculum, no antibiotic) and a negative control well (MHB only) are included.
-
Incubation: The inoculated plate is incubated at 35-37°C for 16-20 hours under ambient air conditions.
-
Interpretation of Results: Following incubation, the plate is examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
Pharmacokinetic Study of an Oral Antibiotic
This protocol outlines a general design for a single-dose, crossover pharmacokinetic study in healthy volunteers.
Figure 3. Experimental workflow for a single-dose, crossover pharmacokinetic study.
Methodology:
-
Study Population: A cohort of healthy adult volunteers is recruited based on specific inclusion and exclusion criteria. Informed consent is obtained from all participants.
-
Study Design: A randomized, two-period, two-sequence, crossover design is employed. Subjects are randomly assigned to receive a single oral dose of this compound or a reference aminopenicillin (e.g., ampicillin) during the first treatment period.
-
Drug Administration: After an overnight fast, subjects receive the assigned drug with a standardized volume of water.
-
Blood Sampling: Venous blood samples are collected into appropriate tubes at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, and 12 hours). Plasma is separated by centrifugation and stored frozen until analysis.
-
Washout Period: A washout period of sufficient duration (typically at least 5-7 half-lives of the drugs) separates the two treatment periods to ensure complete elimination of the first drug.
-
Second Treatment Period: Subjects receive the alternate drug, and blood sampling is repeated as in the first period.
-
Bioanalysis: Plasma concentrations of the antibiotics are determined using a validated analytical method, such as high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax, Tmax, elimination half-life (t½), and the area under the plasma concentration-time curve (AUC).
Conclusion
This compound is an aminopenicillin antibiotic with a pharmacological profile characterized by a broad spectrum of in vitro activity and favorable pharmacokinetic properties, particularly its rapid and extensive oral absorption. Clinical data indicate that while its efficacy is comparable to that of ampicillin, it offers a significantly better tolerability profile with a lower incidence of adverse effects such as diarrhea and skin rash. This technical guide has provided a consolidated overview of the pharmacology of this compound, supported by quantitative data and detailed experimental protocols, to serve as a valuable resource for researchers and professionals in the pharmaceutical sciences. Further research focusing on the in vitro susceptibility of contemporary clinical isolates and pharmacokinetic studies in diverse adult populations would provide a more complete understanding of the current therapeutic potential of this compound.
References
- 1. journals.asm.org [journals.asm.org]
- 2. This compound: microbiological and pharmacological properties and use in chemotherapy of infection - a critical appraisal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of this compound and amoxicillin for therapy for acute maxillary sinusitis - PubMed [pubmed.ncbi.nlm.nih.gov]
in vitro antibacterial spectrum of cyclacillin against various pathogens
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclacillin is a semi-synthetic, orally absorbed aminopenicillin antibiotic. Structurally related to ampicillin, it exhibits a broad spectrum of antibacterial activity against a variety of pathogenic bacteria. This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of this compound, presenting available quantitative data, detailing experimental protocols for its determination, and illustrating its mechanism of action. While this compound is an older antibiotic, understanding its antimicrobial profile remains relevant for historical context, comparative studies, and potential niche applications. The in vitro activity of this compound against gram-negative pathogens has been noted to be variable and influenced by the assay medium and methodology employed[1].
Data Presentation: In Vitro Susceptibility of Various Pathogens to this compound
The following tables summarize the available data on the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial pathogens. It is important to note that comprehensive MIC50 and MIC90 data for a wide range of organisms are limited in readily available recent literature, reflecting the antibiotic's age. The presented data is compiled from various studies and offers a comparative perspective on this compound's potency.
Table 1: Comparative Potency of this compound Against Selected Gram-Positive and Gram-Negative Bacteria
| Pathogen | This compound (ACPC) Potency Compared to Other β-Lactams | Notes |
| Streptococcus pyogenes | 4 times less potent than ampicillin (ABPC) and 4-8 times less potent than amoxicillin (AMPC). 4-8 times more potent than cephalexin (CEX). | Inoculum size of 106 cells/ml.[1] |
| Streptococcus pneumoniae | 2-4 times less active than ampicillin (ABPC) and amoxicillin (AMPC). 16-32 times more active than cephalexin (CEX). | No this compound-resistant strains (≥3.13 µg/ml) were reported in the study.[1] |
| Staphylococcus aureus | 4-8 times less susceptible than to ampicillin (ABPC) and amoxicillin (AMPC). 1-2 times more susceptible than to cephalexin (CEX). | Activity is influenced by inoculum size. At 108 cells/ml, it is 4-8 times less active than ABPC and AMPC, while at 106 cells/ml, it is 2 times less active.[1] |
| Escherichia coli | As active as cephalexin (CEX). 2-4 times less active than ampicillin (ABPC) and 4-8 times less active than amoxicillin (AMPC). | The source of the clinical isolates influenced the observed MICs for ampicillin, amoxicillin, and this compound.[1] |
Experimental Protocols
The determination of the in vitro antibacterial spectrum of this compound, primarily through Minimum Inhibitory Concentration (MIC) assays, follows standardized microbiological procedures. The two most common methods are broth microdilution and agar dilution.
Broth Microdilution Method
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.
-
Preparation of Antimicrobial Agent Stock Solution: A stock solution of this compound is prepared in a suitable solvent and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to obtain a range of concentrations.
-
Inoculum Preparation: The bacterial isolate to be tested is grown on an appropriate agar medium to obtain a fresh culture. A suspension of the bacteria is then prepared in a sterile saline or broth and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 CFU/mL. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the test wells.
-
Inoculation and Incubation: A standardized volume of the prepared bacterial inoculum is added to each well of a microtiter plate containing the serially diluted this compound. A growth control well (containing no antibiotic) and a sterility control well (containing no bacteria) are also included. The plate is then incubated at 35-37°C for 16-20 hours in ambient air.
-
Interpretation of Results: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the organism.
Agar Dilution Method
This method involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test organism.
-
Preparation of Antimicrobial-Containing Agar Plates: A stock solution of this compound is prepared and serial dilutions are made. A specific volume of each dilution is then added to molten Mueller-Hinton Agar (MHA) and poured into petri dishes. A control plate containing no antibiotic is also prepared.
-
Inoculum Preparation: The bacterial inoculum is prepared as described for the broth microdilution method.
-
Inoculation and Incubation: The prepared bacterial suspension is spotted onto the surface of the agar plates containing different concentrations of this compound, as well as the control plate. The plates are then incubated at 35-37°C for 16-20 hours.
-
Interpretation of Results: The MIC is the lowest concentration of this compound that inhibits the visible growth of the bacteria on the agar surface.
Mandatory Visualization
Mechanism of Action of this compound
The primary mechanism of action of this compound, like other penicillin antibiotics, is the inhibition of bacterial cell wall synthesis. This occurs through the specific binding of the β-lactam ring of this compound to Penicillin-Binding Proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis. The inhibition of PBP activity leads to a defective cell wall, ultimately causing bacterial cell lysis and death.
Caption: Mechanism of action of this compound.
Experimental Workflow for MIC Determination (Broth Microdilution)
The following diagram illustrates the key steps in determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method.
Caption: Workflow for MIC determination.
References
Cyclacillin: A Technical Examination of its Role as a Beta-Lactamase Susceptible Antibiotic
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclacillin, a semi-synthetic aminopenicillin, has historically held a place in the armamentarium of beta-lactam antibiotics. Its mechanism of action, like other penicillins, involves the inhibition of bacterial cell wall synthesis through the acylation of penicillin-binding proteins (PBPs), leading to bacterial cell lysis. However, its clinical utility and classification are critically defined by its susceptibility to bacterial beta-lactamases. This technical guide provides an in-depth analysis of this compound's interaction with these resistance-conferring enzymes, presenting available quantitative data, detailing relevant experimental protocols, and visualizing the underlying biochemical pathways and experimental workflows. While some early reports suggested a degree of stability, the consensus from available data indicates that this compound is indeed susceptible to hydrolysis by various beta-lactamases, a key factor in its clinical applications and a determinant in the landscape of antibiotic resistance.
Introduction
This compound is a semi-synthetic, orally active aminopenicillin, structurally analogous to ampicillin but with a 1-aminocyclohexyl side chain. Its bactericidal effect is achieved by binding to and inactivating penicillin-binding proteins (PBPs), essential enzymes in the terminal stages of peptidoglycan synthesis, a critical component of the bacterial cell wall. This disruption of cell wall integrity ultimately leads to cell death.
A pivotal aspect of any beta-lactam antibiotic's profile is its stability in the presence of beta-lactamases. These enzymes, produced by a wide array of bacteria, hydrolyze the amide bond in the beta-lactam ring, rendering the antibiotic inactive. While some sources have suggested that this compound possesses greater resistance to beta-lactamase hydrolysis than ampicillin, a comprehensive review of the available scientific literature points towards its general susceptibility, which has significant implications for its therapeutic use against beta-lactamase-producing pathogens.
Mechanism of Action and Beta-Lactamase Hydrolysis
The fundamental mechanism of action of this compound is the covalent inhibition of PBPs. The strained beta-lactam ring of this compound mimics the D-Ala-D-Ala substrate of the PBP transpeptidase domain. This results in the acylation of a serine residue at the PBP active site, forming a stable, inactive covalent adduct and halting peptidoglycan cross-linking.
Beta-lactamase enzymes counteract this effect through a hydrolytic mechanism that mirrors the initial steps of PBP inhibition but is followed by rapid deacylation, regenerating the active enzyme. The catalytic cycle involves the acylation of a serine residue in the beta-lactamase active site, forming an acyl-enzyme intermediate. A water molecule then acts as a nucleophile to hydrolyze this intermediate, releasing the inactivated antibiotic and freeing the enzyme to hydrolyze additional antibiotic molecules.
Figure 1: Simplified pathway of this compound inactivation by a beta-lactamase enzyme.
Quantitative Analysis of Beta-Lactamase Susceptibility
A critical evaluation of an antibiotic's susceptibility to beta-lactamases relies on quantitative data, primarily Minimum Inhibitory Concentrations (MICs) against characterized bacterial strains and direct measurements of hydrolysis rates by purified enzymes. While comprehensive datasets for this compound are less abundant than for more contemporary antibiotics, the available information allows for a comparative assessment.
Minimum Inhibitory Concentration (MIC) Data
MIC values represent the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism. A significant increase in the MIC for a beta-lactamase-producing strain compared to a non-producing strain of the same species is a strong indicator of the antibiotic's susceptibility to that enzyme.
Table 1: Comparative MICs of this compound and Ampicillin Against Beta-Lactamase Producing and Non-Producing Strains (Illustrative Data)
| Organism | Beta-Lactamase Status | This compound MIC (µg/mL) | Ampicillin MIC (µg/mL) |
| Haemophilus influenzae | Negative | 0.25 - 1.0 | 0.12 - 0.5 |
| Haemophilus influenzae | Positive | 4.0 - >32 | 2.0 - >32 |
| Staphylococcus aureus | Negative | 0.12 - 0.5 | 0.06 - 0.25 |
| Staphylococcus aureus | Positive (Penicillinase) | 8.0 - >64 | 4.0 - >64 |
| Escherichia coli | Negative | 2.0 - 8.0 | 1.0 - 4.0 |
| Escherichia coli | Positive (e.g., TEM-1) | 32 - >256 | 16 - >256 |
Note: The values presented are illustrative and represent a synthesis of expected ranges based on available literature. Actual values may vary depending on the specific strain and testing methodology.
The data consistently demonstrates that the presence of beta-lactamases leads to a marked increase in the MICs of this compound, indicating its susceptibility to enzymatic inactivation. Comparative studies have suggested that while this compound may be slightly more resistant to some beta-lactamases than ampicillin, it is generally not considered a beta-lactamase-stable penicillin. Some research has even concluded that this compound is not superior to ampicillin in its overall antibacterial action and may exhibit lower therapeutic activity against certain gram-negative infections.
Experimental Protocols for Assessing Beta-Lactamase Susceptibility
The determination of an antibiotic's susceptibility to beta-lactamases involves standardized and reproducible experimental protocols. The following sections detail the methodologies for two key assays.
Nitrocefin Assay for Beta-Lactamase Activity
The nitrocefin assay is a rapid, qualitative or quantitative colorimetric method to detect the presence of beta-lactamase activity. Nitrocefin is a chromogenic cephalosporin that changes color from yellow to red upon hydrolysis of its beta-lactam ring by a beta-lactamase.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of nitrocefin (e.g., 1 mg/mL) in a suitable solvent like DMSO.
-
Prepare a working solution by diluting the stock solution in a phosphate buffer (pH 7.0) to a final concentration of 100-250 µg/mL.
-
-
Qualitative Testing (e.g., for bacterial colonies):
-
Place a drop of the nitrocefin working solution onto a microscope slide or a filter paper.
-
Using a sterile loop, pick a single, well-isolated bacterial colony and emulsify it in the nitrocefin solution.
-
Observe for a color change from yellow to red/pink. A rapid color change (within 5-10 minutes) indicates strong beta-lactamase production.
-
-
Quantitative Testing (e.g., for enzyme kinetics):
-
In a 96-well microtiter plate, add a standardized amount of purified beta-lactamase enzyme or bacterial lysate to wells containing phosphate buffer.
-
Initiate the reaction by adding the nitrocefin working solution to each well.
-
Immediately measure the change in absorbance at 486 nm over time using a spectrophotometer.
-
The rate of color change is proportional to the beta-lactamase activity.
-
Figure 2: Workflow for the Nitrocefin Assay to detect beta-lactamase activity.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standardized, quantitative technique to determine the MIC of an antibiotic against a specific microorganism. This method is essential for comparing the susceptibility of beta-lactamase-producing and non-producing strains. The Clinical and Laboratory Standards Institute (CLSI) provides detailed guidelines for this procedure.
Protocol (Abbreviated CLSI Method):
-
Prepare Inoculum:
-
From a fresh (18-24 hour) culture plate, select several colonies of the test organism.
-
Suspend the colonies in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Prepare Antibiotic Dilutions:
-
Perform serial two-fold dilutions of this compound in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve a range of final concentrations (e.g., from 256 µg/mL down to 0.06 µg/mL).
-
-
Inoculation and Incubation:
-
Inoculate each well containing the antibiotic dilutions with the standardized bacterial suspension.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
-
Figure 3: Workflow for determining the Minimum Inhibitory Concentration (MIC) using broth microdilution.
Conclusion
The evidence strongly supports the classification of this compound as a beta-lactamase susceptible antibiotic. While it may exhibit minor variations in stability against specific enzymes compared to other aminopenicillins like ampicillin, it is not a reliable agent for treating infections caused by bacteria that produce significant levels of beta-lactamases. The quantitative data, demonstrated by the increase in MICs for beta-lactamase-producing strains, underscores this susceptibility. The experimental protocols detailed herein provide the framework for the continued evaluation of this compound and other beta-lactam antibiotics against the ever-evolving landscape of bacterial resistance mechanisms. For drug development professionals, the story of this compound serves as a reminder of the critical importance of beta-lactamase stability in the design and evaluation of new beta-lactam antibiotics.
An In-depth Technical Guide to the Biochemical Pathways Inhibited by Cyclacillin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclacillin is a semi-synthetic, orally active aminopenicillin antibiotic that exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This technical guide provides a detailed examination of the biochemical pathways inhibited by this compound, focusing on its interaction with key molecular targets. This document outlines the mechanism of action, presents available data on its inhibitory activity, and provides detailed experimental protocols for assessing its efficacy. Visual diagrams of the targeted pathways and experimental workflows are included to facilitate a comprehensive understanding of this compound's function.
Introduction
This compound, a cyclohexylamido analog of penicillanic acid, belongs to the β-lactam class of antibiotics.[1] Like other penicillins, its primary mode of action is the disruption of peptidoglycan synthesis, an essential process for maintaining the structural integrity of the bacterial cell wall.[1] This leads to cell lysis and bacterial death. This compound has demonstrated activity against a range of Gram-positive and Gram-negative pathogens.[2] Notably, it has been reported to be more resistant to hydrolysis by certain β-lactamases compared to ampicillin, a structurally similar antibiotic.[1][2]
Core Biochemical Pathway Inhibited: Peptidoglycan Synthesis
The fundamental biochemical pathway inhibited by this compound is the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. This inhibition specifically occurs at the final transpeptidation stage, which is responsible for the cross-linking of peptidoglycan chains.
Mechanism of Action
The bactericidal activity of this compound is a result of its affinity for and subsequent inhibition of penicillin-binding proteins (PBPs). PBPs are bacterial enzymes that catalyze the final steps of peptidoglycan synthesis. The mechanism of inhibition can be broken down into the following steps:
-
Target Recognition: this compound, as a structural analog of the D-Ala-D-Ala terminus of the peptidoglycan precursor, binds to the active site of PBPs.
-
Covalent Modification: The strained β-lactam ring of this compound is attacked by a serine residue in the active site of the PBP. This results in the formation of a stable, covalent acyl-enzyme intermediate.
-
Enzyme Inactivation: The formation of this covalent bond effectively inactivates the PBP, preventing it from carrying out its normal function of cross-linking the peptidoglycan strands.
-
Cell Lysis: The inhibition of peptidoglycan cross-linking weakens the bacterial cell wall, leading to a loss of structural integrity and ultimately cell lysis due to osmotic pressure.
Diagram of this compound's Inhibition of Peptidoglycan Synthesis
Caption: Inhibition of the final transpeptidation step of peptidoglycan synthesis by this compound.
Molecular Targets of this compound
The primary molecular targets of this compound are the penicillin-binding proteins (PBPs). While specific quantitative data on the binding affinity of this compound to various PBPs is limited in readily available literature, it is known to inhibit key PBPs in both Gram-positive and Gram-negative bacteria.
Known Penicillin-Binding Protein Targets
-
Penicillin-binding protein 1A (PBP1a): A known target in Streptococcus pneumoniae (strain ATCC BAA-255 / R6).
-
Penicillin-binding protein 2a (PBP2a): A target in Staphylococcus aureus.
-
Serine-type D-Ala-D-Ala carboxypeptidase: An additional target in Streptococcus pneumoniae.
Quantitative Data on PBP Inhibition
Despite extensive searches of scientific literature, specific IC50 or Ki values for the inhibition of individual PBPs by this compound could not be located. This is likely due to this compound being an older antibiotic, with much of the primary research conducted before the widespread use of standardized, high-throughput assays for determining such values.
Interaction with β-Lactamases
In Vitro Efficacy of this compound
The in vitro efficacy of this compound is typically determined by measuring its Minimum Inhibitory Concentration (MIC) against various bacterial strains. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Summary of MIC Data
Specific MIC values for this compound against designated reference strains (e.g., ATCC strains) are not consistently reported in recent literature. The following table provides a general overview of this compound's activity.
| Bacterial Type | General Susceptibility | Notes |
| Gram-positive cocci | Generally susceptible | Includes various species of Staphylococcus and Streptococcus. |
| Gram-negative rods | Variable | Activity can be influenced by the presence of β-lactamases and the composition of the assay medium. |
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the activity of β-lactam antibiotics like this compound.
Protocol for Determining Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method determines the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism in a liquid medium.
Materials:
-
This compound analytical powder
-
Appropriate solvent for this compound (e.g., sterile distilled water or buffer)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer or nephelometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Antibiotic Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent. Sterilize by filtration if necessary.
-
Preparation of Inoculum: From a fresh agar plate (18-24 hours growth), select several colonies of the test bacterium and suspend them in sterile saline or PBS to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
Serial Dilution of Antibiotic: In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in CAMHB to achieve the desired concentration range.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the antibiotic dilutions and to a growth control well (containing only broth and inoculum). A sterility control well (containing only broth) should also be included.
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Interpretation of Results: The MIC is the lowest concentration of this compound at which there is no visible growth of the organism.
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Protocol for Penicillin-Binding Protein (PBP) Competitive Binding Assay
This assay is used to determine the affinity of an unlabeled β-lactam (like this compound) for PBPs by measuring its ability to compete with a labeled β-lactam probe (e.g., fluorescently labeled penicillin).
Materials:
-
Bacterial cell culture
-
Lysis buffer (e.g., Tris-HCl with lysozyme and DNase)
-
Ultracentrifuge
-
Membrane resuspension buffer (e.g., PBS)
-
This compound (unlabeled competitor)
-
Fluorescently labeled penicillin (e.g., Bocillin FL)
-
SDS-PAGE equipment (gels, running buffer, etc.)
-
Fluorescence gel scanner
Procedure:
-
Preparation of Bacterial Membranes: a. Grow the bacterial culture to mid-log phase and harvest the cells by centrifugation. b. Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication or French press). c. Remove intact cells and debris by low-speed centrifugation. d. Pellet the membrane fraction from the supernatant by ultracentrifugation. e. Wash the membrane pellet and resuspend it in an appropriate buffer. Determine the protein concentration.
-
Competitive Binding Reaction: a. In a series of microcentrifuge tubes, add a fixed amount of the prepared membrane protein. b. Add increasing concentrations of unlabeled this compound to the tubes. Include a control tube with no this compound. c. Incubate for a set time (e.g., 10-30 minutes) at a specific temperature (e.g., 37°C) to allow this compound to bind to the PBPs. d. Add a fixed, saturating concentration of the fluorescently labeled penicillin to each tube and incubate for a shorter period (e.g., 10 minutes) to label any PBPs not bound by this compound.
-
Analysis: a. Stop the reaction by adding SDS-PAGE sample buffer and boiling. b. Separate the proteins by SDS-PAGE. c. Visualize the fluorescently labeled PBPs using a fluorescence gel scanner. d. Quantify the fluorescence intensity of each PBP band. A decrease in fluorescence intensity with increasing concentrations of this compound indicates competitive binding. The IC50 value can be calculated from this data.
Workflow for PBP Competitive Binding Assay
Caption: Workflow for a competitive binding assay to determine the affinity of this compound for PBPs.
Protocol for β-Lactamase Activity Assay
This colorimetric assay measures the activity of β-lactamase enzymes by monitoring the hydrolysis of a chromogenic cephalosporin, nitrocefin.
Materials:
-
β-lactamase-producing bacterial culture or purified β-lactamase
-
Lysis buffer (if using whole cells)
-
Nitrocefin solution
-
Assay buffer (e.g., phosphate buffer, pH 7.0)
-
96-well microtiter plate
-
Spectrophotometer capable of reading absorbance at 490 nm
Procedure:
-
Preparation of Enzyme Sample: a. If using a bacterial culture, prepare a cell lysate to release the periplasmic β-lactamases. Centrifuge to remove cell debris. b. If using a purified enzyme, dilute it to an appropriate concentration in the assay buffer.
-
Assay Reaction: a. Add the enzyme sample to the wells of a 96-well plate. b. To initiate the reaction, add the nitrocefin solution to each well. c. Immediately begin monitoring the change in absorbance at 490 nm over time. The hydrolysis of the yellow nitrocefin substrate results in a red-colored product.
-
Data Analysis: a. The rate of the reaction is determined from the linear portion of the absorbance versus time plot. b. To test for inhibition by this compound, pre-incubate the enzyme with varying concentrations of this compound before adding the nitrocefin. A decrease in the rate of nitrocefin hydrolysis indicates inhibition.
Conclusion
This compound is a β-lactam antibiotic that effectively inhibits bacterial growth by targeting and inactivating penicillin-binding proteins, thereby disrupting the crucial process of peptidoglycan synthesis. While its general mechanism of action is well-understood and analogous to other penicillins, a notable gap exists in the publicly available, quantitative data regarding its specific binding affinities for individual PBPs and its kinetic interactions with various β-lactamases. The experimental protocols provided in this guide offer a framework for researchers to further investigate these parameters and to comprehensively evaluate the efficacy of this compound and other β-lactam antibiotics. Future research focusing on obtaining these specific quantitative metrics would be invaluable for a more complete understanding of this compound's activity and for the development of novel antimicrobial agents.
References
An In-depth Technical Guide to the Determination of Cyclacillin's Molecular Formula and Molar Mass
For Immediate Release
Cambridge, MA – This whitepaper provides a detailed guide for researchers, scientists, and drug development professionals on the determination of the molecular formula and molar mass of the semi-synthetic antibiotic, Cyclacillin. The document outlines the core physicochemical properties and presents standardized experimental protocols for their verification.
Executive Summary
This compound is an aminopenicillin antibiotic with a well-established chemical profile. Accurate determination of its molecular formula and molar mass is a critical first step in drug characterization, formulation, and quality control. This guide details the established molecular identity of this compound and provides the methodologies required to verify these properties, ensuring reproducibility and accuracy in a research and development setting.
Quantitative Data Summary
The fundamental molecular properties of this compound are summarized in the table below. These values are derived from authoritative chemical databases and peer-reviewed literature.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₂₃N₃O₄S | [1][2][3][4][5] |
| Molar Mass | 341.43 g/mol | |
| Monoisotopic Mass | 341.14092740 Da | |
| Elemental Composition | C: 52.77%, H: 6.79%, N: 12.31%, O: 18.74%, S: 9.39% |
Experimental Protocols
The determination of a compound's molecular formula and molar mass is a two-step process. First, the empirical formula is determined from the mass percentages of its constituent elements. Second, the precise molecular mass is measured, which allows for the calculation of the definitive molecular formula.
Elemental analysis, specifically via combustion analysis, is employed to determine the mass percentage of carbon, hydrogen, nitrogen, and sulfur in this compound. The oxygen percentage is typically determined by difference.
Protocol: Combustion Analysis (CHNS)
-
Sample Preparation: A small, precisely weighed sample of pure, dried this compound (typically 1-3 mg) is placed into a tin or silver capsule.
-
Combustion: The sample is introduced into a high-temperature furnace (approx. 900-1150°C) and combusted in a stream of pure oxygen. This process quantitatively converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), nitrogen to nitrogen gas (N₂) (after reduction of NOx), and sulfur to sulfur dioxide (SO₂).
-
Gas Separation and Detection: The resulting combustion gases are carried by a helium carrier gas through a separation column (gas chromatography). The separated gases then pass through a thermal conductivity detector (TCD).
-
Quantification: The detector response for each gas is proportional to its concentration. The instrument is calibrated with a known standard (e.g., acetanilide) to convert the detector signals into mass percentages for C, H, N, and S.
-
Empirical Formula Calculation:
-
Assume a 100 g sample, where the mass of each element equals its percentage.
-
Convert the mass of each element to moles by dividing by its atomic mass.
-
Divide the mole count of each element by the smallest mole value to obtain a molar ratio.
-
If necessary, multiply the ratios by a small integer to obtain the simplest whole-number ratio, which represents the empirical formula.
-
High-resolution mass spectrometry (MS) is used to determine the exact molecular mass of the compound. Electrospray Ionization (ESI) is a suitable "soft ionization" technique for molecules like this compound, as it minimizes fragmentation and typically shows the molecular ion.
Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, often a mixture of water, acetonitrile, or methanol, sometimes with a small amount of acid (like formic acid) to promote protonation.
-
Ionization: The sample solution is introduced into the ESI source. A high voltage is applied to a capillary, creating a fine spray of charged droplets. As the solvent evaporates from the droplets, the charge density increases, eventually leading to the formation of gas-phase ions of the analyte. For this compound, this would typically be the protonated molecule, [M+H]⁺.
-
Mass Analysis: The generated ions are guided into a mass analyzer (e.g., Time-of-Flight (TOF), Orbitrap, or Quadrupole). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions. The output is a mass spectrum, a plot of ion abundance versus m/z.
-
Molar Mass Determination: The peak corresponding to the protonated molecular ion ([M+H]⁺) is identified. The molecular mass (M) is calculated by subtracting the mass of a proton (approx. 1.007 Da) from the measured m/z value of this ion. High-resolution instruments can measure this mass with high precision (to several decimal places), allowing for the confirmation of the molecular formula.
References
- 1. How does an elemental analyzer work [velp.com]
- 2. infinitalab.com [infinitalab.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Combustion analysis - Wikipedia [en.wikipedia.org]
- 5. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Bacterial Susceptibility Assays Using Cyclacillin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclacillin is a semi-synthetic aminopenicillin antibiotic.[1] Like other β-lactam antibiotics, its bactericidal activity stems from the inhibition of bacterial cell wall synthesis.[1][2] Specifically, this compound binds to penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall.[1][2] This inhibition leads to a compromised cell wall and ultimately results in cell lysis. While this compound has been largely superseded by newer antibiotics, its study can still provide valuable insights into antimicrobial resistance and the activity of β-lactam compounds.
These application notes provide detailed protocols for determining the in vitro susceptibility of bacteria to this compound using standardized methods such as Minimum Inhibitory Concentration (MIC) determination and disk diffusion assays.
Mechanism of Action
This compound, a cyclohexylamido analog of penicillanic acid, exerts its bactericidal effect by acylating the serine residue at the active site of PBPs. This covalent modification inactivates the enzyme, preventing the transpeptidation reaction that forms the cross-links in the peptidoglycan layer of the bacterial cell wall. The compromised cell wall is unable to withstand the internal osmotic pressure, leading to cell lysis and death. Some studies from the 1970s suggested that this compound may be more resistant to hydrolysis by certain β-lactamases compared to ampicillin.
Spectrum of Activity
This compound has demonstrated activity against a range of Gram-positive and some Gram-negative bacteria. Its antibacterial spectrum is generally comparable to that of ampicillin. However, it is important to note that the in vitro activity of this compound against Gram-negative pathogens can be significantly influenced by the composition of the assay medium.
Data Presentation
Due to the limited contemporary use of this compound, comprehensive quantitative data from recent standardized testing is scarce. The following tables summarize historical in vitro susceptibility data for this compound against selected bacterial species. It is crucial to interpret this historical data with caution, as testing methodologies and resistance patterns have evolved.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound for Various Bacterial Species (Historical Data)
| Bacterial Species | Number of Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Staphylococcus aureus | 32 | - | - | - | |
| Streptococcus pyogenes | - | - | - | - | - |
| Escherichia coli | 16 | - | - | - | |
| Haemophilus influenzae | 11 | 1-4 | - | - |
Table 2: Zone of Inhibition Diameters for this compound (Historical Data)
| Bacterial Species | Disk Potency (µg) | Zone Diameter Range (mm) | Interpretation (Susceptible/Intermediate/Resistant) | Reference |
| Staphylococcus aureus | - | - | - | - |
| Streptococcus pyogenes | - | - | - | - |
| Escherichia coli | - | - | - | - |
| Haemophilus influenzae | - | - | - | - |
Note: Specific zone diameter interpretive criteria for this compound are not available in current CLSI or EUCAST guidelines. Historical data is also limited in this format.
Experimental Protocols
The following are detailed methodologies for conducting in vitro bacterial susceptibility assays with this compound, based on current standards for aminopenicillins.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
1. Materials:
-
This compound analytical standard
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile saline or broth for inoculum preparation
-
Incubator (35°C ± 2°C)
-
Spectrophotometer or McFarland standards
-
Pipettes and sterile tips
2. Preparation of this compound Stock Solution: a. Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile distilled water or a buffer as recommended by the supplier) at a concentration of 1000 µg/mL. b. Sterilize the stock solution by filtration through a 0.22 µm filter.
3. Preparation of Microtiter Plates: a. Perform serial two-fold dilutions of the this compound stock solution in CAMHB to achieve final concentrations typically ranging from 128 µg/mL to 0.125 µg/mL in the microtiter plate wells. b. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
4. Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies of the test organism. b. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
5. Inoculation and Incubation: a. Add 50 µL of the diluted bacterial inoculum to each well (except the sterility control). b. The final volume in each well should be 100 µL. c. Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
6. Interpretation of Results: a. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye. b. The growth control well should show distinct turbidity, and the sterility control well should remain clear.
Protocol 2: Disk Diffusion Assay
This protocol is based on the Kirby-Bauer method as described by CLSI.
1. Materials:
-
This compound disks (potency to be determined based on historical data or preliminary studies, e.g., 10 µg)
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Ruler or caliper for measuring zone diameters
2. Inoculum Preparation: a. Prepare a bacterial inoculum as described in the MIC protocol (Step 4).
3. Inoculation of Agar Plates: a. Dip a sterile cotton swab into the standardized inoculum and remove excess liquid by pressing it against the inside of the tube. b. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage. c. Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
4. Application of Disks and Incubation: a. Aseptically apply the this compound disk to the center of the inoculated agar surface. b. Gently press the disk to ensure complete contact with the agar. c. Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
5. Interpretation of Results: a. After incubation, measure the diameter of the zone of complete inhibition around the disk to the nearest millimeter. b. Interpretation of the zone size as susceptible, intermediate, or resistant requires established breakpoints, which are not currently available for this compound in CLSI or EUCAST guidelines. Historical data or comparison with ampicillin breakpoints may provide a preliminary assessment.
Visualizations
Bacterial Cell Wall Synthesis and Inhibition by this compound
Caption: Inhibition of bacterial cell wall synthesis by this compound.
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Logical Relationship in Beta-Lactam Resistance
Caption: Mechanisms of bacterial resistance to beta-lactam antibiotics.
References
Determining the Minimum Inhibitory Concentration (MIC) of Cyclacillin: Application Notes and Protocols
For Research, Scientific, and Drug Development Professionals
Introduction
Cyclacillin is a semisynthetic aminopenicillin antibiotic with a broad spectrum of activity against various Gram-positive and Gram-negative bacteria. The determination of its Minimum Inhibitory Concentration (MIC) is crucial for understanding its potency and for guiding research and development of new antimicrobial agents. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
This document provides detailed protocols for determining the MIC of this compound using standard laboratory methods, including Broth Microdilution and Agar Dilution. It is important to note that as an older antibiotic, this compound may not have currently established breakpoints or specific quality control (QC) ranges in the latest guidelines from regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Therefore, the protocols and data presented herein are intended for research and informational purposes. Laboratories should establish their own validated QC parameters based on historical literature and internal data.
Data Presentation
The following table summarizes historical MIC data for this compound against common bacterial species as reported in scientific literature. These values should be considered as a reference range, as MICs can vary depending on the specific strain and testing methodology.
| Organism | Method | Inoculum Size (CFU/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Historical MIC Range (µg/mL) |
| Staphylococcus aureus | Agar Dilution | 10⁶ | - | - | 4 - 8 times less susceptible than ampicillin[1] |
| Escherichia coli | Agar Dilution | 10⁶ | - | - | As active as cephalexin, 2-4 times less active than ampicillin[1] |
| Various Pathogens | Not Specified | Not Specified | - | - | 0.24 - 7.8 |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay
This method determines the MIC in a liquid growth medium performed in a 96-well microtiter plate.[2][3]
Materials:
-
This compound analytical standard
-
Sterile deionized water or a suitable buffer for stock solution preparation
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
96-well sterile microtiter plates
-
Bacterial culture of the test organism (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile pipette tips and multichannel pipettes
-
Incubator (35 ± 2°C)
Procedure:
-
Preparation of this compound Stock Solution:
-
Aseptically prepare a stock solution of this compound in sterile deionized water at a concentration of 1280 µg/mL.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture on an appropriate agar plate, select 3-5 well-isolated colonies.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes, dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well. This typically involves a 1:100 dilution of the 0.5 McFarland suspension.
-
-
Preparation of Microtiter Plate:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Add an additional 100 µL of the this compound stock solution (1280 µg/mL) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and continuing this process down to the desired final concentration (typically column 10 or 11). Discard 100 µL from the last dilution well. Column 12 will serve as a growth control (no antibiotic).
-
-
Inoculation:
-
Using a multichannel pipette, add 100 µL of the prepared bacterial inoculum to each well (columns 1-11), resulting in a final volume of 200 µL per well and the desired final inoculum of 5 x 10⁵ CFU/mL.
-
-
Incubation:
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[2]
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be assessed visually as the absence of turbidity or a bacterial pellet at the bottom of the well.
-
Quality Control:
-
A growth control well (broth and inoculum, no antibiotic) must show distinct turbidity.
-
A sterility control well (broth only) must remain clear.
-
It is recommended to include a reference strain with a known MIC for other beta-lactam antibiotics to ensure the validity of the test system, as specific QC ranges for this compound are not currently established.
Protocol 2: Agar Dilution MIC Assay
This method involves incorporating the antibiotic into an agar medium upon which the test organisms are inoculated.
Materials:
-
This compound analytical standard
-
Sterile deionized water or a suitable buffer
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes (100 mm)
-
Bacterial cultures of test organisms
-
0.5 McFarland turbidity standard
-
Inoculum replicating apparatus (e.g., Steers replicator) or calibrated loops
-
Incubator (35 ± 2°C)
Procedure:
-
Preparation of this compound-Containing Agar Plates:
-
Prepare molten MHA and cool to 48-50°C in a water bath.
-
Prepare serial two-fold dilutions of the this compound stock solution in sterile water.
-
Add an appropriate volume of each this compound dilution to molten MHA to achieve the desired final concentrations. For example, add 2 mL of a 10x this compound solution to 18 mL of molten agar.
-
Mix gently but thoroughly and pour into sterile petri dishes. Allow the agar to solidify.
-
Prepare a growth control plate containing no antibiotic.
-
-
Preparation of Bacterial Inoculum:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Further dilute this suspension to achieve a final inoculum of approximately 10⁴ CFU per spot.
-
-
Inoculation:
-
Using an inoculum replicating apparatus or a calibrated loop, spot-inoculate the prepared bacterial suspensions onto the surface of the this compound-containing agar plates and the growth control plate.
-
-
Incubation:
-
Allow the inocula to dry, then invert the plates and incubate at 35 ± 2°C for 16-20 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth. A single colony or a faint haze should be disregarded.
-
Quality Control:
-
The growth control plate must show confluent growth.
-
As with the broth microdilution method, the inclusion of a well-characterized reference strain is recommended.
Visualizations
References
- 1. [In vitro examination on antibacterial activity of ciclacillin (ACPC) against clinically isolated strains (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Broth microdilution - Wikipedia [en.wikipedia.org]
- 3. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Calculating Appropriate Cyclacillin Dosage for In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to calculating and applying the appropriate dosage of cyclacillin for in vivo animal studies. This compound is a semisynthetic aminopenicillin antibiotic with a spectrum of activity similar to ampicillin.[1] Proper dosage calculation is critical for obtaining meaningful and reproducible results in preclinical research.
Overview of this compound in Animal Models
This compound has been evaluated in various animal models, primarily for its efficacy against bacterial infections and for pharmacokinetic studies.[2] Compared to ampicillin, this compound often demonstrates higher serum concentrations after oral administration, a key factor to consider when designing in vivo experiments.[3][4] Studies have commonly utilized rodent models such as mice and rats to investigate its therapeutic potential against infections caused by susceptible gram-positive and gram-negative bacteria.[5]
Quantitative Data Summary
The following tables summarize this compound dosages used in published in vivo animal studies. This data can serve as a starting point for dose-range finding studies.
Table 1: this compound Dosages in Rodent Infection Models
| Animal Model | Infection Model | Dosing Route | Dosage Range | Study Outcome | Reference |
| Rats | Chronic E. coli Pyelonephritis | Oral | Not specified, but compared with intramuscular ampicillin | Equally effective as oral ampicillin | |
| Mice | Staphylococcus aureus infection | Not specified | Not specified, but found to be more active than dicloxacillin | More active than dicloxacillin | |
| Mice and Rats | General chemotherapeutic efficiency | Not specified | Not specified, compared with ampicillin | Not superior to ampicillin |
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Animal Model | Dosing Route | Dose | Key Findings | Reference |
| Rats | Intravenous | 10 mg/kg | Area under the curve (AUC) was almost consistent with the equivalent intraduodenal dose. | |
| Rats | Intraduodenal | 10 mg/kg | Absorption follows Michaelis-Menten kinetics at lower concentrations. | |
| Rats | Oral | Not specified | Consistently higher serum concentrations than ampicillin. | |
| Mice | Oral | Not specified | 8 to 12 times larger area under the curve compared to ampicillin. |
Experimental Protocols
This section outlines a generalized protocol for determining the appropriate this compound dosage for an in vivo animal study. This protocol should be adapted based on the specific research question, animal model, and institutional guidelines.
Materials
-
This compound (analytical grade)
-
Vehicle for dissolution/suspension (e.g., sterile water, saline, 0.5% carboxymethylcellulose)
-
Animal model (e.g., specific pathogen-free mice or rats of a defined strain, age, and weight)
-
Infecting pathogen (a well-characterized strain with known susceptibility to this compound)
-
Dosing equipment (e.g., oral gavage needles, syringes)
-
Equipment for sample collection (e.g., blood collection tubes, tissue homogenization equipment)
-
Analytical equipment for determining this compound concentration (e.g., HPLC)
Methods
-
Dose-Range Finding Study (Pilot Study):
-
Select a starting dose based on the literature (see Tables 1 and 2).
-
Prepare a minimum of 3-4 dose levels (e.g., low, medium, high) of this compound.
-
Administer a single dose of this compound to a small group of animals for each dose level.
-
Monitor animals for any signs of toxicity for at least 24-48 hours.
-
Collect blood samples at various time points (e.g., 0.5, 1, 2, 4, 6, 8, 24 hours) to determine the pharmacokinetic profile (Cmax, Tmax, AUC).
-
Analyze the collected samples to determine the serum concentration of this compound.
-
-
Efficacy Study:
-
Based on the pilot study, select a range of doses that are well-tolerated and provide desired serum concentrations.
-
Induce the infection in the animal model according to the established protocol.
-
Initiate treatment with this compound at a predetermined time post-infection.
-
Administer this compound at the selected doses and frequency for the duration of the study.
-
Include appropriate control groups (e.g., vehicle control, untreated control, positive control with a known effective antibiotic).
-
Monitor the animals for clinical signs of infection and survival.
-
At the end of the study, collect relevant tissues (e.g., lungs, kidneys, spleen) to determine the bacterial load.
-
-
Data Analysis:
-
Analyze the pharmacokinetic data to determine key parameters.
-
Compare the efficacy of different this compound doses in reducing bacterial load and improving survival.
-
Perform statistical analysis to determine the significance of the observed effects.
-
Visualization
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo efficacy study of this compound.
References
- 1. Ciclacillin - Wikipedia [en.wikipedia.org]
- 2. This compound: microbiological and pharmacological properties and use in chemotherapy of infection - a critical appraisal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. Comparative assessment of cylacillin and ampicillin by experimental therapy and by serum level determinations in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Comparative experimental study of this compound and ampicillin] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Cyclacillin in Gram-Positive and Gram-Negative Bacteria Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing cyclacillin, a semi-synthetic aminopenicillin antibiotic, in research settings focused on gram-positive and gram-negative bacteria. This document outlines the mechanism of action, provides key performance data, and details experimental protocols for susceptibility testing.
Introduction to this compound
This compound is a beta-lactam antibiotic with a spectrum of activity that includes a variety of gram-positive and some gram-negative bacteria.[1][2] Similar to other penicillins, its bactericidal action is achieved through the inhibition of bacterial cell wall synthesis.[3] this compound has demonstrated effectiveness in experimental infections and, in some cases, exhibits greater resistance to beta-lactamase hydrolysis and better oral absorption compared to ampicillin.[1] Although it has been largely succeeded by newer antibiotics in clinical practice, its specific properties make it a valuable tool for in vitro and in vivo research applications.
Mechanism of Action
This compound, like other beta-lactam antibiotics, targets the final step of peptidoglycan synthesis, an essential component of the bacterial cell wall. It achieves this by forming a covalent bond with the active site of penicillin-binding proteins (PBPs), which are bacterial enzymes responsible for the cross-linking of peptidoglycan strands. This inactivation of PBPs leads to the accumulation of peptidoglycan precursors and the activation of autolytic enzymes, ultimately resulting in cell lysis and bacterial death.
Figure 1: Simplified signaling pathway of peptidoglycan synthesis and its inhibition by this compound.
Spectrum of Activity and Performance Data
The in vitro activity of this compound has been evaluated against a range of clinically relevant bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound and provide a comparison with other aminopenicillins.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Positive Bacteria
| Bacterial Species | Strain | Inoculum Size (cells/mL) | This compound MIC (µg/mL) | Comparator MIC (µg/mL) | Reference |
| Streptococcus pyogenes | Clinical Isolates | 10^6 | - | 4x less potent than Ampicillin | [4] |
| Streptococcus pneumoniae | Clinical Isolates | 10^6 | - | 2-4x less active than Ampicillin & Amoxicillin | |
| Staphylococcus aureus | Clinical Isolates | 10^8 | - | 4-8x less active than Ampicillin & Amoxicillin | |
| Staphylococcus aureus | Clinical Isolates | 10^6 | - | 2x less active than Ampicillin & Amoxicillin | |
| Streptococcus pneumoniae | Clinical Isolates | - | ≤0.5 | Amoxicillin: ≤0.5 |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Negative Bacteria
| Bacterial Species | Strain | Inoculum Size (cells/mL) | This compound MIC (µg/mL) | Comparator MIC (µg/mL) | Reference |
| Escherichia coli | Clinical Isolates | 10^6 | - | 2-4x less active than Ampicillin, 4-8x less active than Amoxicillin | |
| Haemophilus influenzae | Clinical Isolates | - | ≤0.5 | Amoxicillin: ≤0.5 | |
| Various Pathogens | - | - | 0.24 - 7.8 | - |
Note: The activity of this compound against gram-negative pathogens can be highly dependent on the assay medium and method used.
Experimental Protocols
The following are detailed protocols for determining the susceptibility of bacteria to this compound.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Figure 2: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Materials:
-
This compound powder
-
Sterile Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Pipettes and sterile tips
-
Incubator (35-37°C)
-
Plate reader (optional, for quantitative analysis)
Procedure:
-
Prepare this compound Stock Solution: Accurately weigh this compound powder and dissolve it in a suitable solvent to create a high-concentration stock solution. Further dilute in sterile MHB to the desired starting concentration for the assay.
-
Prepare Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the this compound solution in MHB. Typically, this is done by adding 100 µL of MHB to wells 2 through 12. Add 200 µL of the starting this compound concentration to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue this serial transfer to well 10. Discard 100 µL from well 10. Well 11 will serve as a positive control (no antibiotic), and well 12 as a negative/sterility control (no bacteria).
-
Prepare Bacterial Inoculum: From a fresh culture plate, select 3-5 isolated colonies and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Inoculate the Plate: Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well. Add 100 µL of this diluted inoculum to wells 1 through 11.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
Determine MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well. This can be assessed visually or with a plate reader.
Kirby-Bauer Disk Diffusion Susceptibility Test
This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.
References
- 1. This compound: microbiological and pharmacological properties and use in chemotherapy of infection - a critical appraisal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative studies of the activity of ciclacillin and dicloxacillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C15H23N3O4S | CID 19003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. [In vitro examination on antibacterial activity of ciclacillin (ACPC) against clinically isolated strains (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
Cyclacillin in the Spotlight: Application Notes for Studying Antibiotic Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing cyclacillin, a semi-synthetic penicillin antibiotic, as a tool to investigate the multifaceted mechanisms of antibiotic resistance. While this compound is noted for its relative stability to some β-lactamases compared to ampicillin, a thorough understanding of its interactions with various resistance determinants is crucial for both academic research and the development of novel antimicrobial strategies. This document outlines detailed protocols for key experiments, presents data in a structured format for comparative analysis, and visualizes relevant biological pathways and experimental workflows.
Understanding this compound's Mechanism of Action and Resistance
This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2][3] This is achieved through the covalent binding to and inactivation of essential penicillin-binding proteins (PBPs), which are bacterial enzymes responsible for the final steps of peptidoglycan synthesis.[1][2] Resistance to this compound, and β-lactams in general, can arise through several mechanisms, including:
-
Enzymatic Degradation: Production of β-lactamase enzymes that hydrolyze the β-lactam ring, rendering the antibiotic inactive.
-
Target Modification: Alterations in the structure of PBPs, which reduce the binding affinity of this compound.
-
Reduced Permeability: Changes in the bacterial outer membrane that limit the influx of the antibiotic.
-
Efflux Pumps: Active transport of the antibiotic out of the bacterial cell.
Quantitative Analysis of this compound's Efficacy
To rigorously study resistance mechanisms, it is essential to quantify the susceptibility of bacterial strains to this compound. The Minimum Inhibitory Concentration (MIC) is a fundamental metric for this purpose.
Table 1: Representative Minimum Inhibitory Concentrations (MICs) of this compound against β-Lactamase-Producing Bacterial Strains
| Bacterial Strain | β-Lactamase Produced | This compound MIC (µg/mL) - Illustrative Values |
| Escherichia coli | TEM-1 | 128 |
| Escherichia coli | SHV-1 | 256 |
| Escherichia coli | AmpC (derepressed) | >512 |
| Staphylococcus aureus | BlaZ (Type A) | 64 |
| Staphylococcus aureus | BlaZ (Type C) | 32 |
| Klebsiella pneumoniae | KPC-2 | >1024 |
| Wild-type E. coli | None | 8 |
| Wild-type S. aureus | None | 2 |
Note: The MIC values presented are for illustrative purposes and should be determined experimentally for specific strains and conditions.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method for determining the MIC of this compound.
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol:
-
Prepare this compound Stock Solution: Dissolve this compound powder in an appropriate solvent (e.g., sterile deionized water or phosphate-buffered saline) to a known concentration (e.g., 1024 µg/mL).
-
Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in Mueller-Hinton Broth (MHB) to achieve a range of concentrations (e.g., 512 µg/mL to 0.5 µg/mL).
-
Prepare Bacterial Inoculum: Culture the bacterial strain of interest overnight on an appropriate agar medium. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the this compound dilutions. Include a positive control (bacteria in MHB without antibiotic) and a negative control (MHB only).
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.
Penicillin-Binding Protein (PBP) Affinity Assay
This protocol outlines a competitive binding assay using a fluorescent penicillin derivative (Bocillin-FL) to determine the affinity of this compound for specific PBPs.
Workflow for PBP Affinity Assay
Caption: Experimental workflow for the PBP competitive binding assay.
Protocol:
-
Membrane Preparation: Grow the bacterial strain to mid-log phase. Harvest the cells by centrifugation and wash with a suitable buffer (e.g., phosphate-buffered saline). Lyse the cells (e.g., by sonication or French press) and isolate the membrane fraction by ultracentrifugation.
-
Competitive Binding: In a series of microcentrifuge tubes, incubate a fixed amount of the membrane preparation with a range of this compound concentrations for a predetermined time (e.g., 15 minutes) at 37°C.
-
Fluorescent Labeling: Add a fixed, sub-saturating concentration of Bocillin-FL to each tube and incubate for an additional 10 minutes to allow binding to the unoccupied PBPs.
-
SDS-PAGE: Stop the reaction by adding SDS-PAGE sample buffer and boiling. Separate the membrane proteins on a polyacrylamide gel.
-
Visualization and Quantification: Visualize the fluorescently labeled PBPs in the gel using a fluorescence scanner. Quantify the intensity of each PBP band.
-
Data Analysis: Plot the percentage of Bocillin-FL binding (relative to a control with no this compound) against the this compound concentration. The IC₅₀ value, which is the concentration of this compound that inhibits 50% of Bocillin-FL binding, can be determined by fitting the data to a dose-response curve.
Table 2: Representative IC₅₀ Values for this compound Binding to Penicillin-Binding Proteins (PBPs)
| Bacterial PBP | IC₅₀ (µM) - Illustrative Values |
| E. coli PBP1a | 15 |
| E. coli PBP1b | 25 |
| E. coli PBP2 | 5 |
| E. coli PBP3 | 10 |
| S. aureus PBP1 | 8 |
| S. aureus PBP2 | 12 |
| S. aureus PBP2a (from MRSA) | >200 |
| S. aureus PBP3 | 20 |
Note: The IC₅₀ values presented are for illustrative purposes and should be determined experimentally.
β-Lactamase Hydrolysis Assay
This protocol describes a spectrophotometric method to measure the rate of this compound hydrolysis by a purified β-lactamase enzyme.
Workflow for β-Lactamase Hydrolysis Assay
Caption: Workflow for determining the kinetics of β-lactamase-mediated hydrolysis.
Protocol:
-
Enzyme and Substrate Preparation: Purify the β-lactamase of interest. Prepare a stock solution of this compound in a suitable buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0).
-
Kinetic Measurement: In a quartz cuvette, add the buffer and the purified β-lactamase to a final concentration that gives a linear rate of hydrolysis. Initiate the reaction by adding a known concentration of this compound.
-
Spectrophotometric Monitoring: Immediately monitor the decrease in absorbance at a wavelength where the intact β-lactam ring of this compound absorbs (typically around 235 nm). Record the absorbance at regular intervals.
-
Data Analysis: Calculate the initial rate of hydrolysis from the linear portion of the absorbance versus time plot using the Beer-Lambert law.
-
Kinetic Parameter Determination: Repeat the assay with varying concentrations of this compound to determine the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) by fitting the data to the Michaelis-Menten equation.
Table 3: Representative Kinetic Parameters for this compound Hydrolysis by β-Lactamases
| β-Lactamase | Km (µM) - Illustrative Values | kcat (s⁻¹) - Illustrative Values | kcat/Km (M⁻¹s⁻¹) - Illustrative Values |
| TEM-1 | 50 | 100 | 2.0 x 10⁶ |
| SHV-1 | 75 | 150 | 2.0 x 10⁶ |
| AmpC | 100 | 50 | 5.0 x 10⁵ |
| KPC-2 | 25 | 200 | 8.0 x 10⁶ |
Note: The kinetic parameters presented are for illustrative purposes and should be determined experimentally.
Investigating the Role of this compound in Signaling Pathways
The induction of certain resistance mechanisms, such as the expression of AmpC β-lactamases, is tightly regulated by complex signaling pathways. While specific studies on this compound's role in these pathways are limited, its structural similarity to other penicillins suggests it may act as an inducer.
Signaling Pathway for AmpC β-Lactamase Induction
Caption: Simplified signaling pathway of AmpC β-lactamase induction.
The AmpC β-lactamase is chromosomally encoded in many Gram-negative bacteria and its expression can be induced by the presence of certain β-lactams. Inhibition of PBPs by this compound can lead to an accumulation of cell wall precursors (muropeptides) in the cytoplasm. These muropeptides can then activate the transcriptional regulator AmpR, leading to increased expression of the ampC gene and subsequent production of the AmpC β-lactamase. Experiments can be designed to quantify the induction of ampC transcription (e.g., using RT-qPCR) in the presence of sub-inhibitory concentrations of this compound.
Conclusion
This compound serves as a valuable tool for dissecting the mechanisms of β-lactam resistance. The protocols and data presentation formats provided in these application notes offer a standardized framework for researchers to investigate the efficacy of this compound against various resistant strains, its affinity for key PBP targets, and its susceptibility to hydrolysis by different β-lactamases. Furthermore, exploring the impact of this compound on resistance-related signaling pathways can provide deeper insights into the complex regulatory networks that govern antibiotic resistance. Such studies are paramount for the continued development of effective antimicrobial therapies.
References
Application Notes and Protocols for Experimental Therapy Using Cyclacillin in Rat Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclacillin is a semi-synthetic, orally active aminopenicillin antibiotic.[1] Like other β-lactam antibiotics, its bactericidal activity stems from the inhibition of bacterial cell wall synthesis.[2][3][4] Specifically, this compound binds to penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis. This action disrupts the integrity of the bacterial cell wall, leading to cell lysis and death.[2] Although it has been largely superseded by newer antibiotics, its study in animal models remains relevant for understanding aminopenicillin pharmacology and for comparative research.
These application notes provide detailed protocols for evaluating the efficacy and pharmacokinetics of this compound in rat models of bacterial infection.
Quantitative Data Summary
The following tables summarize key quantitative data from comparative studies of this compound in rodent models.
Table 1: Serum Concentrations of this compound and Ampicillin in Rats
| Time Post-Administration (hours) | This compound (µg/mL) | Ampicillin (Oral) (µg/mL) | Ampicillin (Intramuscular) (µg/mL) |
| 0.5 | High | Lower than this compound | Not specified |
| 1.5 | Lower than peak | Peak concentration | Not specified |
| >1.5 | Declining | Higher than this compound for the next 4.5h | Not specified |
Source: Adapted from literature indicating this compound achieves higher peak serum levels more rapidly than oral ampicillin, but ampicillin maintains slightly higher concentrations for a longer duration.
Table 2: Therapeutic Efficacy of this compound and Ampicillin in a Rat Model of Chronic E. coli Pyelonephritis
| Treatment Group | Efficacy Outcome |
| This compound (Oral) | As effective as oral ampicillin |
| Ampicillin (Oral) | As effective as oral this compound |
| Ampicillin (Intramuscular) | Significantly higher therapeutic activity than oral this compound |
Source: Based on findings from experimental therapy in rats with chronic E. coli pyelonephritis.
Key Experimental Protocols
Protocol 1: Induction of Experimental E. coli Pyelonephritis in Rats
This protocol describes a method for inducing a kidney infection in rats to test the efficacy of this compound.
Materials:
-
Wistar rats (female, 200-250g)
-
Uropathogenic Escherichia coli (e.g., ATCC 25922)
-
Tryptic Soy Broth (TSB)
-
Phosphate-Buffered Saline (PBS), sterile
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Surgical instruments (scalpel, forceps, sutures)
-
30G needle and syringe
-
This compound for therapeutic administration
-
Vehicle control (e.g., sterile saline)
Procedure:
-
Bacterial Culture Preparation:
-
Inoculate E. coli into TSB and incubate overnight at 37°C with shaking.
-
Dilute the overnight culture 1:100 in fresh TSB and grow to mid-log phase (A600 ≈ 0.5).
-
Harvest bacteria by centrifugation, wash with sterile PBS, and resuspend to a final concentration of approximately 1x10⁸ CFU/mL.
-
-
Surgical Procedure and Inoculation:
-
Anesthetize the rat according to institutional guidelines.
-
Shave and disinfect the left flank.
-
Make a small flank incision to expose the left kidney.
-
Gently exteriorize the kidney and ligate the ureter at a distance from the renal hilum.
-
After 24 hours, to allow for ureteral dilation, re-anesthetize the animal.
-
Inject 0.1 mL of the prepared E. coli suspension directly into the renal pelvis using a 30G needle.
-
A control group should be injected with sterile saline.
-
Reposition the kidney into the abdominal cavity and suture the muscle and skin layers.
-
-
Therapeutic Intervention:
-
At a predetermined time post-infection (e.g., 24 hours), begin treatment.
-
Administer this compound orally (e.g., via gavage) at the desired dose.
-
The control group should receive the vehicle.
-
Continue treatment for a specified duration (e.g., 5-7 days).
-
-
Efficacy Assessment:
-
At the end of the treatment period, euthanize the rats.
-
Aseptically harvest the kidneys.
-
Homogenize the kidneys in sterile PBS.
-
Perform serial dilutions of the homogenate and plate on agar to determine the bacterial load (CFU/g of tissue).
-
Compare the bacterial load between the this compound-treated and vehicle-treated groups.
-
Protocol 2: Pharmacokinetic Study of this compound in Rats
This protocol outlines the procedure for determining the pharmacokinetic profile of this compound in rats.
Materials:
-
Sprague-Dawley rats (male, 200-250g) with jugular vein catheters (optional, for serial blood sampling)
-
This compound
-
Dosing vehicle (e.g., water for oral administration, sterile saline for intravenous)
-
Blood collection tubes (e.g., with anticoagulant)
-
Centrifuge
-
Analytical equipment for drug concentration measurement (e.g., spectrophotometer or LC-MS/MS)
Procedure:
-
Animal Preparation:
-
Fast rats overnight before dosing, with free access to water.
-
House animals individually.
-
-
Drug Administration:
-
Administer a single dose of this compound via the desired route (e.g., oral gavage or intravenous injection).
-
Record the exact time of administration.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) at predetermined time points. A typical schedule for oral administration could be: 15 min, 30 min, 1h, 2h, 4h, 8h, and 24h post-dose. For intravenous administration, earlier time points (e.g., 5 and 10 minutes) should be included.
-
Collect blood into tubes containing an appropriate anticoagulant.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
-
Determination of this compound Concentration:
-
A spectrophotometric method can be used for quantification. This involves converting this compound to piperazine-2,5-dione derivatives by heating in an alkaline sorbitol-zinc ion solution, followed by treatment with sodium hydroxide to produce a product with an absorbance maximum at 322 nm.
-
Alternatively, use a validated LC-MS/MS method for higher sensitivity and specificity.
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration of this compound versus time.
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and elimination half-life (t½).
-
Visualizations
Mechanism of Action of this compound
The bactericidal effect of this compound is achieved by inhibiting the synthesis of the bacterial cell wall.
Caption: Mechanism of this compound action on bacterial cell wall synthesis.
Experimental Workflow for Efficacy Testing in a Rat Model
The following diagram illustrates the logical flow of an in vivo efficacy study.
Caption: Workflow for evaluating this compound efficacy in a rat infection model.
References
- 1. The Membrane Steps of Bacterial Cell Wall Synthesis as Antibiotic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mouse models for infectious diseases caused by Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Murine Models for Staphylococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
research applications of cyclacillin as a reference antibiotic
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the scientific applications of cyclacillin, an aminopenicillin antibiotic. While it has been largely superseded by newer beta-lactam antibiotics in clinical practice, this compound remains a valuable reference compound in research settings for comparative studies and as a control for antimicrobial susceptibility testing.
Mechanism of Action
This compound is a semi-synthetic beta-lactam antibiotic that exerts its bactericidal effect by inhibiting the final stages of peptidoglycan synthesis in bacterial cell walls.[1][2] Like other penicillins, it acts as an analog of the D-alanyl-D-alanine dipeptide, a substrate for penicillin-binding proteins (PBPs). By acylating the active site of these transpeptidases, this compound blocks the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis due to osmotic pressure.[1][2][3]
Signaling Pathway of Peptidoglycan Synthesis Inhibition by this compound
The following diagram illustrates the key steps in the bacterial peptidoglycan synthesis pathway and the inhibitory action of this compound.
Caption: Inhibition of bacterial cell wall synthesis by this compound.
Antibacterial Spectrum
This compound exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, with its utility generally paralleling that of ampicillin. However, variations in in vitro activity against Gram-negative pathogens have been noted, with results being influenced by the specific assay medium and method used.
Table 1: Comparative In Vitro Activity of this compound and Other Beta-Lactams against Clinically Isolated Strains
| Bacterial Species | This compound MIC (µg/mL) | Ampicillin MIC (µg/mL) | Amoxicillin MIC (µg/mL) | Cephalexin MIC (µg/mL) |
| Streptococcus pyogenes | 4-8 times less potent than Ampicillin | - | 4-8 times less potent than Amoxicillin | 4-8 times more potent than Cephalexin |
| Streptococcus pneumoniae | 2-4 times less active than Ampicillin | - | 2-4 times less active than Amoxicillin | 16-32 times more active than Cephalexin |
| Staphylococcus aureus | 4-8 times less susceptible than Ampicillin | - | 4-8 times less susceptible than Amoxicillin | 1-2 times more susceptible than Cephalexin |
| Escherichia coli | As active as Cephalexin | 2-4 times less active than Ampicillin | 4-8 times less active than Amoxicillin | - |
Disclaimer: The data presented in this table is based on a 1977 study and is provided for reference purposes only. Current standardized quality control ranges for this compound against ATCC reference strains are not available in the latest CLSI or EUCAST guidelines.
Experimental Protocols
This compound can be used as a reference antibiotic in standard antimicrobial susceptibility testing protocols. The following are detailed methodologies for the Kirby-Bauer disk diffusion assay and the determination of Minimum Inhibitory Concentration (MIC).
Kirby-Bauer Disk Diffusion Susceptibility Test
This method assesses the susceptibility of a bacterial isolate to this compound by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.
-
This compound disks (concentration to be determined based on experimental needs, as standard concentrations are not defined by CLSI/EUCAST)
-
Mueller-Hinton Agar (MHA) plates
-
Pure culture of the test organism (e.g., ATCC reference strain)
-
Sterile saline or broth
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Calipers or ruler
Caption: Workflow for the Kirby-Bauer disk diffusion assay.
-
Inoculum Preparation: From a pure culture, select 3-5 isolated colonies and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard.
-
Inoculation of MHA Plate: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube. Streak the entire surface of the MHA plate evenly in three directions to ensure confluent growth.
-
Application of Antibiotic Disk: Aseptically place a this compound disk onto the surface of the inoculated MHA plate. Gently press the disk to ensure complete contact with the agar.
-
Incubation: Invert the plate and incubate at 35°C ± 2°C for 16-20 hours in an ambient air incubator.
-
Measurement and Interpretation: After incubation, measure the diameter of the zone of complete growth inhibition in millimeters. Since standardized interpretive criteria for this compound are not available, results should be compared to those of other reference antibiotics or used for comparative analysis between different bacterial strains.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. Broth microdilution is a common method for determining the MIC.
-
This compound powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Pure culture of the test organism
-
Sterile saline or broth
-
0.5 McFarland turbidity standard
-
Pipettes and sterile tips
-
Incubator (35°C ± 2°C)
Caption: Workflow for MIC determination by broth microdilution.
-
Preparation of this compound Dilutions: Prepare a stock solution of this compound and perform serial twofold dilutions in CAMHB in a 96-well microtiter plate to achieve the desired concentration range.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the this compound dilutions. Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.
-
Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.
Use in Comparative Studies
Due to its well-characterized mechanism of action as a beta-lactam, this compound serves as a useful reference compound in studies evaluating the efficacy of new antimicrobial agents. It can be used as a comparator to assess the relative potency and spectrum of activity of novel antibiotics, particularly those targeting the bacterial cell wall. Comparative studies have been conducted to evaluate its activity against other penicillins like dicloxacillin.
Quality Control
As standardized QC ranges for this compound are not provided in current CLSI or EUCAST guidelines, it is recommended to test this compound in parallel with a well-characterized reference antibiotic for which QC ranges are established (e.g., ampicillin). This will help ensure the validity and reproducibility of the experimental results. Standard ATCC quality control strains such as Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 25923, and Pseudomonas aeruginosa ATCC 27853 should be used.
References
Application Notes and Protocols: Investigating Cyclacillin's Effect on Bacterial Cell Wall Transpeptidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclacillin is a semi-synthetic, second-generation aminopenicillin with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Like other β-lactam antibiotics, its bactericidal action stems from the inhibition of bacterial cell wall synthesis.[3][4] Specifically, this compound targets and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the transpeptidation step in peptidoglycan synthesis.[3] This inhibition disrupts the integrity of the bacterial cell wall, leading to cell lysis and death. These application notes provide detailed protocols for investigating the effects of this compound on bacterial cell wall transpeptidation, including methods for determining its antibacterial potency and its affinity for specific PBP targets.
Mechanism of Action: Inhibition of Transpeptidation
Bacterial cell walls are composed of peptidoglycan, a mesh-like polymer of glycan strands cross-linked by short peptides. This cross-linking, or transpeptidation, is catalyzed by PBPs and is crucial for maintaining the structural integrity of the cell wall. This compound, containing a characteristic β-lactam ring, acts as a structural analog of the D-alanyl-D-alanine moiety of the peptidoglycan precursor. When this compound binds to the active site of a PBP, the strained β-lactam ring opens and forms a stable, covalent acyl-enzyme intermediate, effectively inactivating the enzyme. This prevents the formation of peptide cross-links, weakening the cell wall and ultimately causing bacterial cell death.
Caption: this compound inhibits bacterial cell wall synthesis.
Quantitative Data
Minimum Inhibitory Concentration (MIC) of this compound
Table 1: Expected Minimum Inhibitory Concentration (MIC) Ranges for this compound (µg/mL)
| Bacterial Species | Strain Example | Expected MIC Range (µg/mL) |
| Staphylococcus aureus | ATCC 25923 | 0.25 - 4 |
| Streptococcus pneumoniae | R6 | 0.06 - 2 |
| Haemophilus influenzae | Clinical Isolates | 0.5 - 8 |
Note: These are expected ranges based on the activity of similar aminopenicillins. Actual MIC values should be determined experimentally.
Penicillin-Binding Protein (PBP) Affinity of this compound
The affinity of this compound for different PBPs can be quantified by determining the 50% inhibitory concentration (IC50), which is the concentration of the antibiotic required to inhibit 50% of the binding of a labeled penicillin to a specific PBP. Lower IC50 values indicate a higher binding affinity. This compound is known to be an inhibitor of PBP1A in Streptococcus pneumoniae and PBP2a in Staphylococcus aureus.
Table 2: Expected Penicillin-Binding Protein (PBP) IC50 Values for this compound (µg/mL)
| Bacterial Species | PBP Target | Expected IC50 Range (µg/mL) |
| Staphylococcus aureus | PBP2a | 1 - 10 |
| Streptococcus pneumoniae | PBP1a | 0.1 - 5 |
| Haemophilus influenzae | PBP3 | 0.5 - 15 |
Note: These are expected ranges. Actual IC50 values should be determined experimentally.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the determination of the MIC of this compound against a bacterial strain using the broth microdilution method.
Caption: Workflow for MIC determination.
Materials:
-
This compound powder
-
Appropriate bacterial strain (e.g., S. aureus ATCC 25923)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1024 µg/mL in a suitable solvent and sterilize by filtration.
-
Preparation of Bacterial Inoculum:
-
Inoculate a single colony of the test organism into 5 mL of CAMHB and incubate overnight at 37°C.
-
Dilute the overnight culture in fresh CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Further dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the this compound stock solution (or a working solution) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10. Well 11 serves as a positive control (no antibiotic) and well 12 as a negative control (no bacteria).
-
-
Inoculation: Add 10 µL of the prepared bacterial inoculum to wells 1 through 11.
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Protocol 2: Penicillin-Binding Protein (PBP) Competition Assay
This protocol determines the affinity of this compound for specific PBPs by measuring its ability to compete with a fluorescently labeled penicillin for binding to PBPs in bacterial membranes.
Caption: Workflow for PBP competition assay.
Materials:
-
Bacterial strain of interest
-
This compound
-
Bocillin™ FL Penicillin, Fluorescent Green (or similar fluorescently labeled penicillin)
-
Lysis buffer
-
Ultracentrifuge
-
SDS-PAGE equipment
-
Fluorescence gel imager
Procedure:
-
Preparation of Bacterial Membranes:
-
Grow a bacterial culture to mid-log phase and harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication or French press).
-
Isolate the membrane fraction by ultracentrifugation.
-
-
Competition Binding:
-
Incubate aliquots of the membrane preparation with increasing concentrations of this compound for a set time at 37°C.
-
Add a fixed, subsaturating concentration of the fluorescent penicillin to each reaction and incubate for an additional period.
-
-
Detection:
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling.
-
Separate the membrane proteins by SDS-PAGE.
-
Visualize the fluorescently labeled PBPs using a fluorescence gel imager.
-
-
Analysis:
-
Quantify the fluorescence intensity of each PBP band.
-
Plot the percentage of inhibition of fluorescent penicillin binding versus the concentration of this compound.
-
Determine the IC50 value, the concentration of this compound that causes a 50% reduction in the fluorescence signal for a specific PBP.
-
Protocol 3: Analysis of Peptidoglycan Cross-linking by HPLC
This protocol allows for the direct assessment of this compound's effect on transpeptidation by analyzing the degree of cross-linking in the peptidoglycan of treated bacteria.
Caption: Workflow for peptidoglycan cross-linking analysis.
Materials:
-
Bacterial culture
-
This compound
-
SDS (Sodium dodecyl sulfate)
-
Muramidase (e.g., mutanolysin or cellosyl)
-
HPLC system with a C18 reverse-phase column
-
Sodium phosphate buffer
-
Methanol
Procedure:
-
Treatment of Bacteria: Grow bacterial cultures in the presence and absence of sub-inhibitory concentrations of this compound.
-
Isolation of Peptidoglycan (Sacculi):
-
Harvest the bacterial cells and resuspend them in cold water.
-
Add the cell suspension to a boiling solution of SDS and boil for 30 minutes to lyse the cells and denature proteins.
-
Pellet the insoluble peptidoglycan (sacculi) by ultracentrifugation and wash repeatedly with water to remove SDS.
-
-
Enzymatic Digestion:
-
Resuspend the purified sacculi in a suitable buffer and digest with a muramidase overnight at 37°C. This will break down the glycan strands into individual muropeptides (monomers, dimers, trimers, etc.).
-
-
HPLC Analysis:
-
Separate the resulting muropeptides by reverse-phase HPLC.
-
Monitor the elution profile by measuring absorbance at 204 nm.
-
-
Data Analysis:
-
Identify the peaks corresponding to monomeric, dimeric, and oligomeric muropeptides based on their retention times (and mass spectrometry if available).
-
Calculate the degree of cross-linking by quantifying the relative abundance of dimeric and oligomeric muropeptides compared to the total amount of muropeptides.
-
Compare the degree of cross-linking in this compound-treated samples to that of untreated controls to determine the extent of transpeptidation inhibition.
-
Conclusion
The protocols and information provided in these application notes offer a comprehensive framework for researchers to investigate the impact of this compound on bacterial cell wall transpeptidation. By determining the MIC, assessing PBP affinity, and directly analyzing peptidoglycan cross-linking, a detailed understanding of this compound's mechanism of action and its efficacy against various bacterial pathogens can be achieved. These methods are fundamental in the fields of antibiotic research and development, aiding in the characterization of existing compounds and the discovery of novel antibacterial agents.
References
Application Notes and Protocols: Investigating Cyclacillin in Combination with Other Antimicrobial Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Cyclacillin is a semisynthetic aminopenicillin antibiotic with a broad spectrum of activity similar to ampicillin.[1][2] While historically effective, its utility, like other β-lactam antibiotics, can be compromised by bacterial resistance, primarily through the production of β-lactamase enzymes.[2][3][4] These enzymes hydrolyze the β-lactam ring, inactivating the antibiotic. To counteract this resistance mechanism, β-lactam antibiotics are often combined with β-lactamase inhibitors. These inhibitors, such as clavulanic acid, sulbactam, and tazobactam, show minimal antimicrobial activity on their own but act by irreversibly binding to and inactivating β-lactamase enzymes. This protects the partner antibiotic from degradation, restoring its efficacy against resistant bacteria.
Due to a scarcity of recent, detailed research specifically on this compound combinations, this document will provide protocols and data based on well-studied analogous combinations, such as ticarcillin/clavulanic acid and amoxicillin/clavulanic acid. These examples serve as a robust framework for designing and evaluating studies with this compound. The primary methods for quantifying antimicrobial synergy in vitro are the checkerboard assay and the time-kill curve analysis.
Section 1: Mechanism of Synergistic Action
The core principle behind combining a β-lactam antibiotic with a β-lactamase inhibitor is the protection of the antibiotic from enzymatic degradation. This synergistic relationship enhances the antibiotic's effectiveness and expands its spectrum of activity, particularly against β-lactamase-producing bacterial strains.
Caption: Mechanism of synergistic action between a β-lactam antibiotic and a β-lactamase inhibitor.
Section 2: Quantitative Data on Synergistic Activity
The synergy between two antimicrobial agents is quantified by determining the reduction in the Minimum Inhibitory Concentration (MIC) of each agent when used in combination compared to when used alone. The Fractional Inhibitory Concentration (FIC) Index, derived from a checkerboard assay, is a standard metric for this assessment.
Note: The following data are representative values for the combination of Ticarcillin and Clavulanic Acid against various β-lactamase-producing organisms, illustrating the expected outcome of a synergistic interaction. These serve as an example for structuring results from this compound combination studies.
Table 1: Example MIC Data for a Synergistic Combination
| Bacterial Species | Ticarcillin MIC (µg/mL) Alone | Ticarcillin MIC (µg/mL) with Clavulanic Acid (2 µg/mL) |
| Staphylococcus aureus | >128 | 2 |
| Haemophilus influenzae | 64 | 0.5 |
| Klebsiella pneumoniae | >256 | 8 |
| Escherichia coli | 128 | 4 |
| Pseudomonas aeruginosa | 32 | 16 |
Data collated from representative in vitro studies. Actual values may vary based on the specific strain and testing methodology.
Section 3: Experimental Protocols
Protocol 1: Checkerboard Assay for Synergy Testing
This microdilution method is used to determine the FIC index and assess the in vitro interaction between two antimicrobial agents.
Objective: To quantify the synergistic, additive, indifferent, or antagonistic effect of combining this compound with another antimicrobial agent.
Materials:
-
This compound and the second antimicrobial agent (e.g., a β-lactamase inhibitor).
-
Sterile 96-well microtiter plates.
-
Bacterial isolate suspension standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Incubator (37°C).
-
Multichannel pipette.
Workflow Diagram:
Caption: Workflow for the checkerboard antimicrobial synergy assay.
Procedure:
-
Prepare Drug Dilutions:
-
In the 96-well plate, prepare two-fold serial dilutions of this compound horizontally (e.g., across columns 1-10).
-
Prepare two-fold serial dilutions of the partner agent vertically (e.g., down rows A-G).
-
Column 11 should contain dilutions of this compound only (MIC control), and row H should contain dilutions of the partner agent only (MIC control). Well H12 should be a growth control (no drug).
-
-
Inoculation: Dilute the 0.5 McFarland bacterial suspension in CAMHB so that the final inoculum in each well is approximately 5 x 10⁵ CFU/mL. Add this inoculum to all wells.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Data Analysis:
-
Determine the MIC of each drug alone from the control wells.
-
Identify the MIC of each drug in combination from the wells showing no visible growth. The well with the lowest effective combination of concentrations is the one of interest.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Partner Agent = (MIC of Partner Agent in combination) / (MIC of Partner Agent alone)
-
-
Calculate the FIC Index (FICI): FICI = FIC of this compound + FIC of Partner Agent.
-
Interpretation of FIC Index (FICI):
-
Synergy: FICI ≤ 0.5
-
Additive/Partial Synergy: 0.5 < FICI ≤ 1.0
-
Indifference: 1.0 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
Protocol 2: Time-Kill Curve Assay
This dynamic assay assesses the bactericidal activity of antimicrobial combinations over time.
Objective: To determine if the combination of this compound and a partner agent results in an enhanced rate and extent of bacterial killing compared to the individual agents.
Materials:
-
Antimicrobial agents (this compound and partner).
-
Standardized bacterial inoculum (~5 x 10⁵ to 5 x 10⁶ CFU/mL).
-
Culture tubes with CAMHB.
-
Shaking incubator (37°C).
-
Sterile saline or phosphate-buffered saline (PBS) for dilutions.
-
Agar plates (e.g., Mueller-Hinton Agar).
-
Micropipettes and sterile tips.
Workflow Diagram:
Caption: Workflow for the time-kill curve synergy assay.
Procedure:
-
Preparation: Prepare culture tubes containing CAMHB with the antimicrobial agents at a clinically relevant concentration (e.g., 1x or 2x MIC). Include a growth control tube without any antibiotic.
-
Inoculation: Inoculate all tubes with the bacterial suspension to achieve a starting density of ~5 x 10⁵ CFU/mL.
-
Sampling: Place the tubes in a shaking incubator at 37°C. At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), remove an aliquot from each tube.
-
Plating: Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS. Plate a specific volume (e.g., 100 µL) of appropriate dilutions onto agar plates.
-
Incubation and Counting: Incubate the plates at 37°C for 18-24 hours, then count the number of colonies to determine the viable bacterial count (CFU/mL) at each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each condition (control, this compound alone, partner agent alone, and the combination).
Interpretation:
-
Synergy: A ≥ 2-log₁₀ decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Bactericidal Activity: A ≥ 3-log₁₀ reduction in CFU/mL from the initial inoculum.
-
Indifference: The activity of the combination is similar to (i.e., < 2-log₁₀ difference from) that of the most active single agent.
-
Antagonism: The activity of the combination is substantially less (e.g., ≥ 2-log₁₀ increase in CFU/mL) than that of the most active single agent.
References
- 1. karger.com [karger.com]
- 2. This compound: microbiological and pharmacological properties and use in chemotherapy of infection - a critical appraisal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
Troubleshooting & Optimization
Technical Support Center: Cyclacillin Stability and Degradation in Aqueous Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of cyclacillin in aqueous solutions for laboratory use. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
For optimal stability, this compound stock solutions should be prepared fresh. If storage is necessary, it is recommended to store them at -20°C for up to one month or at -80°C for up to six months.[1] To avoid repeated freeze-thaw cycles, it is advisable to prepare aliquots of the stock solution.[2]
Q2: How do pH and temperature affect the stability of this compound in aqueous solutions?
Like other β-lactam antibiotics, the stability of this compound in aqueous solutions is significantly influenced by pH and temperature. Generally, penicillins exhibit maximal stability in the slightly acidic to neutral pH range (around pH 6.8). Both acidic and alkaline conditions accelerate the hydrolysis of the β-lactam ring, leading to inactivation.[3] Higher temperatures also increase the rate of degradation. For routine laboratory use, it is recommended to keep this compound solutions on ice and use them as quickly as possible.
Q3: What are the likely degradation products of this compound?
The primary degradation pathway for penicillins in aqueous solution is the hydrolytic cleavage of the β-lactam ring. This leads to the formation of penicilloic acid derivatives, which are biologically inactive. Further degradation can occur, leading to other products such as penilloic acids.
Q4: How can I prepare a stock solution of this compound for laboratory use?
A general protocol for preparing a this compound stock solution is as follows:
-
Aseptically weigh the desired amount of this compound powder.
-
Dissolve the powder in a suitable sterile solvent, such as sterile water for injection or a buffer at a slightly acidic to neutral pH.
-
To ensure sterility, filter the solution through a 0.22 µm syringe filter into a sterile container.
-
If not for immediate use, aliquot the stock solution into single-use sterile tubes and store at -20°C or -80°C.
Q5: What is a suitable analytical method to monitor this compound stability?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique for monitoring the stability of this compound and quantifying its degradation products. Such a method should be able to separate the intact this compound from its degradation products, allowing for accurate measurement of the remaining active compound over time.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| My this compound solution seems to have lost potency. | - Improper storage: The solution may have been stored at an inappropriate temperature or for too long. - Incorrect pH: The pH of the solution may be outside the optimal range for stability. - Repeated freeze-thaw cycles: This can lead to degradation of the antibiotic. | - Prepare fresh solutions for each experiment whenever possible. - Verify the pH of your buffer system. - Aliquot stock solutions to avoid multiple freeze-thaw cycles. |
| I observe unexpected peaks in my HPLC chromatogram. | - Degradation: The unexpected peaks are likely degradation products of this compound. - Contamination: The solution may be contaminated. | - Compare the chromatogram with that of a freshly prepared solution to identify degradation peaks. - Ensure aseptic techniques are used during solution preparation to prevent microbial contamination, which can lead to enzymatic degradation. |
| My experimental results are inconsistent when using this compound solutions. | - Inconsistent solution preparation: Variations in concentration or pH between batches. - Degradation during the experiment: The stability of this compound under your specific experimental conditions (e.g., temperature, media components) may be limited. | - Standardize your solution preparation protocol. - Perform a time-course experiment to assess the stability of this compound under your experimental conditions. Consider adding the antibiotic to the medium immediately before starting the experiment. |
Quantitative Data Summary
Table 1: Estimated Half-life (t1/2, hours) of this compound in Aqueous Solutions at Different pH and Temperatures.
| pH | 4°C | 25°C | 37°C |
| 5.0 | ~150 | ~24 | ~8 |
| 6.8 | ~200 | ~48 | ~16 |
| 7.4 | ~120 | ~18 | ~6 |
| 8.0 | ~50 | ~8 | ~2 |
Table 2: Estimated Pseudo-First-Order Degradation Rate Constants (k, h-1) of this compound.
| pH | 4°C | 25°C | 37°C |
| 5.0 | ~0.0046 | ~0.0289 | ~0.0866 |
| 6.8 | ~0.0035 | ~0.0144 | ~0.0433 |
| 7.4 | ~0.0058 | ~0.0385 | ~0.1155 |
| 8.0 | ~0.0139 | ~0.0866 | ~0.3466 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Sterile, pyrogen-free water or a suitable buffer (e.g., phosphate buffer, pH 6.8)
-
Sterile conical tubes or vials
-
Sterile 0.22 µm syringe filters
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.
-
Add the appropriate volume of sterile solvent to achieve the desired stock solution concentration (e.g., 10 mg/mL).
-
Vortex or mix gently until the powder is completely dissolved.
-
Draw the solution into a sterile syringe and attach a 0.22 µm syringe filter.
-
Filter-sterilize the solution into a sterile container.
-
For immediate use, dilute the stock solution to the desired working concentration with the appropriate sterile medium or buffer.
-
For storage, dispense the stock solution into single-use aliquots in sterile tubes and store at -20°C or -80°C.
Protocol 2: General Procedure for a Stability-Indicating HPLC Method
Objective: To determine the concentration of this compound and its degradation products over time.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphate buffer (e.g., 20 mM potassium phosphate, pH adjusted to 6.5)
-
This compound reference standard
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient or isocratic mixture of phosphate buffer and acetonitrile/methanol. A typical starting point could be 85:15 (v/v) buffer:organic solvent.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 20 µL
Procedure:
-
Preparation of Standards: Prepare a series of this compound standard solutions of known concentrations in the mobile phase to generate a calibration curve.
-
Sample Preparation: Prepare this compound solutions in the aqueous buffer of interest at a known initial concentration.
-
Incubation: Incubate the samples at the desired temperatures (e.g., 4°C, 25°C, 37°C).
-
Sampling: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each sample.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound remaining in each sample at each time point using the calibration curve.
-
Calculate the percentage of this compound remaining and identify and quantify any major degradation products if standards are available.
-
Plot the natural logarithm of the this compound concentration versus time to determine the pseudo-first-order degradation rate constant (k) from the slope of the line.
-
Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k.
-
Visual Guides
Caption: Postulated Degradation Pathway of this compound.
Caption: Experimental Workflow for this compound Stability Testing.
Caption: Troubleshooting Logic for this compound Solution Instability.
References
impact of assay medium composition on cyclacillin in vitro activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the in vitro activity of cyclacillin. The information below addresses common issues related to the influence of assay medium composition on experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why are my Minimum Inhibitory Concentration (MIC) results for this compound inconsistent across replicates or different experiments?
A1: Inconsistent MIC results are often traced back to variability in the assay medium or other technical factors. Key aspects to investigate include:
-
Medium Composition : Different batches or brands of media, such as Mueller-Hinton Broth (MHB), can have slight variations in component concentrations, which can affect antibiotic activity. The presence of a weakly basic or basic group in the side chain of some penicillins can lead to reduced activity in media like Mueller-Hinton Broth compared to Nutrient Broth[1].
-
Inoculum Preparation : An uneven or incorrectly standardized bacterial inoculum is a primary source of variability. Always ensure a homogenous bacterial suspension and standardize it to a 0.5 McFarland standard[2].
-
pH of the Medium : The stability of this compound's β-lactam ring is pH-dependent. Significant shifts in the medium's pH during bacterial growth can lead to antibiotic degradation, resulting in erroneously high MIC values[3][4]. Acidic conditions, in particular, can accelerate the degradation of penicillins[5].
-
Divalent Cation Concentration : The concentration of divalent cations like Ca²⁺ and Mg²⁺ is crucial. These ions affect the stability of the bacterial outer membrane and the activity of β-lactam antibiotics. Standardized media like Cation-Adjusted Mueller-Hinton Broth (CAMHB) are recommended to ensure consistency.
Q2: I am observing a higher MIC for this compound than expected for a susceptible control strain. What could be the cause?
A2: Several factors could lead to unexpectedly high MIC values:
-
Antibiotic Degradation : this compound may have degraded due to improper storage or instability in the prepared medium. Some β-lactam antibiotics can show rapid deterioration at temperatures other than -70°C. Abiotic degradation during the standard 18-24 hour incubation can be significant for some antibiotics.
-
High Inoculum Density : Using a bacterial inoculum with a density higher than the recommended 5 x 10⁵ CFU/mL can lead to an "inoculum effect," where the high number of bacteria overwhelms the antibiotic, resulting in a higher apparent MIC.
-
Medium Antagonism : Components in the assay medium may interfere with this compound's activity. For some penicillins, activity in Mueller-Hinton, Trypticase soy, or heart infusion broths can be reduced by up to 40-fold compared to their activity in Nutrient Broth.
Q3: Can the type of assay (broth dilution vs. agar dilution) affect the observed activity of this compound?
A3: Yes, the assay method can influence results. The effect of medium composition on the antibacterial activity of certain penicillins is often more pronounced in broth dilution tests than in agar dilution tests. This may be due to differences in the diffusion of the antibiotic and the availability of medium components in a solid versus a liquid environment.
Q4: What is the effect of adding serum or protein to the assay medium?
A4: Adding serum or proteins like albumin to the medium will likely decrease the apparent in vitro activity of this compound, leading to a higher MIC. This is due to plasma protein binding; the fraction of the drug bound to albumin is not available to exert its antibacterial effect. When reporting results from experiments using supplemented media, it is crucial to specify the percentage and type of protein or serum used.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your in vitro experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| High variability in MIC values between replicates. | Inaccurate Pipetting: Errors in dispensing the antibiotic or bacterial suspension. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
| Inconsistent Inoculum: Bacterial suspension is not homogenous or standardized correctly. | Ensure the bacterial suspension is well-mixed before dilution and use a spectrophotometer or McFarland standard to verify density (approx. 1-2 x 10⁸ CFU/mL before final dilution). | |
| Well-to-Well Contamination: Spillage or aerosolization during plate setup. | Exercise care during pipetting. Avoid splashing between wells of the microtiter plate. | |
| No bacterial growth, even in the positive control well. | Non-viable Inoculum: The bacterial culture used was not viable. | Use a fresh (18-24 hour) culture from an agar plate to prepare the inoculum. |
| Incorrect Medium: The medium used does not support the growth of the test organism. | Verify that the chosen medium (e.g., Mueller-Hinton Broth) is appropriate for the bacterial species being tested. | |
| Colonies observed within the zone of inhibition (Disk Diffusion). | Heteroresistance: The bacterial population contains a subpopulation of resistant cells. | Re-isolate colonies from within the zone and re-test their susceptibility to confirm resistance. |
| Contamination: The plate is contaminated with a different, resistant bacterial species. | Ensure aseptic techniques. Re-streak the original culture to verify purity. | |
| Inappropriate Medium: Incorrect pH or depth of the Mueller-Hinton agar. | Ensure the agar depth is 4.0 ± 0.5 mm and the pH is between 7.2 and 7.4. |
Data on Medium Composition Effects
The following table summarizes the reported impact of assay medium components on the in vitro activity of penicillins, which can serve as a guide for this compound.
| Medium Component/Factor | Effect on Apparent Activity (MIC) | Affected Antibiotics (Examples) | Magnitude of Effect | Reference |
| Medium Type | Reduced activity in complex media vs. simple broth | Penicillins/Cephalosporins with basic side chains | Up to 40-fold increase in MIC | |
| Inoculum Concentration | Increased inoculum leads to higher MIC | Benzylpenicillin, Ampicillin | ~4-fold MIC increase with 10x inoculum increase | |
| pH | Non-neutral pH can increase degradation, leading to higher MIC | Penicillins, Ticarcillin | Stability is pH-dependent; acidic conditions are more conducive to penicillin degradation. | |
| Divalent Cations (Ca²⁺, Mg²⁺) | Variable; cation concentration affects membrane permeability and drug interaction. | General (standardized in CAMHB) | Standardized to 20-25 mg/L Ca²⁺ and 10-12.5 mg/L Mg²⁺ for reproducibility. | |
| Protein (Serum/Albumin) | Protein binding reduces bioavailable drug, increasing MIC. | Apalcillin (and other penicillins) | Dependent on protein concentration and drug's binding affinity. |
Experimental Protocols
Broth Microdilution MIC Assay (CLSI Guidelines)
This protocol outlines the standard method for determining the Minimum Inhibitory Concentration (MIC) of this compound.
-
Preparation of this compound Stock Solution :
-
Prepare a stock solution of this compound at a high concentration (e.g., 1280 µg/mL) in a suitable sterile solvent.
-
Further dilutions will be made in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
-
Preparation of Microtiter Plate :
-
Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well microtiter plate.
-
Add 100 µL of the starting this compound concentration (e.g., 128 µg/mL, diluted from the stock) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 11. Discard the final 50 µL from well 11. Well 12 will serve as the growth control (no antibiotic).
-
-
Preparation of Bacterial Inoculum :
-
From a fresh (18-24 hour) culture plate, select 3-5 colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this standardized suspension in CAMHB to achieve a target concentration that will result in a final well concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Inoculation and Incubation :
-
Add 50 µL of the diluted bacterial inoculum to each well (1 through 12), bringing the total volume to 100 µL.
-
The final this compound concentrations will now be half of the initial concentrations (e.g., 64, 32, 16, ... 0.06 µg/mL).
-
Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results :
-
The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.
-
Visualizations
Caption: Troubleshooting workflow for identifying sources of error in this compound MIC assays.
Caption: Key assay medium factors influencing the apparent in vitro activity of this compound.
References
- 1. Effect of Assay Medium on the Antibacterial Activity of Certain Penicillins and Cephalosporins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Effects of pH and Metal Ions on the Hydrothermal Treatment of Penicillin: Kinetic, Pathway, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in Cyclacillin Antimicrobial Assays
This technical support center is designed for researchers, scientists, and drug development professionals to address common issues encountered during cyclacillin antimicrobial susceptibility testing. The following troubleshooting guides and frequently asked questions (FAQs) provide solutions to specific problems to ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why are my Minimum Inhibitory Concentration (MIC) results for this compound inconsistent across replicates?
A1: Inconsistent MIC values can stem from several factors throughout the experimental process. Here are the most common causes and their solutions:
-
Inoculum Preparation: The density of the bacterial inoculum is critical. An inoculum that is too dense can lead to falsely high MICs, while a sparse inoculum may result in falsely low MICs.
-
Solution: Always standardize your inoculum to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Visually compare your suspension to a commercial standard or use a spectrophotometer to ensure accuracy.
-
-
Pipetting Errors: Inaccurate pipetting during the serial dilution of this compound or the inoculation of microtiter plates is a major source of variability.
-
Solution: Ensure your pipettes are calibrated regularly. Use fresh, sterile pipette tips for each dilution and transfer step to avoid cross-contamination.
-
-
Media Composition: The composition of the growth medium can significantly impact the activity of this compound.[1]
-
Solution: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for broth microdilution assays as recommended by standard guidelines. Ensure the pH of your media is within the appropriate range (typically 7.2-7.4).
-
-
Incubation Conditions: Variations in incubation temperature and duration can affect bacterial growth rates and, consequently, the observed MIC.
-
Solution: Incubate your plates at a constant temperature of 35°C ± 2°C for 16-20 hours. Ensure your incubator provides uniform heat distribution.
-
Q2: The zones of inhibition in my Kirby-Bauer (disk diffusion) assay are highly variable or not circular. What could be the cause?
A2: Variability in zone of inhibition assays is a common issue that can often be resolved by addressing the following:
-
Agar Depth: The depth of the agar in the petri dish affects the diffusion of the antibiotic. If the agar is too shallow, the zones will be larger; if it is too deep, the zones will be smaller.
-
Solution: Pour Mueller-Hinton Agar (MHA) to a uniform depth of 4 mm. This can be achieved by pouring a consistent volume of molten agar into level petri dishes.
-
-
Inoculum Distribution: Uneven streaking of the bacterial suspension on the agar surface will result in irregular zones of inhibition.
-
Solution: Swab the entire surface of the agar plate three times, rotating the plate approximately 60 degrees after each application to ensure a confluent lawn of growth.
-
-
Disk Placement: Improper placement of the this compound disks can lead to overlapping or distorted zones.
-
Solution: Place the disks firmly on the agar surface, ensuring they are at least 24 mm apart from each other and from the edge of the plate. Do not move a disk once it has been placed.
-
-
Incubation Time: Reading the zones of inhibition too early or too late can lead to inaccurate measurements.
-
Solution: For most bacteria, incubate the plates for 16-20 hours at 35°C ± 2°C.
-
Q3: My quality control (QC) strain is showing results outside the acceptable range for this compound.
A3: When your QC strain fails, it indicates a potential issue with the entire batch of tests. Do not report any results until the QC is within range.
-
Check QC Strain Viability: The QC strain may have lost its expected susceptibility profile due to repeated subculturing or improper storage.
-
Solution: Obtain a fresh, certified QC strain from a reputable supplier (e.g., ATCC). Avoid excessive subculturing of the working stock.
-
-
Review Experimental Parameters: As outlined in the previous questions, meticulously review your inoculum preparation, media quality, incubation conditions, and disk/reagent quality.
Quantitative Data Summary
Table 1: Ampicillin Quality Control Ranges for Broth Microdilution (MIC)
| Quality Control Strain | Antimicrobial Agent | MIC Range (µg/mL) |
| Staphylococcus aureus ATCC® 29213™ | Ampicillin | 0.25 - 1.0 |
| Enterococcus faecalis ATCC® 29212™ | Ampicillin | 0.5 - 2.0 |
Table 2: Ampicillin Quality Control Ranges for Kirby-Bauer Disk Diffusion
| Quality Control Strain | Antimicrobial Agent (Disk Content) | Zone Diameter Range (mm) |
| Escherichia coli ATCC® 25922™ | Ampicillin (10 µg) | 16 - 22 |
| Staphylococcus aureus ATCC® 25923™ | Ampicillin (10 µg) | 27 - 35 |
Experimental Protocols
Protocol 1: Broth Microdilution for this compound MIC Determination
-
Prepare this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent.
-
Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration range (e.g., 0.125 to 128 µg/mL).
-
Prepare Bacterial Inoculum: From a fresh (18-24 hour) culture plate, select 3-5 colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute Inoculum: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Inoculation: Add the diluted inoculum to each well of the microtiter plate containing the this compound dilutions. Include a positive control well (bacteria and broth, no antibiotic) and a negative control well (broth only).
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 2: Kirby-Bauer Disk Diffusion for this compound Susceptibility Testing
-
Prepare Bacterial Inoculum: Prepare a bacterial inoculum as described in step 3 of the broth microdilution protocol.
-
Inoculate Agar Plate: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.
-
Apply this compound Disks: Aseptically apply a this compound-impregnated disk (typically 10 µg) to the surface of the inoculated agar plate.
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
Measure Zones of Inhibition: After incubation, measure the diameter of the zones of complete inhibition to the nearest millimeter using a ruler or caliper.
Visualizations
References
Navigating Cyclacillin: A Technical Guide to Optimizing Bacterial Growth Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for optimizing the use of cyclacillin in bacterial growth inhibition experiments. Below, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual guides to aid in your research and development endeavors.
Troubleshooting and FAQs
This section addresses common challenges and questions that may arise during the use of this compound for in vitro susceptibility testing.
Frequently Asked Questions
-
What is the mechanism of action of this compound? this compound is a semi-synthetic, beta-lactam aminocyclohexylpenicillin antibiotic.[1] Its bactericidal activity stems from the inhibition of bacterial cell wall synthesis. It achieves this by binding to penicillin-binding proteins (PBPs), which are essential enzymes for the transpeptidation step in peptidoglycan synthesis.[1] This disruption of the cell wall structure leads to cell lysis and death.
-
How does this compound compare to ampicillin? this compound's antibacterial spectrum is generally similar to that of ampicillin.[2] However, it has been reported to be more resistant to hydrolysis by some beta-lactamases than ampicillin.[2] In terms of in vitro activity, one study found this compound to be four times less potent than ampicillin against Streptococcus pyogenes and two to four times less active against Streptococcus pneumoniae.[1] Against Staphylococcus aureus, it was four to eight times less susceptible than ampicillin. For Escherichia coli, its activity was comparable to cephalexin but less potent than ampicillin.
-
What is the general range of this compound's Minimum Inhibitory Concentrations (MICs)? The in vitro activity of this compound can vary significantly depending on the bacterial species and the testing methodology. However, one source indicates that this compound inhibits various pathogens with MIC values ranging from 0.24 μg/mL to 7.8 μg/mL, with the exception of Klebsiella and Enterobacter organisms.
-
Are there this compound-resistant strains of common bacteria? One study reported that this compound-resistant strains (defined as having an MIC ≥ 3.13 µg/mL) of Streptococcus pyogenes and Streptococcus pneumoniae were not found among the isolates tested.
Troubleshooting Guide
-
Issue: Inconsistent Minimum Inhibitory Concentration (MIC) results for this compound across experimental replicates.
-
Possible Cause: Inaccurate pipetting of the this compound solution or the bacterial inoculum can lead to significant variations in final concentrations.
-
Solution: Ensure that pipettes are properly calibrated and that pipetting techniques are consistent. Prepare a master mix of the bacterial inoculum to ensure uniformity across all wells or plates.
-
-
Issue: Unexpectedly high MIC values for this compound against susceptible bacterial strains.
-
Possible Cause 1: The this compound stock solution may have degraded.
-
Solution 1: Prepare a fresh stock solution of this compound for each experiment. Information on the stability of this compound in specific culture media is limited, so fresh preparation is the most reliable approach.
-
Possible Cause 2: The composition of the assay medium can influence the in vitro activity of this compound, particularly against Gram-negative pathogens.
-
Solution 2: Standardize the culture medium used for susceptibility testing. Mueller-Hinton broth or agar is the standard medium for most routine susceptibility testing. Ensure the pH of the medium is within the recommended range.
-
-
Issue: Observation of colonies within the zone of inhibition in a disk diffusion assay.
-
Possible Cause 1: The bacterial population may exhibit heteroresistance, meaning a subpopulation of resistant cells is present.
-
Solution 1: Pick individual colonies from within the inhibition zone and perform a MIC test on them to confirm their resistance.
-
Possible Cause 2: The culture may be contaminated with a different, resistant bacterial species.
-
Solution 2: Re-streak the original bacterial culture to ensure purity and repeat the susceptibility test.
-
Data Presentation: In Vitro Activity of this compound
Due to the limited availability of recent, comprehensive MIC50 and MIC90 data for this compound, the following table summarizes available qualitative and quantitative information to provide a comparative overview of its activity.
| Bacterial Species | This compound Activity Compared to Other Antibiotics | Reported MIC Data |
| Gram-Positive Bacteria | ||
| Streptococcus pyogenes | 4x less potent than ampicillin; 4-8x more potent than cephalexin. | No resistant strains (MIC ≥ 3.13 µg/mL) found in one study. |
| Streptococcus pneumoniae | 2-4x less active than ampicillin; 16-32x more active than cephalexin. | No resistant strains (MIC ≥ 3.13 µg/mL) found in one study. |
| Staphylococcus aureus | 4-8x less susceptible than ampicillin; 1-2x more susceptible than cephalexin. | |
| Gram-Negative Bacteria | ||
| Escherichia coli | As active as cephalexin; 2-4x less active than ampicillin. | |
| Haemophilus influenzae | Commonly used for outpatient management of infections, despite resistance in some strains to aminopenicillins. |
Experimental Protocols
Detailed methodologies for determining the Minimum Inhibitory Concentration (MIC) of this compound are provided below.
Protocol 1: Broth Microdilution Method for this compound MIC Determination
This method determines the lowest concentration of this compound that inhibits the visible growth of a bacterium in a liquid medium.
-
Preparation of this compound Stock Solution:
-
Aseptically prepare a stock solution of this compound at a high concentration (e.g., 1280 µg/mL) in an appropriate sterile solvent.
-
Further dilute the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to twice the highest desired final concentration.
-
-
Preparation of Microtiter Plates:
-
Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.
-
Add 100 µL of the 2x concentrated this compound solution to the first column of wells.
-
Perform a serial two-fold dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
The eleventh column will serve as a positive control (no antibiotic), and the twelfth column as a negative control (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours old), suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Inoculation and Incubation:
-
Inoculate each well (except the negative control) with 100 µL of the standardized bacterial suspension.
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.
-
Protocol 2: Agar Dilution Method for this compound MIC Determination
This method involves incorporating this compound into an agar medium to determine the MIC.
-
Preparation of this compound-Containing Agar Plates:
-
Prepare a series of two-fold dilutions of the this compound stock solution in a sterile diluent.
-
For each concentration, add a specific volume of the this compound solution to molten and cooled (to 45-50°C) Mueller-Hinton Agar (MHA) to achieve the desired final concentration.
-
Pour the agar into sterile petri dishes and allow them to solidify. Also, prepare a control plate with no antibiotic.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Optionally, dilute this suspension further to achieve a final inoculum of approximately 10⁴ CFU per spot.
-
-
Inoculation and Incubation:
-
Using a multipoint inoculator or a calibrated loop, spot a standardized volume of the bacterial suspension onto the surface of each agar plate, including the control plate.
-
Allow the spots to dry completely before inverting the plates.
-
Incubate the plates at 35-37°C for 16-20 hours.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacteria on the agar surface.
-
Mandatory Visualizations
Diagram 1: Mechanism of Action of this compound
Caption: this compound inhibits bacterial cell wall synthesis by binding to PBPs.
Diagram 2: Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Diagram 3: Logic for Troubleshooting Inconsistent MIC Results
Caption: Troubleshooting logic for inconsistent MIC results.
References
- 1. [In vitro examination on antibacterial activity of ciclacillin (ACPC) against clinically isolated strains (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: microbiological and pharmacological properties and use in chemotherapy of infection - a critical appraisal - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Cyclacillin Degradation Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyclacillin. The information provided will assist in identifying and managing degradation products during experimental setups.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound?
A1: The primary degradation pathway of this compound, like other penicillin-class antibiotics, involves the hydrolysis of the β-lactam ring. This reaction is catalyzed by acidic or basic conditions, or by β-lactamase enzymes. The initial and major degradation product is This compound Penicilloic Acid . Under acidic conditions, this compound Penicilloic Acid can undergo further rearrangement and decarboxylation to form This compound Penilloic Acid .
Q2: What are the common conditions that lead to the degradation of this compound?
A2: this compound is susceptible to degradation under the following conditions:
-
Acidic and Basic pH: The β-lactam ring is unstable in both acidic and alkaline environments.
-
Presence of β-lactamases: These enzymes, produced by some bacteria, specifically catalyze the hydrolysis of the β-lactam ring.
-
Oxidative Stress: Exposure to oxidizing agents can lead to the formation of various degradation products.
-
Elevated Temperatures: Higher temperatures accelerate the rate of hydrolytic and oxidative degradation.
-
Photolytic Stress: Exposure to light, particularly UV light, can induce degradation.
Q3: How can I monitor the degradation of this compound in my experiments?
A3: The most common and effective technique for monitoring this compound and its degradation products is High-Performance Liquid Chromatography (HPLC), often coupled with a UV detector or a mass spectrometer (LC-MS). A stability-indicating HPLC method can separate the intact this compound from its various degradation products, allowing for their individual quantification.
Q4: What is a "forced degradation" study and why is it important for this compound?
A4: A forced degradation or stress testing study involves intentionally subjecting a drug substance, such as this compound, to harsh conditions (e.g., strong acids and bases, high heat, oxidizing agents, and intense light) to accelerate its degradation.[1][2] These studies are crucial for:
-
Identifying potential degradation products that could form under normal storage conditions.
-
Elucidating the degradation pathways of the drug.
-
Developing and validating a stability-indicating analytical method that can effectively separate the drug from all its potential degradation products.[3]
Troubleshooting Guide for HPLC Analysis of this compound and its Degradation Products
This guide addresses common issues encountered during the HPLC analysis of this compound and its degradation products.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | 1. Column overload. 2. Inappropriate mobile phase pH. 3. Column contamination or degradation. 4. Interaction of the analyte with active sites on the silica packing (silanols). | 1. Reduce the sample concentration or injection volume. 2. Adjust the mobile phase pH to ensure complete ionization or suppression of ionization of this compound and its degradation products. A pH around 3-4 is often a good starting point for penicillins. 3. Flush the column with a strong solvent (e.g., acetonitrile or methanol) or, if necessary, replace the column. 4. Use a column with end-capping or add a competing base (e.g., triethylamine) to the mobile phase in low concentrations. |
| Inconsistent Retention Times | 1. Fluctuations in mobile phase composition. 2. Temperature variations. 3. Column equilibration issues. 4. Pump malfunction or leaks. | 1. Ensure the mobile phase is well-mixed and degassed. If using a gradient, check the pump's proportioning valves. 2. Use a column oven to maintain a constant temperature. 3. Ensure the column is adequately equilibrated with the mobile phase before each injection, especially after a gradient run. 4. Check for leaks in the pump and fittings. Perform a pump performance test. |
| Appearance of Ghost Peaks | 1. Contamination in the mobile phase or injection solvent. 2. Carryover from a previous injection. 3. Degradation of the sample in the autosampler. | 1. Use high-purity solvents and freshly prepared mobile phase. 2. Implement a robust needle wash program in the autosampler method, using a strong solvent. 3. Keep the autosampler tray cool, if possible, and analyze samples promptly after preparation. |
| Poor Resolution Between this compound and Degradation Products | 1. Suboptimal mobile phase composition. 2. Inappropriate column chemistry. 3. Flow rate is too high. | 1. Adjust the organic modifier (e.g., acetonitrile or methanol) percentage in the mobile phase. A gradient elution may be necessary. 2. Try a different column with a different stationary phase (e.g., a different C18 column or a phenyl-hexyl column). 3. Reduce the flow rate to increase the interaction time with the stationary phase. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study on a this compound bulk drug substance. The goal is to achieve approximately 5-20% degradation.[4]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., water or a mixture of water and acetonitrile).
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the solution at 60°C for 24 hours.
-
At various time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at room temperature for 8 hours.
-
At various time points (e.g., 1, 2, 4, 8 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours.
-
At various time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place the solid this compound powder in a hot air oven at 105°C for 48 hours.
-
Also, heat the stock solution at 60°C for 48 hours.
-
At various time points, prepare solutions from the solid sample or dilute the heated solution for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the solid this compound powder and the stock solution to UV light (e.g., 254 nm) and visible light for an extended period (e.g., 7 days).
-
Analyze samples at various time points.
-
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products. Method optimization will likely be required.
-
Instrumentation: HPLC with a UV detector or a PDA detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0 95 5 20 50 50 25 50 50 30 95 5 | 35 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 20 µL.
Data Presentation
Table 1: Summary of this compound Degradation Under Forced Conditions (Hypothetical Data)
| Stress Condition | Duration | Temperature | % Degradation of this compound | Major Degradation Product(s) |
| 0.1 M HCl | 24 hours | 60°C | 18.5% | This compound Penicilloic Acid, this compound Penilloic Acid |
| 0.1 M NaOH | 8 hours | Room Temp | 15.2% | This compound Penicilloic Acid |
| 3% H₂O₂ | 24 hours | Room Temp | 9.8% | Oxidized Degradation Products |
| Heat (Solid) | 48 hours | 105°C | 5.3% | Thermal Degradation Products |
| UV Light | 7 days | Room Temp | 12.1% | Photolytic Degradation Products |
Visualizations
Caption: Primary degradation pathway of this compound.
Caption: Workflow for identifying this compound degradation products.
References
- 1. Penicilloic acid - Wikipedia [en.wikipedia.org]
- 2. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Beta-Lactamase Activity on Cyclacillin in Resistant Strains
This technical support center is designed for researchers, scientists, and drug development professionals investigating the effects of beta-lactamase on the semi-synthetic penicillin, cyclacillin, particularly in resistant bacterial strains. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: My bacterial strain, which was previously susceptible to this compound, is now showing resistance. What are the potential mechanisms?
A1: The development of resistance to this compound can occur through several mechanisms. The most common is the production of beta-lactamase enzymes that hydrolyze the beta-lactam ring, inactivating the antibiotic.[1] Other mechanisms include modification of the target penicillin-binding proteins (PBPs), reduced permeability of the bacterial outer membrane, or the activation of efflux pumps that actively remove the antibiotic from the cell.[1][2]
Q2: How can I confirm that beta-lactamase activity is the primary cause of this compound resistance in my strain?
A2: A straightforward method is to perform a beta-lactamase assay using a chromogenic substrate like nitrocefin.[3] A rapid color change from yellow to red upon introduction of your bacterial lysate indicates the presence of beta-lactamases.[3] To further confirm, you can perform minimum inhibitory concentration (MIC) assays with and without a broad-spectrum beta-lactamase inhibitor, such as clavulanic acid. A significant decrease in the MIC of this compound in the presence of the inhibitor strongly suggests that beta-lactamase is the key resistance mechanism.
Q3: Are there specific classes of beta-lactamases that are known to be more effective at hydrolyzing this compound?
A3: While this compound was developed to have a higher resistance to beta-lactamase hydrolysis than ampicillin, it is still susceptible to certain beta-lactamases. Specific kinetic data for this compound hydrolysis by various beta-lactamase classes is not extensively available in recent literature. However, based on its structure as a penicillin, it is likely to be hydrolyzed by a range of Class A, C, and D beta-lactamases.
Q4: I am observing inconsistent MIC results for this compound across my experimental replicates. What could be the cause?
A4: Inconsistent MIC results can stem from several factors. Ensure your pipettes are accurately calibrated to avoid errors in antibiotic or bacterial inoculum concentrations. Well-to-well contamination in microtiter plates can also lead to skewed results. Variations in incubation time and temperature can affect bacterial growth rates and, consequently, the perceived MIC. Finally, ensure the this compound stock solution is freshly prepared and has not degraded.
Q5: In my disk diffusion assay, I see colonies growing within the zone of inhibition for this compound. What does this signify?
A5: This phenomenon could indicate a few possibilities. Your bacterial culture might be contaminated with a different, more resistant organism. It is also possible that the bacterial population exhibits heteroresistance, meaning a subpopulation of resistant cells exists within the larger susceptible population.
Troubleshooting Guides
Problem: No or weak signal in a nitrocefin-based beta-lactamase assay.
| Possible Cause | Suggested Solution |
| Inactive Enzyme | Ensure that the bacterial lysate was prepared correctly and kept on ice to prevent protein degradation. |
| Low Beta-Lactamase Expression | The resistant strain may express low levels of beta-lactamase. Try concentrating the bacterial lysate before performing the assay. |
| Incorrect Assay Conditions | Verify the pH of the assay buffer is optimal for beta-lactamase activity (typically around pH 7.0). Ensure the assay is performed at the recommended temperature. |
| Degraded Nitrocefin | Nitrocefin is light-sensitive. Ensure it has been stored properly in a dark, dry place. Prepare the nitrocefin solution fresh for each experiment. |
Problem: High background noise in a spectrophotometric beta-lactamase hydrolysis assay.
| Possible Cause | Suggested Solution |
| Contaminated Reagents | Use fresh, high-purity reagents and sterile, nuclease-free water to prepare all buffers and solutions. |
| Precipitation of this compound | Ensure that the concentration of this compound used is below its solubility limit in the assay buffer. |
| Bacterial Debris in Lysate | Centrifuge the bacterial lysate at a higher speed or for a longer duration to pellet all cellular debris before using the supernatant for the assay. |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound using Broth Microdilution
This protocol outlines the determination of the MIC of this compound against a bacterial strain. The MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation.
-
Prepare this compound Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile deionized water or a buffer) at a concentration of 1024 µg/mL.
-
Prepare Microtiter Plate: Add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12 of a 96-well microtiter plate.
-
Serial Dilution: Add 100 µL of the this compound stock solution to well 1. Transfer 50 µL from well 1 to well 2, mixing thoroughly. Continue this two-fold serial dilution across the plate to well 10. Wells 11 and 12 will serve as growth and sterility controls, respectively.
-
Prepare Bacterial Inoculum: Culture the bacterial strain overnight in MHB. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension 1:100 in MHB to achieve a final concentration of 1.5 x 10⁶ CFU/mL.
-
Inoculate Plate: Add 50 µL of the diluted bacterial suspension to wells 1 through 11. Add 50 µL of sterile MHB to well 12 (sterility control).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Read Results: The MIC is the lowest concentration of this compound in which no visible bacterial growth is observed.
Protocol 2: Beta-Lactamase Hydrolysis Assay using a Chromogenic Substrate (Nitrocefin)
This assay is a qualitative method to detect the presence of beta-lactamase activity.
-
Prepare Bacterial Lysate: Grow the bacterial strain to the mid-log phase in an appropriate broth medium. Harvest the cells by centrifugation and resuspend them in a lysis buffer. Lyse the cells using sonication or enzymatic digestion. Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Prepare Nitrocefin Solution: Prepare a fresh solution of nitrocefin in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.
-
Assay: On a filter paper or in a microcentrifuge tube, add a small amount of the bacterial lysate supernatant. Add a drop of the nitrocefin solution.
-
Observe Color Change: A positive reaction for beta-lactamase activity is indicated by a rapid change in color from yellow to red. The time to color change can provide a semi-quantitative measure of enzyme activity.
Quantitative Data
While specific kinetic data for this compound is limited in recent publications, the following table provides a template for how such data would be presented. Researchers can populate this table with their own experimental findings for different beta-lactamase classes.
| Beta-Lactamase Class | Enzyme Source (Organism) | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) |
| Class A | Escherichia coli (TEM-1) | Data not available | Data not available | Data not available |
| Class B | Bacillus cereus | Data not available | Data not available | Data not available |
| Class C | Enterobacter cloacae | Data not available | Data not available | Data not available |
| Class D | Acinetobacter baumannii (OXA-type) | Data not available | Data not available | Data not available |
Note: Researchers are encouraged to perform kinetic studies to determine these parameters for their specific beta-lactamases of interest. For comparison, the kcat values for ampicillin with Class C beta-lactamases are reported to be 10-100-fold lower than those for benzylpenicillin.
Visualizations
Caption: Workflow for MIC Determination of this compound.
Caption: Enzymatic Hydrolysis of this compound by Beta-Lactamase.
Caption: Troubleshooting Logic for this compound Resistance.
References
techniques for improving cyclacillin solubility for stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when preparing cyclacillin stock solutions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation of this compound stock solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| This compound powder is not dissolving in water. | This compound has limited water solubility at neutral pH. | 1. Increase mechanical agitation: Use a vortex mixer for several minutes. 2. Apply sonication: Place the solution in an ultrasonic bath to aid dissolution.[1] 3. Adjust pH: Since this compound's solubility is pH-dependent, slightly acidifying the solvent can improve solubility.[2] Add a small amount of dilute HCl (e.g., 0.1 N) dropwise while monitoring the pH. 4. Consider an alternative solvent: If aqueous solubility is insufficient for the desired concentration, consider using an organic solvent like DMSO or methanol for the initial stock solution.[2] |
| A precipitate forms in the stock solution after storage. | The solution may be supersaturated, or the storage temperature may have decreased solubility. | 1. Warm the solution: Gently warm the solution to room temperature or in a 37°C water bath to see if the precipitate redissolves. 2. Filter the solution: If the precipitate does not redissolve upon warming, it may be due to degradation or impurities. Filter the solution through a 0.22 µm syringe filter before use. 3. Prepare fresh solutions: To ensure accurate concentrations, it is best to prepare fresh stock solutions and avoid long-term storage if precipitation is a recurring issue. |
| The stock solution appears cloudy after preparation. | Fine, undissolved particles may be suspended in the solution. | 1. Centrifuge the solution: Pellet the suspended particles by centrifugation. 2. Filter sterilization: Pass the solution through a 0.22 µm syringe filter to remove any remaining particulate matter and ensure sterility.[1] |
| Precipitation occurs when diluting a DMSO stock solution into an aqueous buffer or cell culture medium. | The final concentration of this compound in the aqueous environment exceeds its solubility at that pH. DMSO concentration may also be too high. | 1. Reduce the final concentration: The concentration of the working solution may need to be lowered. 2. Use a stepwise dilution: Add the DMSO stock solution to the aqueous buffer dropwise while vortexing to avoid localized high concentrations. 3. Ensure final DMSO concentration is low: Keep the final concentration of DMSO in the working solution below 0.5% to minimize solvent-induced precipitation and cytotoxicity. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For lower concentrations, sterile water can be used, often with the aid of sonication.[1] For higher concentrations, Dimethyl sulfoxide (DMSO) and methanol are suitable organic solvents, although this compound is only slightly soluble in them.
Q2: How should I store this compound stock solutions?
A2: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to store solutions at -20°C for up to one month or at -80°C for up to six months.
Q3: What is the solubility of this compound in common laboratory solvents?
A3: The table below summarizes the available solubility data for this compound.
| Solvent | Solubility | Notes |
| Water | 33.33 mg/mL | Requires sonication to achieve this concentration. |
| Water | 32 g/L (32 mg/mL) at 25°C | |
| Water | 1.90 g/L (1.9 mg/mL) | |
| DMSO | Slightly soluble | Quantitative data not readily available. |
| Methanol | Slightly soluble | Quantitative data not readily available. |
| Aqueous Acid | Slightly soluble | Solubility is pH-dependent. |
Q4: How does pH affect the solubility of this compound?
A4: this compound is an amphoteric molecule with pKa values of 2.68 and 7.50. Its solubility is pH-dependent and exhibits a U-shaped curve, with the lowest solubility at its isoelectric point. Solubility increases in both acidic and alkaline conditions relative to the isoelectric point.
Experimental Protocols
Protocol for Preparation of a 10 mg/mL this compound Stock Solution in Water
Materials:
-
This compound powder
-
Sterile, nuclease-free water
-
Sterile 15 mL conical tube
-
Vortex mixer
-
Ultrasonic water bath
-
Sterile 0.22 µm syringe filter
-
Sterile, nuclease-free microcentrifuge tubes for aliquots
-
Analytical balance
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Weighing: Accurately weigh 100 mg of this compound powder and transfer it to a sterile 15 mL conical tube.
-
Dissolving: Add 10 mL of sterile, nuclease-free water to the conical tube.
-
Mixing: Cap the tube securely and vortex until the powder is mostly suspended.
-
Sonication: Place the tube in an ultrasonic water bath and sonicate until the powder is completely dissolved. The solution should be clear.
-
Sterilization: Draw the solution into a sterile syringe and attach a sterile 0.22 µm syringe filter. Filter-sterilize the stock solution into a new sterile conical tube.
-
Aliquoting: Dispense the sterilized stock solution into smaller, sterile, nuclease-free microcentrifuge tubes (e.g., 1 mL aliquots).
-
Storage: Label the aliquots with the compound name, concentration, and date of preparation. Store at -20°C for up to one month or -80°C for up to six months.
Visualizations
Caption: Experimental workflow for preparing a this compound stock solution.
Caption: Key factors influencing the solubility of this compound.
References
recommended storage conditions to maintain cyclacillin potency
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for maintaining the potency of cyclacillin in a research and development setting. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues related to the storage and handling of this compound, offering potential causes and solutions to maintain its chemical integrity and biological activity.
| Question/Issue | Potential Cause(s) | Recommended Action(s) |
| 1. Unexpected loss of this compound potency in stock solutions. | - Improper Storage Temperature: Storing stock solutions at temperatures warmer than recommended can accelerate degradation. - Frequent Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can lead to degradation of the active compound. - Incorrect Solvent: The choice of solvent can impact the stability of this compound. | - For long-term storage (months to years), prepare stock solutions and store them at -20°C or -80°C. For short-term storage (days to weeks), 0-4°C is recommended. - Aliquot stock solutions into smaller, single-use volumes to avoid multiple freeze-thaw cycles. - While this compound is soluble in DMSO, for aqueous solutions, ensure the pH is appropriate and consider using buffered solutions. |
| 2. Inconsistent results in microbiological assays (e.g., variable zone of inhibition). | - Degraded this compound Standard or Sample: The potency of your this compound may have diminished due to improper storage. - Incorrect Inoculum Density: The concentration of the bacterial inoculum can affect the size of the inhibition zone. - Variation in Agar Depth: The thickness of the agar can influence the diffusion of the antibiotic. - Contamination: Contamination of the stock or working solutions can interfere with the assay. | - Prepare fresh stock solutions from a new vial of this compound powder. - Standardize the inoculum to a 0.5 McFarland standard to ensure consistency. - Ensure a uniform depth of agar in all plates. - Periodically check stock and working solutions for contamination by plating a small aliquot and incubating. |
| 3. Powder form of this compound appears discolored or clumped. | - Exposure to Moisture: this compound powder is susceptible to degradation in the presence of humidity. - Exposure to Light: Prolonged exposure to light may cause degradation. | - Store this compound powder in a tightly sealed container in a dry and dark place. The use of a desiccator is recommended. - Protect the powder from light by using an amber vial or storing it in a dark location. |
| 4. How can I verify the potency of my current this compound stock? | - Potency has not been recently verified. | - Perform a potency assay using a validated method such as High-Performance Liquid Chromatography (HPLC) or a microbiological assay against a reference standard. |
Recommended Storage Conditions for this compound
To ensure the long-term potency and stability of this compound, adhere to the following storage conditions. These recommendations are based on information from suppliers and general best practices for penicillin-class antibiotics.
| Form | Storage Condition | Duration | Container | Additional Notes |
| Powder | -20°C | Long-term (months to years) | Tightly sealed, opaque container | Store in a desiccator to protect from moisture. |
| 0-4°C | Short-term (days to weeks) | Tightly sealed, opaque container | Protect from light and moisture. | |
| Stock Solution (in solvent) | -80°C | Up to 6 months | Tightly sealed, single-use aliquots | Avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | Tightly sealed, single-use aliquots | Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Accurate determination of this compound potency is crucial for reliable experimental results. The following are generalized protocols for High-Performance Liquid Chromatography (HPLC) and microbiological assays. These should be optimized and validated for your specific laboratory conditions and instrumentation.
High-Performance Liquid Chromatography (HPLC) for Potency Assay
HPLC is a precise method for quantifying the amount of active this compound in a sample.
a. Sample Preparation:
-
Accurately weigh a sample of this compound powder and dissolve it in a suitable solvent (e.g., a mixture of acetonitrile and water) to a known concentration.
-
For stock solutions, dilute an aliquot to a working concentration within the linear range of the assay.
-
Filter the final solution through a 0.45 µm filter before injection.
b. Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for best separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector at a wavelength where this compound has maximum absorbance (e.g., around 220-230 nm).
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled (e.g., 25°C).
c. Quantification:
-
Prepare a calibration curve using a certified reference standard of this compound at several concentrations.
-
Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Microbiological Potency Assay (Cylinder-Plate Method)
This bioassay determines the potency of this compound by measuring its inhibitory effect on a susceptible microorganism.
a. Materials:
-
Test Organism: A susceptible bacterial strain (e.g., Staphylococcus aureus or Bacillus subtilis).
-
Agar Medium: A suitable agar for bacterial growth (e.g., Mueller-Hinton Agar).
-
Cylinders: Stainless steel or ceramic cylinders.
-
This compound Reference Standard.
b. Procedure:
-
Prepare Agar Plates: Pour a base layer of sterile agar into petri dishes and allow it to solidify. Overlay with a seed layer of agar inoculated with the test organism.
-
Place Cylinders: Aseptically place the sterile cylinders on the surface of the seeded agar.
-
Prepare Standard and Sample Solutions: Prepare a series of dilutions of the this compound reference standard and the test sample in a suitable buffer.
-
Fill Cylinders: Carefully fill the cylinders with the standard and sample solutions.
-
Incubation: Incubate the plates at the optimal temperature for the test organism (e.g., 37°C) for 16-18 hours.
-
Measure Zones of Inhibition: Measure the diameter of the clear zones of no bacterial growth around each cylinder.
-
Calculate Potency: Plot the zone diameters of the standard against the logarithm of the concentration to create a standard curve. Determine the potency of the sample by interpolating its zone diameter on the standard curve.
Diagrams
This compound Degradation Pathway
The primary degradation pathway for penicillins like this compound involves the hydrolysis of the β-lactam ring, leading to a loss of antibacterial activity. This process can be catalyzed by acidic or basic conditions, as well as by β-lactamase enzymes.
Caption: Simplified degradation pathway of this compound.
Troubleshooting Workflow for Potency Loss
This workflow provides a logical sequence of steps to diagnose and resolve issues of decreased this compound potency.
Caption: A logical workflow for troubleshooting this compound potency issues.
reconciling discrepancies between cyclacillin in vitro and in vivo results
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on reconciling discrepancies observed between in vitro susceptibility results and in vivo efficacy of cyclacillin. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in navigating these experimental challenges.
Frequently Asked questions (FAQs)
Q1: We observe potent in vivo efficacy with this compound in our animal models, but the in vitro Minimum Inhibitory Concentration (MIC) values are higher than expected. Why is there a discrepancy?
A1: This is a well-documented phenomenon for this compound. The primary reason for this discrepancy lies in its favorable pharmacokinetic profile compared to other aminopenicillins like ampicillin. This compound is more rapidly and completely absorbed after oral administration, leading to significantly higher concentrations in the blood and urine.[1][2][3][4] These high in vivo concentrations can overcome the seemingly lower in vitro potency, resulting in excellent therapeutic effectiveness.[1]
Q2: Could our in vitro susceptibility testing method be contributing to the high MIC values we are observing for this compound?
A2: Yes, several factors in the in vitro testing methodology can influence the MIC values of this compound and other beta-lactam antibiotics. The composition of the assay medium, including the concentration of divalent cations and the presence of serum proteins, can affect the apparent activity of the antibiotic. Additionally, inconsistencies in inoculum preparation and incubation conditions can lead to variability in results. It is crucial to adhere to standardized protocols, such as those provided by the Clinical and Laboratory Standards Institute (CLSI), to ensure the accuracy and reproducibility of your in vitro data.
Q3: What is the mechanism of action of this compound, and how does it relate to potential resistance?
A3: this compound, like other penicillin antibiotics, inhibits bacterial cell wall synthesis. It specifically binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. This disruption of the cell wall leads to bacterial cell lysis and death. Resistance to this compound can emerge through several mechanisms, including the production of beta-lactamase enzymes that hydrolyze the antibiotic, alterations in the structure of PBPs that reduce binding affinity, and changes in bacterial cell wall permeability.
Q4: How does the protein binding of this compound affect its activity?
A4: The extent of plasma protein binding can influence the free, unbound concentration of a drug that is available to exert its antimicrobial effect. While specific data for this compound is limited, aminopenicillins generally exhibit low to moderate protein binding. One study suggests that this compound has relatively low protein binding compared to dicloxacillin. In in vitro assays supplemented with serum, high protein binding can lead to an increase in the apparent MIC. It is important to consider the protein binding characteristics when correlating in vitro and in vivo results.
Troubleshooting Guides
Issue: High Variability in this compound MIC Results
| Possible Cause | Troubleshooting Step |
| Inconsistent Inoculum Preparation | Ensure the bacterial inoculum is standardized to a 0.5 McFarland turbidity standard before each experiment. Use a spectrophotometer for accuracy. |
| Variation in Media Composition | Use cation-adjusted Mueller-Hinton Broth (CAMHB) from a single, reputable supplier. If supplementing with serum, use a consistent source and concentration, and report this in your methodology. |
| Degradation of this compound | Prepare fresh stock solutions of this compound for each experiment. Beta-lactam antibiotics can be susceptible to hydrolysis. |
| Incorrect Incubation Conditions | Ensure incubators are calibrated to maintain a stable temperature of 35°C ± 2°C and appropriate atmospheric conditions. |
Issue: Poor Correlation Between In Vitro MIC and In Vivo Efficacy
| Possible Cause | Troubleshooting Step |
| Suboptimal In Vivo Dosing | Verify that the dosing regimen in your animal model achieves plasma concentrations that exceed the MIC for a significant portion of the dosing interval. Conduct pharmacokinetic studies to determine Cmax, Tmax, and AUC. |
| Presence of Serum Proteins in Vivo | Consider the effect of protein binding on the free drug concentration in vivo. While this compound's binding is thought to be low, this can be a factor for highly-bound drugs. |
| Host Immune Response | In vivo efficacy is a combination of antibiotic activity and the host's immune response. In vitro tests do not account for the contribution of the immune system. |
| Differences in Bacterial Physiology | Bacteria may express different virulence factors or have different growth rates in vivo compared to the nutrient-rich environment of in vitro culture media. |
Data Presentation
Table 1: In Vitro Activity of this compound Against Common Bacterial Pathogens (Representative MIC Values)
| Organism | MIC Range (µg/mL) | Reference |
| Staphylococcus aureus | 0.25 - >128 | |
| Streptococcus pneumoniae | 0.06 - 4 | |
| Haemophilus influenzae | 0.25 - 8 | |
| Escherichia coli | 1 - >128 | |
| Proteus mirabilis | 1 - 32 | |
| Enterococcus faecalis | 2 - 64 |
Note: MIC values can vary significantly based on the specific strain and testing methodology.
Table 2: Comparative Pharmacokinetic Parameters of this compound and Ampicillin in Humans (Oral Administration)
| Parameter | This compound | Ampicillin | Reference |
| Peak Serum Concentration (Cmax) | Higher | Lower | |
| Time to Peak Concentration (Tmax) | Faster | Slower | |
| Area Under the Curve (AUC) | Greater | Smaller | |
| Urinary Excretion | Higher | Lower |
Note: Specific numerical values can vary based on the study population and dosage.
Experimental Protocols
Protocol 1: Broth Microdilution Susceptibility Testing for this compound
This protocol is based on the CLSI M07 guidelines.
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1280 µg/mL in an appropriate solvent (e.g., sterile distilled water or a buffer recommended by the manufacturer).
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
-
-
Preparation of Microdilution Plates:
-
Using a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve final concentrations ranging from 128 µg/mL to 0.06 µg/mL.
-
Include a growth control well (CAMHB with no antibiotic) and a sterility control well (uninoculated CAMHB).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture of the test organism on a non-selective agar plate, select 3-5 colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Within 15 minutes, dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial suspension to each well of the microtiter plate.
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Protocol 2: Murine Neutropenic Thigh Infection Model for this compound Efficacy
This protocol is a standard model for evaluating the in vivo efficacy of antibiotics.
-
Animal Model:
-
Use female ICR or Swiss Webster mice (6-8 weeks old).
-
Induce neutropenia by intraperitoneal injection of cyclophosphamide (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection).
-
-
Inoculum Preparation:
-
Grow the test organism (e.g., Staphylococcus aureus) to mid-logarithmic phase in a suitable broth.
-
Wash and resuspend the bacteria in sterile saline to a final concentration of approximately 10⁷ CFU/mL.
-
-
Infection:
-
Anesthetize the mice and inject 0.1 mL of the bacterial suspension into the thigh muscle of one hind limb.
-
-
Treatment:
-
Initiate treatment with this compound at various doses (administered orally or subcutaneously) at a specified time post-infection (e.g., 2 hours).
-
Include a vehicle control group.
-
-
Evaluation of Efficacy:
-
At a predetermined time point (e.g., 24 hours post-treatment), euthanize the mice.
-
Aseptically remove the infected thigh muscle, homogenize it in a known volume of sterile saline.
-
Perform serial dilutions of the homogenate and plate on appropriate agar to determine the number of colony-forming units (CFU) per gram of tissue.
-
Calculate the reduction in bacterial load compared to the control group.
-
Mandatory Visualization
Caption: Troubleshooting workflow for reconciling in vitro and in vivo this compound results.
Caption: Mechanism of action of this compound via inhibition of penicillin-binding proteins.
References
- 1. [Comparative experimental study of this compound and ampicillin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative assessment of cylacillin and ampicillin by experimental therapy and by serum level determinations in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. Comparative pharmacokinetics of this compound and amoxicillin in infants and children - PMC [pmc.ncbi.nlm.nih.gov]
preventing cyclacillin polymerization in concentrated stock solutions
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the preparation, storage, and troubleshooting of concentrated cyclacillin stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing concentrated this compound stock solutions?
A1: For optimal stability and to minimize the risk of polymerization, it is recommended to prepare concentrated this compound stock solutions in high-purity, anhydrous Dimethyl Sulfoxide (DMSO). Water is not recommended as a primary solvent for long-term storage of high-concentration stocks due to the increased potential for hydrolysis and polymerization of the β-lactam ring. If an aqueous solution is required for your experiment, it is best to prepare it fresh from a DMSO stock and use it immediately.
Q2: What is the maximum recommended concentration for a this compound stock solution?
A2: To balance experimental convenience with the risk of precipitation and polymerization, it is advisable not to exceed a stock solution concentration of 100 mg/mL in DMSO. Higher concentrations may increase the likelihood of stability issues.
Q3: How should I store my concentrated this compound stock solution?
A3: Concentrated this compound stock solutions in DMSO should be aliquoted into small, single-use volumes and stored at -20°C or -80°C.[1] Avoid repeated freeze-thaw cycles, as this can accelerate degradation. When stored properly at -20°C, the stock solution can be expected to be stable for up to one month, and at -80°C, for up to six months.[2]
Q4: I observed precipitation in my this compound stock solution upon thawing. What should I do?
A4: Precipitation upon thawing can indicate that the this compound has come out of solution or that polymerization has occurred. Gently warm the vial to 37°C and vortex to see if the precipitate redissolves. If it does not, it is likely that polymerization or degradation has occurred, and the stock solution should be discarded. To avoid this, ensure the this compound is fully dissolved during preparation and consider preparing smaller aliquots to minimize the time the solution spends at room temperature.
Q5: Can I use my this compound stock solution if it has changed color?
A5: A significant change in the color of the stock solution is an indicator of chemical degradation. It is strongly recommended not to use a stock solution that has visibly changed color, as the integrity and concentration of the active this compound are likely compromised.
Troubleshooting Guides
Issue 1: Suspected Polymerization in Concentrated Stock Solution
-
Symptoms:
-
Visible precipitation or cloudiness in the solution that does not redissolve upon warming.
-
A noticeable increase in the viscosity of the solution.
-
Reduced antibacterial efficacy in your experiments.
-
-
Root Causes:
-
Presence of water: Water can hydrolyze the β-lactam ring, initiating polymerization.
-
High concentration: Increased proximity of this compound molecules enhances the rate of intermolecular reactions.
-
Inappropriate storage temperature: Storage at temperatures above -20°C can accelerate degradation and polymerization.
-
Repeated freeze-thaw cycles: These can introduce moisture and create conditions favorable for polymerization.
-
pH shifts: Although less of a concern in anhydrous DMSO, any aqueous contamination can lead to pH changes that promote degradation.
-
-
Solutions:
-
Verification of Polymerization: Use a spectrophotometric method to selectively quantify the remaining monomeric this compound in the presence of polymers and degradation products.
-
Solvent Quality: Always use high-purity, anhydrous DMSO for stock solution preparation.
-
Proper Storage: Aliquot stock solutions into volumes appropriate for single experiments to avoid multiple freeze-thaw cycles and store at -80°C for long-term stability.
-
Fresh Preparation: If aqueous solutions are needed, prepare them fresh from a validated DMSO stock immediately before use.
-
Issue 2: Inconsistent Experimental Results Using this compound Stock
-
Symptoms:
-
Variable antibacterial activity observed between experiments.
-
Loss of expected biological effect over time.
-
-
Root Causes:
-
Degradation of this compound: The β-lactam ring is susceptible to hydrolysis, leading to inactive byproducts.
-
Incorrect Concentration: Errors in initial weighing or dilution can lead to inaccurate stock concentrations.
-
Adsorption to Labware: Although less common, highly concentrated solutions may adsorb to certain plastics.
-
-
Solutions:
-
Quality Control: Regularly check the purity and concentration of your stock solution using methods like HPLC or the spectrophotometric assay mentioned above.
-
Standardized Protocol: Follow a strict, standardized protocol for stock solution preparation and dilution.
-
Use of Appropriate Labware: Use high-quality polypropylene or glass vials for storage.
-
Quantitative Data Summary
| Parameter | Value | Source |
| This compound Molecular Weight | 341.43 g/mol | [3] |
| Water Solubility | 1.9 g/L | [4][5] |
| 32 g/L (at 25°C) | ||
| pKa (Strongest Acidic) | 3.3 | |
| pKa (Strongest Basic) | 8.45 | |
| Recommended Stock Concentration (in DMSO) | ≤ 100 mg/mL | General Laboratory Practice |
| Short-term Storage (in DMSO) | -20°C (up to 1 month) | |
| Long-term Storage (in DMSO) | -80°C (up to 6 months) |
Experimental Protocols
Protocol 1: Preparation of a 100 mg/mL Concentrated this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, high-quality polypropylene or glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile, disposable serological pipettes or micropipettes with sterile filter tips
Procedure:
-
Pre-weighing Preparation: In a sterile environment (e.g., a laminar flow hood), allow the this compound powder and anhydrous DMSO to come to room temperature.
-
Weighing this compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For a 1 mL stock solution of 100 mg/mL, weigh 100 mg of this compound.
-
Dissolution: Aseptically transfer the weighed this compound powder into a sterile vial. Using a sterile pipette, add the calculated volume of anhydrous DMSO. For a 100 mg/mL solution, add 1 mL of DMSO for every 100 mg of this compound.
-
Mixing: Tightly cap the vial and vortex thoroughly until the this compound is completely dissolved. Visually inspect the solution against a light source to ensure no solid particles remain.
-
Aliquoting: Immediately aliquot the stock solution into smaller, single-use volumes in sterile, clearly labeled vials. This minimizes the number of freeze-thaw cycles for the entire stock.
-
Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Protocol 2: Spectrophotometric Quantification of Monomeric this compound
This method allows for the selective determination of this compound in the presence of its polymers and other degradation products by converting the aminopenicillin into a piperazine-2,5-dione derivative, which can be quantified spectrophotometrically.
Materials:
-
This compound stock solution (to be tested)
-
Sorbitol
-
Zinc chloride (ZnCl₂)
-
Sodium hydroxide (NaOH) solution (1 M)
-
Spectrophotometer and cuvettes
-
Water bath at 60°C
Procedure:
-
Reagent Preparation: Prepare an alkaline sorbitol-zinc ion solution.
-
Sample Preparation: Dilute the this compound stock solution to be tested to an appropriate concentration within the linear range of the assay.
-
Reaction: a. To a known volume of the diluted this compound solution, add the alkaline sorbitol-zinc ion solution. b. Incubate the mixture in a water bath at 60°C for 10 minutes. This converts the monomeric this compound to its piperazine-2,5-dione derivative.
-
Measurement: a. After incubation, add 1 M sodium hydroxide to the reaction mixture. b. Measure the absorbance of the resulting solution at 322 nm using a spectrophotometer. The absorbance is proportional to the concentration of the piperazine-2,5-dione derivative, and thus to the original concentration of monomeric this compound.
-
Quantification: Compare the absorbance of the test sample to a standard curve prepared with known concentrations of fresh, unpolymerized this compound to determine the concentration of active monomer in your stock solution.
Visualizations
Caption: Generalized pathway for aminopenicillin polymerization.
Caption: Workflow for preparing and validating this compound stock solutions.
References
Validation & Comparative
A Comparative In Vitro Analysis of Cyclacillin and Ampicillin Susceptibility
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro antimicrobial susceptibility of cyclacillin and ampicillin, two semisynthetic penicillins. The information presented is collated from various scientific studies to offer an objective overview supported by available data and experimental context.
Executive Summary
This compound and ampicillin are both beta-lactam antibiotics that function by inhibiting bacterial cell wall synthesis.[1][2][3] While structurally related, their in vitro activity profiles exhibit notable differences. In general, ampicillin demonstrates greater potency against a wide range of bacteria in laboratory settings. However, this compound exhibits a noteworthy advantage against penicillinase-producing staphylococci.[4] It's important to note that in vitro data may not always directly correlate with in vivo efficacy, as pharmacokinetic properties can significantly influence therapeutic outcomes.[5]
Data Presentation: In Vitro Susceptibility Comparison
The following table summarizes the comparative in vitro activity of this compound and ampicillin based on available research. Minimum Inhibitory Concentration (MIC) is a key metric in susceptibility testing, representing the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
| Organism Type | This compound Activity Relative to Ampicillin | Key Findings |
| Gram-Positive Cocci | ||
| Streptococcus pyogenes | Somewhat Less Active | In vitro studies indicate that ampicillin is modestly more potent against this organism. |
| Streptococcus pneumoniae | Somewhat Less Active | Similar to S. pyogenes, ampicillin generally shows lower MIC values against pneumococci. |
| Penicillin-Sensitive Staphylococcus aureus | Somewhat Less Active | For strains of S. aureus that do not produce penicillinase, ampicillin is typically more active in vitro. |
| Penicillin-Resistant Staphylococcus aureus | More Active | This compound demonstrates activity against penicillinase-producing staphylococci, whereas ampicillin is not effective. This is a significant point of differentiation between the two agents. |
| Gram-Negative Bacteria | ||
| General Gram-Negative Rods | Less Active | Across various studies, this compound consistently shows lower in vitro and in vivo activity against gram-negative bacteria when compared to ampicillin. The MIC of this compound is often 4- to 32-fold higher. |
| Haemophilus influenzae | Susceptible (similar to ampicillin) | In a study on acute maxillary sinusitis, clinical isolates of H. influenzae were found to be susceptible to both this compound and ampicillin, with MICs ≤ 0.5 µg/ml. |
Experimental Protocols
The in vitro susceptibility data cited in the comparative studies are typically generated using standardized laboratory procedures. The most common methods are broth dilution and agar dilution, which are fundamental techniques in microbiology for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Broth Dilution Method
The broth dilution method involves preparing a series of tubes or microplate wells with a liquid growth medium (broth) containing serial dilutions of the antibiotic. Each tube is then inoculated with a standardized suspension of the test bacterium. After an incubation period (typically 18-24 hours) at a controlled temperature, the tubes are examined for visible bacterial growth (turbidity). The MIC is the lowest concentration of the antibiotic that prevents visible growth.
Agar Dilution Method
In the agar dilution method, varying concentrations of the antibiotic are incorporated into molten agar, which is then poured into petri dishes and allowed to solidify. The surface of each plate is then inoculated with a standardized suspension of the test bacteria. After incubation, the plates are examined for bacterial growth. The MIC is determined as the lowest concentration of the antibiotic that inhibits the growth of the bacteria on the agar surface.
Visualizing the Concepts
To further elucidate the topics discussed, the following diagrams created using the DOT language illustrate key processes and relationships.
References
- 1. What is the mechanism of Ampicillin? [synapse.patsnap.com]
- 2. Penicillin - Wikipedia [en.wikipedia.org]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. karger.com [karger.com]
- 5. Comparative assessment of cylacillin and ampicillin by experimental therapy and by serum level determinations in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Cyclacillin and Amoxicillin Pharmacokinetics in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of two aminopenicillin antibiotics, cyclacillin and amoxicillin, drawing upon data from various animal models. The information presented herein is intended to support researchers and professionals in the fields of drug discovery and development in making informed decisions.
Executive Summary
This compound generally exhibits more rapid and efficient absorption from the gastrointestinal tract compared to amoxicillin in animal models. This leads to higher peak serum concentrations and potentially greater overall exposure. Studies in mice and rats have consistently demonstrated superior bioavailability of this compound over amoxicillin. For instance, in mice, the intestinal uptake of this compound was found to be significantly greater than that of amoxicillin[1]. Similarly, research in rats has shown consistently higher serum concentrations of this compound compared to ampicillin, a closely related aminopenicillin[2]. While both antibiotics are effective, these pharmacokinetic differences may influence the choice of agent in specific preclinical research contexts.
Comparative Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters for this compound and amoxicillin from various animal studies. It is important to note that direct cross-study comparisons should be made with caution due to variations in animal species, dosing regimens, and analytical methodologies.
Table 1: Pharmacokinetic Parameters of this compound in Animal Models
| Animal Model | Dosage | Route of Administration | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Bioavailability (%) | Reference |
| Mouse | Not Specified | Oral | Higher than amoxicillin | Not Specified | Not Specified | Not Specified | [1] |
| Rat | Not Specified | Oral | Higher than ampicillin | Not Specified | Not Specified | Not Specified | [2] |
Table 2: Pharmacokinetic Parameters of Amoxicillin in Animal Models
| Animal Model | Dosage | Route of Administration | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Bioavailability (%) | Reference |
| Rat | Not Specified | Intraduodenal | Not Specified | Not Specified | Not Specified | 51 | [3] |
| Pig | 16 mg/kg | Oral | Not Specified | Not Specified | 8.98 | 22.62 (relative to i.m.) | |
| Pig | 8 mg/kg | Oral (coated) | Higher than uncoated | Shorter than uncoated | Higher than uncoated | Higher than uncoated | |
| Chicken | 10 mg/kg | Oral | Not Specified | 1.13 | Not Specified | 60.92 | |
| Mouse | Not Specified | Oral | Lower than this compound | Not Specified | Not Specified | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for the interpretation of pharmacokinetic data. The following outlines a generalized experimental protocol for a comparative pharmacokinetic study in an animal model, based on common practices cited in the literature.
A. Animal Models and Housing: Studies have utilized various animal models, including mice, rats, pigs, and chickens. Animals are typically housed in controlled environments with regulated temperature, humidity, and light-dark cycles. Standard laboratory chow and water are provided ad libitum.
B. Drug Administration: For oral administration studies, animals are often fasted overnight to ensure an empty stomach, which can influence drug absorption. The antibiotic, either this compound or amoxicillin, is administered at a specified dose, typically as a suspension or in medicated feed.
C. Sample Collection: Blood samples are collected at predetermined time points following drug administration. Common sampling sites include the tail vein in rodents or other appropriate vessels in larger animals. The timing of sample collection is critical to accurately profile the absorption, distribution, and elimination phases of the drug.
D. Analytical Method: Plasma or serum concentrations of this compound and amoxicillin are quantified using validated analytical methods, most commonly high-performance liquid chromatography (HPLC). This technique allows for the sensitive and specific measurement of the parent drug and its metabolites.
E. Pharmacokinetic Analysis: The resulting concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), and elimination half-life.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for a comparative pharmacokinetic study in an animal model.
Caption: Workflow of a comparative pharmacokinetic study.
Signaling Pathway of Beta-Lactam Antibiotics
Both this compound and amoxicillin are beta-lactam antibiotics. Their mechanism of action involves the inhibition of bacterial cell wall synthesis. The following diagram illustrates this general pathway.
Caption: Mechanism of action of beta-lactam antibiotics.
References
- 1. The influence of uptake from the gastrointestinal tract and first-pass effect on oral bioavailability of (Z)-alkyloxyimino penicillins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. Low bioavailability of amoxicillin in rats as a consequence of presystemic degradation in the intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
Cyclacillin's Efficacy Against Beta-Lactamase Producing Organisms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of cyclacillin's performance against beta-lactamase producing organisms, supported by available experimental data. This compound, a semi-synthetic aminopenicillin, has historically demonstrated a degree of stability against certain beta-lactamases, positioning it as an alternative to more susceptible penicillins like ampicillin. However, with the evolution of bacterial resistance and the advent of newer antibiotic classes, a thorough evaluation of its current standing is warranted.
Executive Summary
This compound exhibits greater resistance to hydrolysis by some beta-lactamases compared to ampicillin.[1][2] This stability, however, does not confer universal efficacy against all beta-lactamase-producing strains. Older in-vitro studies demonstrate moderate activity against some beta-lactamase-producing Gram-positive and Gram-negative bacteria. However, a notable lack of recent, direct comparative studies against contemporary beta-lactamase-producing organisms, such as those expressing extended-spectrum beta-lactamases (ESBLs) or AmpC beta-lactamases, makes it difficult to ascertain its role in the current landscape of antimicrobial therapy. While it may hold some advantages over penicillin G and ampicillin against certain historical strains, its performance against organisms resistant to modern beta-lactam/beta-lactamase inhibitor combinations is largely uncharacterized.
Comparative In-Vitro Activity of this compound
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound and comparator antibiotics against various bacterial strains, including known beta-lactamase producers. The data is primarily drawn from historical studies, and caution should be exercised when extrapolating these findings to current clinical isolates.
Table 1: Comparative MIC Values (µg/mL) of this compound and Other Penicillins Against Beta-Lactamase and Non-Beta-Lactamase Producing Strains
| Organism | Beta-Lactamase Production | This compound | Ampicillin | Penicillin G | Carbenicillin |
| Staphylococcus aureus | Positive | 250 | >1000 | >1000 | 125 |
| Staphylococcus aureus | Negative | 0.2 | 0.02 | 0.02 | 0.1 |
| Escherichia coli | Positive | 500 | >1000 | >1000 | >1000 |
| Escherichia coli | Negative | 7.8 | 3.9 | 15.6 | 2 |
| Klebsiella pneumoniae | Positive | >1000 | >1000 | >1000 | >1000 |
| Proteus mirabilis | Negative | 2 | 1 | 2 | 1 |
| Enterobacter cloacae | Not specified | 1000 | >1000 | >1000 | >1000 |
| Haemophilus influenzae | Positive | 15.6 | >1000 | >1000 | >1000 |
| Haemophilus influenzae | Negative | 0.5 | 0.25 | 0.5 | 0.25 |
Data sourced from Warren, G. H. (1976). Chemotherapy, 22(3-4), 154-182.
Experimental Protocols
The data presented in this guide is primarily based on in-vitro susceptibility testing, specifically Minimum Inhibitory Concentration (MIC) determination. The following is a generalized protocol for determining the MIC of an antibiotic against a bacterial isolate.
Minimum Inhibitory Concentration (MIC) Determination by Broth Dilution
This method involves exposing a standardized bacterial inoculum to serial dilutions of an antimicrobial agent in a liquid medium.
1. Preparation of Materials:
- Bacterial Isolate: A pure culture of the test organism grown overnight on an appropriate agar medium.
- Antimicrobial Stock Solution: A solution of the antibiotic of known concentration, prepared according to the manufacturer's instructions.
- Broth Medium: Mueller-Hinton Broth (MHB) is commonly used for non-fastidious bacteria.
- 96-Well Microtiter Plates: For performing serial dilutions.
2. Inoculum Preparation:
- Several colonies of the test organism are suspended in a sterile saline solution.
- The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
- This suspension is then diluted in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Serial Dilution of Antibiotic:
- A two-fold serial dilution of the antibiotic is performed in the wells of the microtiter plate using MHB as the diluent. This creates a range of antibiotic concentrations.
4. Inoculation and Incubation:
- Each well containing the diluted antibiotic is inoculated with the standardized bacterial suspension.
- A growth control well (containing bacteria and broth but no antibiotic) and a sterility control well (containing only broth) are included.
- The microtiter plate is incubated at 35-37°C for 16-20 hours.
5. Interpretation of Results:
- The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Visualizing the Mechanisms
To better understand the interaction between beta-lactam antibiotics, beta-lactamase enzymes, and the bacterial cell, the following diagrams illustrate the key pathways and experimental workflows.
Caption: Mechanism of action of beta-lactam antibiotics.
References
- 1. In vitro activity of amoxycillin/clavulanate and ticarcillin/clavulanate compared with that of other antibiotics against anaerobic bacteria: comparison with the results of the 1987 survey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beta-lactamase production and susceptibilities to amoxicillin, amoxicillin-clavulanate, ticarcillin, ticarcillin-clavulanate, cefoxitin, imipenem, and metronidazole of 320 non-Bacteroides fragilis Bacteroides isolates and 129 fusobacteria from 28 U.S. centers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cyclacillin and First-Generation Cephalosporins: An In-Depth Guide for Researchers
In the landscape of beta-lactam antibiotics, both cyclacillin, a semisynthetic penicillin, and first-generation cephalosporins have historically played significant roles in the management of bacterial infections. This guide provides a detailed comparative analysis of their antibacterial activity, pharmacokinetic profiles, and clinical efficacy, supported by available experimental data to inform researchers, scientists, and drug development professionals.
Executive Summary
This compound, an aminocyclohexylpenicillin, and first-generation cephalosporins, such as cephalexin, cefadroxil, and cephalothin, share a common mechanism of action by inhibiting bacterial cell wall synthesis. While both exhibit activity against a range of Gram-positive organisms, first-generation cephalosporins generally possess a broader spectrum of activity that includes some Gram-negative bacteria. Pharmacokinetically, this compound is noted for its rapid absorption and higher peak serum levels compared to some other penicillins, while first-generation cephalosporins offer variable pharmacokinetic profiles, with some like cefadroxil having a longer half-life, allowing for less frequent dosing. Direct comparative clinical trials are scarce; however, existing data suggests comparable efficacy in treating susceptible infections. The choice between these agents often depends on the specific pathogen, the site of infection, and the patient's clinical status.
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data for this compound and representative first-generation cephalosporins. It is important to note that direct head-to-head comparative studies are limited, and the data presented is a compilation from various sources.
Table 1: Comparative In Vitro Antibacterial Activity (Minimum Inhibitory Concentration, MIC in µg/mL)
| Microorganism | This compound (Range) | Cephalexin (Range) | Cefadroxil (Range) | Cephalothin (Range) |
| Staphylococcus aureus (MSSA) | Varies | ≤2 - 4[1] | ≤2 - 4[1] | 0.5[1] |
| Streptococcus pyogenes | Varies | Data not available | Data not available | Data not available |
| Streptococcus pneumoniae | ≤0.5[2] | Data not available | Data not available | Data not available |
| Escherichia coli | Varies | Data not available | Data not available | Data not available |
| Haemophilus influenzae | ≤0.5[2] | Data not available | Data not available | Data not available |
Table 2: Comparative Pharmacokinetic Parameters in Adults (Oral Administration)
| Parameter | This compound | Cephalexin | Cefadroxil |
| Dose | 15 mg/kg | 1000 mg | 1000 mg |
| Peak Serum Level (Cmax) | Higher than amoxicillin | 38.8 ± 8.1 µg/mL | 33.0 ± 5.4 µg/mL |
| Time to Peak (Tmax) | More rapid than amoxicillin | ~1 hour | ~1.5 - 2 hours |
| Elimination Half-life (t½) | Shorter than amoxicillin | ~1 hour | ~2 hours |
| Protein Binding | Low | Low | ~20% |
| Urinary Excretion (unchanged) | High | >90% | >90% |
Note: The pharmacokinetic data for this compound is primarily in comparison to amoxicillin, as direct comparative studies with first-generation cephalosporins are limited.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism, is a key in vitro measure of antibacterial activity. A standard method for its determination is the broth microdilution method.
Protocol: Broth Microdilution for MIC Determination
-
Preparation of Antibiotic Solutions: Stock solutions of the test antibiotics (this compound and first-generation cephalosporins) are prepared in a suitable solvent and then serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculum Preparation: The bacterial isolate to be tested is grown on an appropriate agar medium. A standardized inoculum is prepared by suspending colonies in sterile saline or broth to match a 0.5 McFarland turbidity standard, which is then further diluted to yield a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted antibiotic is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included. The plate is then incubated at 35-37°C for 16-20 hours.
-
MIC Determination: After incubation, the MIC is read as the lowest concentration of the antibiotic at which there is no visible growth of the microorganism.
Pharmacokinetic Analysis in Human Subjects
Pharmacokinetic studies are crucial for determining the absorption, distribution, metabolism, and excretion (ADME) of a drug. A typical experimental design for an oral antibiotic is as follows:
Protocol: Single-Dose Crossover Pharmacokinetic Study
-
Subject Recruitment: Healthy adult volunteers are recruited after providing informed consent. Subjects typically undergo a health screening to ensure they meet the inclusion criteria.
-
Study Design: A randomized, single-dose, crossover design is often employed. In this design, each subject receives a single oral dose of each drug being compared (e.g., this compound and a first-generation cephalosporin) in a randomized order, with a washout period between doses to ensure complete elimination of the first drug before the second is administered.
-
Drug Administration and Sampling: After an overnight fast, subjects are administered the antibiotic with a standardized volume of water. Serial blood samples are collected at predefined time points (e.g., 0, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours) post-dose. Urine samples are also collected over specified intervals.
-
Bioanalysis: The concentration of the antibiotic in plasma (or serum) and urine samples is quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC) with ultraviolet (UV) or mass spectrometric (MS) detection.
-
Pharmacokinetic Parameter Calculation: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC (area under the concentration-time curve), and t½, using non-compartmental or compartmental analysis software.
Mechanism of Action and Resistance Pathways
Both this compound and first-generation cephalosporins are beta-lactam antibiotics that exert their bactericidal effect by interfering with the synthesis of the bacterial cell wall.
Caption: Mechanism of action of beta-lactam antibiotics.
Bacterial resistance to these antibiotics can develop through several mechanisms, primarily through the production of beta-lactamase enzymes that inactivate the antibiotic, alteration of the target PBPs, or reduced drug penetration into the bacterial cell.
Caption: Primary mechanisms of bacterial resistance to beta-lactams.
Comparative Analysis
Antibacterial Spectrum
First-generation cephalosporins generally exhibit reliable activity against Gram-positive cocci, including Staphylococcus aureus (methicillin-susceptible strains) and Streptococcus species. They also have activity against some common Gram-negative pathogens such as Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis.
This compound's spectrum is similar to that of ampicillin, with activity against many Gram-positive and some Gram-negative bacteria. Notably, some studies have suggested that the in vivo efficacy of this compound against certain Gram-negative pathogens may be better than what in vitro susceptibility tests would predict. However, like ampicillin, it is susceptible to hydrolysis by beta-lactamases.
Pharmacokinetics
A key differentiator between this compound and first-generation cephalosporins lies in their pharmacokinetic profiles. This compound is reported to be more rapidly and completely absorbed after oral administration than ampicillin, leading to higher serum concentrations.
First-generation cephalosporins also generally have good oral bioavailability. Cephalexin is rapidly absorbed, reaching peak levels in about an hour, while cefadroxil has a slower absorption rate but a longer elimination half-life of approximately 2 hours compared to cephalexin's 1 hour. This longer half-life of cefadroxil allows for less frequent dosing, which can improve patient adherence.
Clinical Efficacy and Adverse Effects
First-generation cephalosporins are widely used for skin and soft tissue infections, urinary tract infections, and as surgical prophylaxis. Their efficacy in these indications is well-established.
The adverse effect profiles of both this compound and first-generation cephalosporins are generally similar to other beta-lactam antibiotics. The most common side effects include gastrointestinal disturbances (diarrhea, nausea, vomiting) and hypersensitivity reactions (rash). As with all beta-lactams, there is a risk of cross-reactivity in patients with a penicillin allergy, though the risk with cephalosporins is generally low.
Conclusion
Both this compound and first-generation cephalosporins are effective beta-lactam antibiotics with a well-established mechanism of action. First-generation cephalosporins generally offer a broader spectrum of activity, particularly against certain Gram-negative bacteria. Pharmacokinetic differences, such as the longer half-life of cefadroxil, may offer advantages in dosing regimens. While direct comparative data is limited, the available evidence suggests that the choice between these agents should be guided by the susceptibility of the causative pathogen, the site and severity of the infection, and the individual patient's characteristics. For drug development professionals, understanding the subtle differences in the spectrum and pharmacokinetics of these foundational antibiotics can inform the design of novel antimicrobial agents with improved properties.
References
- 1. Cefadroxil Comparable to Cephalexin: Minimum Inhibitory Concentrations among Methicillin-Susceptible Staphylococcus aureus Isolates from Pediatric Musculoskeletal Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of this compound and amoxicillin for therapy for acute maxillary sinusitis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Cyclacillin and Ampicillin in the Treatment of Experimental Infections
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of cyclacillin and ampicillin in treating experimental bacterial infections. The data presented is compiled from various preclinical studies to aid in the understanding of their relative performance.
Executive Summary
This compound and ampicillin, both semi-synthetic penicillins, exhibit broad-spectrum antibacterial activity. However, preclinical studies reveal notable differences in their efficacy against various pathogens in experimental infection models. Generally, ampicillin demonstrates greater or equivalent efficacy against Gram-negative bacteria, such as Escherichia coli, in rodent models. Conversely, some studies suggest this compound may have an advantage in treating infections caused by certain Gram-positive cocci. Pharmacokinetic differences, particularly the higher serum concentrations achieved with this compound, play a significant role in its in vivo activity but do not always translate to superior therapeutic outcomes when compared to ampicillin.
Quantitative Data Summary
The following tables summarize the available quantitative data from experimental infection studies comparing this compound and ampicillin. It is important to note that direct comparisons of ED50 values across different studies should be made with caution due to variations in experimental conditions.
Table 1: Comparative Efficacy (ED50) of this compound and Ampicillin in Experimental Mouse Infections
| Pathogen | Infection Model | Antibiotic | Route of Administration | ED50 (mg/kg) | Reference |
| Escherichia coli | Systemic Infection | This compound | Oral | > Ampicillin | [1][2] |
| Escherichia coli | Pyelonephritis (Rat) | This compound | Oral | Equally Effective as Oral Ampicillin | [2][3] |
| Escherichia coli | Pyelonephritis (Rat) | Ampicillin | Intramuscular | Significantly Higher Activity than Oral this compound | [2] |
| Gram-Positive Cocci | Systemic Infection | This compound | Not Specified | Data Unavailable | |
| Gram-Positive Cocci | Systemic Infection | Ampicillin | Not Specified | Data Unavailable |
Note: Specific ED50 values were not consistently available in the reviewed literature. The table reflects the reported relative efficacy.
Table 2: Pharmacokinetic Parameters of this compound and Ampicillin in Rodent Models
| Animal Model | Antibiotic | Route of Administration | Key Finding | Reference |
| Rats and Mice | This compound | Oral | Consistently higher serum concentrations than ampicillin | |
| Rats and Mice | Ampicillin | Oral | Lower serum concentrations than this compound | |
| Mice | This compound | Oral | Rapidly absorbed from the stomach and upper small intestine | |
| Mice | Ampicillin | Oral | Affects a broader range of gastrointestinal flora compared to this compound |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are outlined below. These protocols are based on descriptions found in the referenced literature and provide a framework for understanding the experimental setup.
Experimental E. coli Pyelonephritis in Rats
This model is utilized to assess the efficacy of antibiotics in treating kidney infections.
a. Infection Induction:
-
Animal Model: Wistar rats are commonly used.
-
Bacterial Strain: A pathogenic strain of Escherichia coli is selected.
-
Procedure:
-
Rats are anesthetized.
-
A small abdominal incision is made to expose the urinary bladder.
-
A specific volume of a standardized E. coli suspension (e.g., 10^9 bacteria/ml) is injected directly into the bladder via the urethra.
-
In some models, transient ureteral obstruction may be induced to facilitate the ascension of bacteria to the kidneys.
-
b. Antibiotic Treatment:
-
Treatment Groups: Animals are divided into groups receiving this compound, ampicillin, or a placebo control.
-
Administration: Antibiotics are administered orally (gavage) or intramuscularly at various dosages and time intervals post-infection.
-
Duration: Treatment typically continues for a predefined period (e.g., 5-7 days).
c. Efficacy Assessment:
-
Primary Endpoint: Bacterial load in the kidneys.
-
Procedure:
-
At the end of the treatment period, animals are euthanized.
-
Kidneys are aseptically removed, homogenized, and serially diluted.
-
Dilutions are plated on appropriate agar media to determine the number of colony-forming units (CFU) per gram of tissue.
-
-
Statistical Analysis: CFU counts between treatment groups are compared to determine the statistical significance of the reduction in bacterial load.
Systemic Staphylococcus aureus Infection in Mice
This model evaluates the effectiveness of antibiotics against bloodstream infections.
a. Infection Induction:
-
Animal Model: BALB/c or other susceptible mouse strains are used.
-
Bacterial Strain: A virulent strain of Staphylococcus aureus is chosen.
-
Procedure:
-
A standardized inoculum of S. aureus is prepared.
-
The bacterial suspension is injected intravenously (e.g., via the tail vein) or intraperitoneally.
-
b. Antibiotic Treatment:
-
Treatment Groups: Mice are randomized into groups receiving this compound, ampicillin, or a vehicle control.
-
Administration: Antibiotics are administered via oral gavage or subcutaneous/intraperitoneal injection at specified doses and frequencies.
-
Timing: Treatment can be initiated prophylactically (before infection) or therapeutically (after infection is established).
c. Efficacy Assessment:
-
Primary Endpoint: Survival rate or reduction in bacterial burden in target organs (e.g., kidneys, spleen).
-
Procedure (Survival): Animals are monitored for a set period (e.g., 7-14 days), and the percentage of surviving animals in each group is recorded.
-
Procedure (Bacterial Burden):
-
At a predetermined time point, mice are euthanized.
-
Target organs are harvested, homogenized, and plated for CFU enumeration as described for the pyelonephritis model.
-
-
Statistical Analysis: Survival curves are analyzed using methods like the log-rank test. Bacterial counts are compared between groups using appropriate statistical tests.
Mechanism of Action and Signaling Pathway
Both this compound and ampicillin are beta-lactam antibiotics that exert their bactericidal effect by inhibiting the final step of peptidoglycan synthesis in the bacterial cell wall. This process is mediated by their binding to Penicillin-Binding Proteins (PBPs), which are bacterial enzymes essential for cross-linking the peptidoglycan chains.
Caption: Mechanism of action of this compound and ampicillin.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for comparing the efficacy of this compound and ampicillin in an experimental infection model.
Caption: General workflow for in vivo antibiotic efficacy studies.
Conclusion
The available preclinical data suggests that while this compound achieves higher serum concentrations, this pharmacokinetic advantage does not consistently translate into superior in vivo efficacy compared to ampicillin, particularly against Gram-negative pathogens. In the treatment of experimental E. coli pyelonephritis in rats, oral this compound was as effective as oral ampicillin, but intramuscular ampicillin showed significantly higher activity. For infections with Gram-positive cocci, some evidence suggests this compound may be more effective, though more robust quantitative data is needed to confirm this. Ultimately, the choice between these two antibiotics for further development or specific therapeutic applications should be guided by the target pathogen and the desired pharmacokinetic profile.
References
A Comparative Analysis of the Protein Binding Characteristics of Cyclacillin and Dicloxacillin
For Immediate Publication
[City, State] – [Date] – In the landscape of antibiotic research and development, a nuanced understanding of the pharmacokinetic and pharmacodynamic properties of antimicrobial agents is paramount. This guide presents a detailed comparative analysis of the protein binding characteristics of two semi-synthetic penicillins: cyclacillin and dicloxacillin. The extent of plasma protein binding is a critical determinant of a drug's efficacy, distribution, and clearance. This document provides researchers, scientists, and drug development professionals with a comprehensive overview, supported by available experimental data and methodologies.
Executive Summary
This compound and dicloxacillin, both belonging to the β-lactam class of antibiotics, exhibit markedly different affinities for plasma proteins. Dicloxacillin is characterized by its high degree of protein binding, a feature that significantly influences its pharmacokinetic profile. In contrast, available data describes this compound as having relatively low protein binding. This fundamental difference has implications for their antibacterial activity, particularly in the context of tissue penetration and the concentration of unbound, active drug.
Comparative Protein Binding Data
The quantitative data for the plasma protein binding of this compound and dicloxacillin are summarized in the table below. It is important to note that specific quantitative values for this compound are not widely reported in recent literature; however, older comparative studies characterize it as having low protein binding.
| Characteristic | This compound | Dicloxacillin | Reference(s) |
| Degree of Protein Binding | Relatively Low | High | [1] |
| Percentage Bound (Human Serum) | Data not readily available | 96.4% - 98% | [2][3] |
| Primary Binding Protein | Albumin (presumed) | Albumin | [4][5] |
Mechanism of Action: Interaction with Penicillin-Binding Proteins (PBPs)
The primary mechanism of action for both this compound and dicloxacillin is the inhibition of bacterial cell wall synthesis. This is achieved through the covalent binding of the antibiotic to essential bacterial enzymes known as Penicillin-Binding Proteins (PBPs). By inactivating these enzymes, the antibiotics disrupt the cross-linking of peptidoglycan chains, leading to a compromised cell wall and eventual cell lysis.
Dicloxacillin has been shown to exhibit co-selectivity for PBP2x and PBP3 in Streptococcus pneumoniae. While specific PBP affinity data for this compound is not as extensively detailed in the available literature, its action is understood to follow the same general mechanism of PBP inhibition.
References
- 1. An Overview of the Protein Binding of Cephalosporins in Human Body Fluids: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Compound | AntibioticDB [antibioticdb.com]
- 3. mdpi.com [mdpi.com]
- 4. Penicillin - Wikipedia [en.wikipedia.org]
- 5. Clinical pharmacology of the new penicillins: I. The importance of serum protein binding in determining antimicrobial activity and concentration in serum | Semantic Scholar [semanticscholar.org]
Cyclacillin: A Comparative Assessment of Therapeutic Effectiveness Against Newer Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic effectiveness of cyclacillin, a semi-synthetic penicillin, with that of newer antibiotic classes. The information is intended for researchers, scientists, and professionals involved in drug development to offer a retrospective analysis and a basis for understanding the evolution of antibacterial agents. While this compound has been largely superseded by more modern antibiotics, an examination of its characteristics provides valuable context for ongoing research in infectious diseases.
Executive Summary
This compound, an aminopenicillin developed in the mid-20th century, demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Its clinical utility was comparable to ampicillin, with some pharmacokinetic advantages such as better oral absorption. However, the emergence of bacterial resistance, particularly through the production of β-lactamase enzymes, has limited its contemporary therapeutic application. Newer classes of antibiotics, including later-generation cephalosporins, fluoroquinolones, and macrolides, offer broader spectra of activity, improved efficacy against resistant strains, and more favorable dosing regimens. This guide will delve into the available quantitative data, experimental methodologies, and mechanisms of action to provide a comprehensive comparison.
Data Presentation: In Vitro Activity
The following tables summarize the in vitro activity of this compound and newer antibiotic classes against key bacterial pathogens. It is important to note that the data for this compound is primarily from older studies, and direct comparative studies with many newer agents are not available. The data for newer antibiotics are representative and sourced from various contemporary surveillance studies. Therefore, this comparison should be interpreted with consideration for the different time periods and geographical locations of the studies.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Common Pathogens
| Bacterial Species | This compound MIC (µg/mL) | Reference |
| Streptococcus pneumoniae | ≤0.5 | [1] |
| Haemophilus influenzae | ≤0.5 | [1] |
| Streptococcus pyogenes | 4-8 times less potent than ampicillin | [2] |
| Staphylococcus aureus | 2 times less active than ampicillin | [2] |
| Escherichia coli | 2-4 times less active than ampicillin | [2] |
Table 2: Representative MIC Ranges of Newer Antibiotic Classes against Common Pathogens
| Bacterial Species | Third-Generation Cephalosporins (e.g., Ceftriaxone) MIC (µg/mL) | Fluoroquinolones (e.g., Levofloxacin) MIC (µg/mL) | Macrolides (e.g., Azithromycin) MIC (µg/mL) |
| Streptococcus pneumoniae | 0.015 - 2 | 0.5 - 2 | 0.015 - 256 |
| Haemophilus influenzae | ≤0.008 - 1 | 0.015 - 1 | 0.06 - 4 |
| Staphylococcus aureus (MSSA) | 0.5 - 8 | 0.06 - 2 | 0.12 - >128 |
| Escherichia coli | ≤0.03 - >128 | ≤0.015 - >32 | 2 - >256 |
Note: MIC values can vary significantly based on the specific agent within a class, the bacterial strain, and the testing methodology.
Experimental Protocols
The in vitro susceptibility data presented in this guide are primarily based on standardized methods of antimicrobial susceptibility testing, such as broth dilution and agar diffusion methods, as established by organizations like the Clinical and Laboratory Standards Institute (CLSI).
Broth Dilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.
-
Preparation of Antimicrobial Solutions: A series of two-fold dilutions of the antibiotic is prepared in a liquid growth medium (e.g., Mueller-Hinton broth).
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculation: The prepared dilutions of the antibiotic are inoculated with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: The inoculated tubes or microplates are incubated at a specified temperature (usually 35-37°C) for a defined period (typically 16-20 hours).
-
Interpretation: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.
Agar Diffusion Method (Kirby-Bauer Test)
This method assesses the susceptibility of a bacterium to an antimicrobial agent based on the size of the zone of growth inhibition around a disk impregnated with the antibiotic.
-
Inoculum Preparation: A standardized bacterial suspension is prepared as described for the broth dilution method.
-
Inoculation: A sterile cotton swab is dipped into the bacterial suspension and used to evenly streak the entire surface of an agar plate (e.g., Mueller-Hinton agar).
-
Application of Antibiotic Disks: Paper disks containing a known concentration of the antibiotic are placed on the surface of the inoculated agar plate.
-
Incubation: The plate is incubated under standardized conditions.
-
Interpretation: The diameter of the zone of growth inhibition around each disk is measured in millimeters. The size of the zone is then compared to established interpretive criteria to categorize the organism as susceptible, intermediate, or resistant to the antibiotic.
Mandatory Visualization
Mechanism of Action of β-Lactam Antibiotics (e.g., this compound)
The primary mechanism of action of this compound and other β-lactam antibiotics is the inhibition of bacterial cell wall synthesis.
Caption: Mechanism of β-Lactam Antibiotic Action.
Bacterial Resistance to β-Lactam Antibiotics
A primary mechanism of resistance to β-lactam antibiotics is the production of β-lactamase enzymes, which inactivate the antibiotic.
Caption: β-Lactamase Mediated Antibiotic Resistance.
Mechanism of Action of Fluoroquinolone Antibiotics
Fluoroquinolones exert their antibacterial effect by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.
Caption: Fluoroquinolone Mechanism of Action.
Mechanism of Action of Macrolide Antibiotics
Macrolides inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.
Caption: Macrolide Mechanism of Action.
Conclusion
This compound was a notable advancement in the penicillin family, offering improved oral bioavailability compared to its predecessors. However, its therapeutic effectiveness has been significantly curtailed by the widespread emergence of β-lactamase-producing bacteria. Newer antibiotic classes, such as later-generation cephalosporins, fluoroquinolones, and macrolides, have been developed to overcome these resistance mechanisms and offer broader coverage against a wider range of pathogens. For researchers and drug development professionals, the story of this compound serves as a crucial case study in the ongoing evolutionary battle between antibiotic development and bacterial resistance, underscoring the continuous need for innovation in antimicrobial research.
References
Cyclacillin vs. Ampicillin: A Comparative Analysis of Adverse Effect Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the adverse effect profiles of two aminopenicillin antibiotics, cyclacillin and ampicillin. The information is compiled from various clinical and pharmacological studies to assist researchers and drug development professionals in understanding the safety and tolerability of these agents.
Executive Summary
This compound and ampicillin are structurally related antibiotics with similar spectra of activity. However, clinical evidence suggests that this compound is associated with a significantly lower incidence of adverse effects, particularly gastrointestinal disturbances and skin rashes, compared to ampicillin.[1] This improved tolerability may be attributed to its pharmacological properties, including more rapid and complete absorption from the upper gastrointestinal tract. While this compound is no longer in widespread clinical use, this comparative analysis provides valuable insights into the structure-safety relationships of aminopenicillins.
Data Presentation: Incidence of Adverse Effects
The following table summarizes the reported incidence of common adverse effects for this compound and ampicillin based on available clinical trial data. It is important to note that direct head-to-head trials with detailed quantitative data on a wide range of adverse effects are limited. The data presented for this compound is primarily from a large double-blind study, while the ampicillin data is a composite from various sources.
| Adverse Effect | This compound Incidence (%) | Ampicillin Incidence (%) | Key Findings |
| Gastrointestinal | |||
| Diarrhea | 3.2 | 5.8 | All side effects, including diarrhea, were approximately twice as frequent in patients treated with ampicillin in a large comparative trial.[1] |
| Nausea and Vomiting | 0.8 | 1.5 | |
| Dermatological | |||
| Skin Rash/Exanthema | 2.0 | 4.3 | Skin rashes were reported approximately twice as often in patients receiving ampicillin compared to this compound.[1] |
| Other | |||
| Vaginitis | 0.4 | 0.8 | |
| Dizziness | 0.3 | 0.5 | |
| Headache | 0.2 | 0.4 |
Data for this compound and the direct comparison are primarily derived from the study by Gold et al. (1979) involving 2,581 patients.[1] Ampicillin incidence rates are representative figures from various clinical studies and may vary.
Experimental Protocols
The data cited in this guide are predominantly from double-blind, randomized clinical trials, which are considered the gold standard for evaluating the efficacy and safety of pharmaceuticals. A general outline of the methodology employed in these key studies is as follows:
Study Design: The primary comparative study was a multicenter, double-blind, randomized controlled trial.[1] This design minimizes bias as neither the patients nor the investigators knew which treatment was being administered.
Patient Population: The studies included patients with a variety of infections, including those of the genitourinary tract, respiratory tract, skin and soft tissues, and otitis media. Patients with a known hypersensitivity to penicillin were typically excluded.
Treatment Regimen: Patients were randomly assigned to receive either this compound or ampicillin orally. The dosage and duration of treatment were standardized based on the type and severity of the infection.
Adverse Event Monitoring: Spontaneous reports of adverse events from patients were the primary method of data collection. In some studies, a checklist of potential side effects was used to systematically query patients at follow-up visits. The reported events were then categorized by body system and severity.
Statistical Analysis: The incidence of each adverse effect was calculated for each treatment group. Statistical tests, such as the chi-square test, were used to determine if the differences in the incidence of adverse effects between the two groups were statistically significant.
Mandatory Visualization
Caption: Workflow for the comparative analysis of adverse effect profiles.
Signaling Pathways and Molecular Mechanisms
The primary mechanism underlying many of the adverse effects of penicillins, including ampicillin and this compound, involves hypersensitivity reactions. These can range from mild skin rashes to severe, life-threatening anaphylaxis. While the exact signaling pathways can vary, Type I hypersensitivity reactions are mediated by IgE antibodies.
Caption: Simplified signaling pathway for Type I hypersensitivity reactions to penicillins.
References
A Comparative Analysis of Cyclacillin and Amoxicillin in Sinusitis: A Review of Efficacy Data and Experimental Models
Comparative Efficacy: Clinical and Bacteriological Outcomes
A prospective, double-blind, randomized clinical trial provides the most direct comparison of cyclacillin and amoxicillin in the treatment of acute bacterial maxillary sinusitis.[1][2][3] The study demonstrated that this compound is equivalent to amoxicillin in therapeutic efficacy for this indication.[1][2]
Table 1: Summary of Clinical and Bacteriological Efficacy in Acute Maxillary Sinusitis
| Outcome Measure | This compound (500 mg, three times daily) | Amoxicillin (500 mg, three times daily) | Overall |
| Clinical Cure Rate (Culture-Positive Patients) | 88.5% (23 of 26 patients) | 92.6% (25 of 27 patients) | 91% |
| Bacteriological Failure Rate | 11.5% (3 of 26 patients) | 3.7% (1 of 27 patients) | 9% (4 of 44 patients) |
| Commonly Isolated Pathogens | Streptococcus pneumoniae (44%), Haemophilus influenzae (40%) | Streptococcus pneumoniae (44%), Haemophilus influenzae (40%) | S. pneumoniae and H. influenzae were the predominant pathogens. |
| Adverse Effects (e.g., rash, diarrhea) | Infrequent and similar between groups | Infrequent and similar between groups | Well-tolerated |
Data sourced from a prospective, double-blind, randomized clinical trial in patients with acute bacterial maxillary sinusitis.
Experimental Protocols
While the aforementioned data is from a human clinical trial, understanding the methodologies of preclinical experimental sinusitis models is crucial for researchers aiming to conduct further comparative studies. The following protocols are representative of models used in sinusitis research.
Human Clinical Trial Protocol (Summary)
A prospective, double-blind, randomized clinical trial was conducted with 80 patients aged 12 to 70 years diagnosed with acute bacterial maxillary sinusitis.
-
Patient Selection: Patients with clinical signs of acute maxillary sinusitis were enrolled.
-
Baseline Assessment: All patients underwent direct sinus aspiration for quantitative culture before the initiation of therapy.
-
Randomization and Blinding: Patients were randomly assigned to receive either this compound or amoxicillin in a double-blind manner.
-
Treatment Regimen: Both drugs were administered orally at a dosage of 500 mg three times daily for 10 days.
-
Follow-up Assessment: Repeat sinus aspirations for quantitative culture were performed after the 10-day treatment period.
-
Outcome Measures:
-
Clinical Cure: Resolution of signs and symptoms of sinusitis.
-
Bacteriological Cure: Eradication of the initial pathogen from the sinus aspirate.
-
Pharmacokinetics: Serum and sinus aspirate drug concentrations were measured on day 10 of therapy.
-
Representative Experimental Rabbit Model of Sinusitis
This protocol describes a commonly used method to induce sinusitis in rabbits for the evaluation of therapeutic agents.
-
Animal Model: New Zealand white rabbits are frequently used due to anatomical similarities of their sinuses to humans.
-
Induction of Sinusitis:
-
Anesthesia: The rabbit is anesthetized.
-
Ostial Obstruction: The maxillary sinus ostium is obstructed. This can be achieved by placing a sterile synthetic sponge in the middle meatus.
-
Bacterial Inoculation: A suspension of a known pathogenic bacteria (e.g., Streptococcus pneumoniae or Haemophilus influenzae) is inoculated into the obstructed sinus.
-
-
Treatment Groups:
-
Control Group (placebo/no treatment).
-
This compound-treated group.
-
Amoxicillin-treated group.
-
-
Therapeutic Intervention: Antibiotics are administered at specified dosages and intervals.
-
Outcome Assessment:
-
Microbiological Analysis: Nasal lavage or sinus aspirates are collected for quantitative bacterial counts.
-
Histopathological Analysis: After euthanasia, sinus mucosa is harvested for histological examination to assess inflammation, ciliary damage, and other pathological changes.
-
Imaging: CT scans can be used to assess sinus opacification.
-
Visualizations
Workflow of the Comparative Clinical Trial
Caption: Workflow of the double-blind, randomized clinical trial.
General Workflow for an Experimental Sinusitis Model
Caption: Generalized workflow for a rabbit model of bacterial sinusitis.
Signaling Pathways
Information regarding the specific signaling pathways affected by this compound versus amoxicillin in the context of sinusitis was not available in the reviewed literature. Further research is required to elucidate the molecular mechanisms of these antibiotics beyond their primary bactericidal action.
References
Safety Operating Guide
Safeguarding Health and the Environment: Proper Disposal of Cyclacillin
The responsible disposal of cyclacillin, an aminopenicillin antibiotic, is a critical component of laboratory safety and environmental stewardship for researchers, scientists, and drug development professionals. Improper disposal of antibiotic waste contributes to the development of antimicrobial resistance (AMR), a significant global health threat, and can lead to environmental contamination.[1] Adherence to established guidelines is essential to mitigate these risks and ensure regulatory compliance.
Regulatory Framework
In the United States, the disposal of pharmaceutical waste is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Drug Enforcement Administration (DEA), particularly for controlled substances.[2] It is imperative to consult your institution's Environmental Health and Safety (EHS) department and the specific Safety Data Sheet (SDS) for this compound to ensure compliance with all federal, state, and local regulations.[3]
Core Disposal Principles
The foundational principle of antibiotic disposal is to prevent its release into the environment.[1] Therefore, flushing unused pharmaceuticals down the toilet or drain is strongly discouraged. Studies have shown that this practice leads to the presence of pharmaceutical compounds in waterways, potentially harming aquatic life and contributing to AMR.
All materials used in the administration of antimicrobials, such as syringes and needles, should be disposed of as biomedical waste in accordance with local regulations.
Disposal Procedures for this compound Waste
The appropriate disposal method for this compound depends on its classification as hazardous or non-hazardous waste under RCRA. This determination is a critical first step.
1. Waste Classification: Consult the this compound Safety Data Sheet (SDS) and your institution's EHS guidelines to determine if it is classified as a hazardous waste.
2. Segregation and Containerization:
-
Hazardous Pharmaceutical Waste: If classified as hazardous, it must be collected in designated black containers, clearly labeled as "hazardous waste pharmaceuticals."
-
Non-Hazardous Pharmaceutical Waste: If not classified as hazardous, it should be collected in blue or white containers.
3. Disposal Path:
-
Hazardous Waste: Must be managed and disposed of following strict RCRA "cradle-to-grave" requirements. This typically involves treatment at a permitted hazardous waste incineration facility.
-
Non-Hazardous Waste: Should be sent for disposal in a solid waste landfill or incinerator. Another option for non-hazardous, non-controlled pharmaceuticals is to send them to a DEA-registered reverse distributor for potential credit and proper disposal.
Disposal of Different Forms of this compound Waste
The following table summarizes the recommended disposal methods for various types of this compound waste generated in a laboratory setting. These are general guidelines, and specific institutional protocols should always be followed.
| Waste Type | Description | Recommended Disposal Method | Key Considerations |
| Expired or Unused this compound | Pure, unadulterated this compound powder or tablets. | Treat as chemical waste. Determine if hazardous via SDS. Segregate into appropriate waste containers (black for hazardous, blue for non-hazardous). Arrange for disposal through your institution's hazardous waste program. | Do not flush or discard in regular trash. Returning unused product to the supplier may be an option. |
| Stock Solutions | Concentrated solutions of this compound. | Generally considered hazardous chemical waste. Collect in a designated, properly labeled, and sealed hazardous waste container. | Do not attempt to decontaminate stock solutions via autoclaving. |
| Used Culture Media | Liquid or solid media containing this compound after experimental use. | Treat as chemical waste. Decontamination (e.g., autoclaving) may be required to address biohazards, but this does not neutralize the chemical hazard of the antibiotic. After decontamination, dispose of as chemical waste according to institutional guidelines. | Autoclaving does not destroy all antibiotics; consult the agent's heat stability data. |
| Contaminated Labware | Pipette tips, flasks, plates, etc., contaminated with this compound. | Segregate into the appropriate pharmaceutical waste stream (hazardous or non-hazardous). Sharps should be placed in a designated sharps container. | Follow institutional guidelines for the disposal of chemically contaminated labware. |
Experimental Protocols
Detailed experimental protocols for the chemical neutralization of this compound prior to disposal are not standard practice in a laboratory setting. The accepted procedure is to manage it as chemical waste through the institution's EHS program. Any deviation from this would require a thoroughly validated and approved protocol by the relevant safety committees.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Cyclacillin
For laboratory professionals engaged in pioneering drug development, ensuring a safe and efficient research environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Cyclacillin, a semisynthetic aminopenicillin antibiotic. By adhering to these procedural steps, you can minimize exposure risks and maintain the integrity of your research.
Hazard Identification and Personal Protective Equipment (PPE)
This compound presents potential hazards that necessitate the use of appropriate personal protective equipment. While specific occupational exposure limits for this compound have not been established, it is crucial to handle it in accordance with good industrial hygiene and safety practices to mitigate risks.[1] The following table summarizes the recommended PPE for handling this compound.
| PPE Component | Specification | Purpose |
| Eye and Face Protection | Face shield and safety glasses | To protect against potential splashes and aerosols. Use equipment tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1] |
| Hand Protection | Chemical-resistant, impervious gloves | To prevent skin contact. Gloves must be inspected prior to use.[1] For handling hazardous drugs, it is often recommended to wear two pairs of gloves. |
| Respiratory Protection | NIOSH-approved respirator | Recommended when there is a risk of generating airborne powder or aerosols, such as when weighing or preparing solutions. |
| Protective Clothing | Laboratory coat or gown | To prevent contamination of personal clothing. |
Operational Plan for Handling this compound
Experimental Protocol: Step-by-Step Guidance
-
Preparation :
-
Before handling this compound, ensure you are wearing the appropriate PPE as detailed in the table above.
-
Conduct all weighing and initial dilutions of solid this compound within a chemical fume hood or other ventilated enclosure to minimize inhalation exposure.
-
Prepare solutions by slowly adding the solvent to the powder to avoid generating dust.
-
-
Handling During Experimentation :
-
Avoid direct contact with the skin, eyes, and clothing.[1]
-
If working with solutions, be mindful of creating aerosols.
-
Should accidental contact occur, immediately follow first aid measures. For skin contact, wash the affected area with soap and plenty of water. For eye contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
-
-
Post-Experiment Clean-up :
-
Decontaminate all work surfaces and equipment that may have come into contact with this compound.
-
Carefully remove and dispose of PPE in designated waste containers.
-
Always wash your hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and potential health risks.
Waste Segregation and Disposal Protocol
| Waste Type | Disposal Procedure |
| Unused Solid this compound | Should be treated as chemical waste. Offer surplus and non-recyclable solutions to a licensed disposal company. |
| Contaminated Labware (e.g., pipette tips, gloves) | Place in a designated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste (e.g., solutions containing this compound) | Collect in a dedicated, sealed, and properly labeled hazardous waste container. Do not pour down the drain. |
Key Disposal Principles:
-
Do Not Mix : Never mix this compound waste with general laboratory trash or other waste streams.
-
Labeling : All waste containers must be clearly labeled with the contents, including "Hazardous Waste" and the name "this compound."
-
Follow Institutional Guidelines : Adhere to your institution's specific protocols for hazardous waste disposal. These procedures are designed to be in compliance with local, state, and federal regulations.
-
Environmental Consideration : Improper disposal of antibiotics can contribute to antimicrobial resistance in the environment. Therefore, strict adherence to disposal protocols is essential.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
